Product packaging for Barium chloride dihydrate(Cat. No.:)

Barium chloride dihydrate

Cat. No.: B8817248
M. Wt: 244.26 g/mol
InChI Key: PWHCIQQGOQTFAE-UHFFFAOYSA-L
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Description

Barium chloride dihydrate is a hydrate that is the dihydrate form of barium chloride. It has a role as a potassium channel blocker. It is a hydrate, a barium salt and an inorganic chloride. It contains a barium chloride.
See also: Barium ion (has active moiety);  Aconitum napellus whole;  arnica montana whole;  barium carbonate;  this compound;  calcium iodide;  causticum;  datura stramonium;  potassium phosphate, unspecified form;  semecarpus anacardium juice;  strychnos ignatii seed (component of);  gamma-AMINOBUTYRIC ACID;  AMARYLLIS BELLADONNA WHOLE;  AMBERGRIS;  BARIUM CARBONATE;  this compound;  BEEF KIDNEY;  BEEF LIVER;  BOS TAURUS BRAIN;  BOS TAURUS HYPOTHALAMUS;  BOS TAURUS PANCREAS;  BOVINE TUBERCULIN;  COFFEA ARABICA SEED, ROASTED;  DATURA STRAMONIUM;  GINKGO;  GONORRHEAL URETHRAL SECRETION HUMAN;  INSULIN GLULISINE;  LYCOPODIUM CLAVATUM SPORE;  PHOSPHORUS;  SILVER NITRATE;  SUS SCROFA PINEAL GLAND;  THUJA OCCIDENTALIS LEAF;  VERATRUM ALBUM ROOT (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCl2H4O2 B8817248 Barium chloride dihydrate

Properties

Molecular Formula

BaCl2H4O2

Molecular Weight

244.26 g/mol

IUPAC Name

barium(2+);dichloride;dihydrate

InChI

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

PWHCIQQGOQTFAE-UHFFFAOYSA-L

Canonical SMILES

O.O.[Cl-].[Cl-].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Barium chloride dihydrate (BaCl₂·2H₂O). The information is compiled from various scientific and safety resources to ensure accuracy and relevance for laboratory and research applications.

Physical Properties

This compound is a white, odorless crystalline solid with a bitter and salty taste.[1][2] It is the dihydrate form of barium chloride, meaning each molecule of barium chloride is associated with two water molecules.[1][3] This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3][4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula BaCl₂·2H₂O[1][4][5][6][7]
Molecular Weight 244.26 g/mol [1][7][8][9]
Appearance White crystalline solid[1][2][6][7]
Density 3.097 - 3.86 g/cm³[1][5][6][7][10][11]
Melting Point Appears to melt at ~113 °C due to loss of water. The anhydrous form melts at 960-963 °C.[1][2][5][6][7][9][12]
Boiling Point 1560 °C (for anhydrous form)[7][9][12][13]
Solubility in Water Highly soluble. 31 g/100 mL at 0°C; 35.8 g/100 mL at 20°C; 37.5 g/100 mL at 26°C.[3][5][7][10][14]
pH of 5% Solution 5.0 - 8.2 at 25 °C[9][11][13][15]
Crystal Structure Monoclinic[2][16][17]
Crystal Structure

This compound crystallizes in a monoclinic structure.[16][17] The anhydrous form of barium chloride (BaCl₂) can exist in two polymorphs: an orthorhombic cotunnite structure at room temperature and a cubic fluorite structure at higher temperatures (between 925 and 963 °C).[17][18] The large size of the Ba²⁺ ion accommodates coordination numbers greater than six, being 9 in the cotunnite structure and 8 in the fluorite structure.[18]

Chemical Properties and Reactivity

This compound is a stable inorganic salt.[13][19] It is a non-combustible substance.[20][21]

Dehydration

Upon heating, this compound loses its water of crystallization. It begins to lose water above 55°C and becomes fully anhydrous at temperatures around 121°C.[2] The dehydration process is a key thermal property of this compound.[4]

G Dehydration of this compound BaCl2_2H2O This compound (BaCl₂·2H₂O) Solid Heat Heating (>121°C) BaCl2_2H2O->Heat BaCl2 Anhydrous Barium Chloride (BaCl₂) Solid Heat->BaCl2 H2O Water Vapor (2H₂O) Gas Heat->H2O G Workflow: Gravimetric Analysis of a Hydrate start Start weigh_initial Weigh Crucible + Hydrate Sample (Initial Mass) start->weigh_initial heat Heat Sample (>121°C) weigh_initial->heat cool Cool in Desiccator heat->cool weigh_final Weigh Crucible + Anhydrous Salt (Final Mass) cool->weigh_final check_mass Is Mass Constant? weigh_final->check_mass check_mass->heat No calculate Calculate Moles H₂O and Moles Anhydrous Salt check_mass->calculate Yes end Determine Hydrate Formula calculate->end G Logical Relationship: Test for Sulfate Ions Test_Solution Test Solution (Potentially containing SO₄²⁻) Add_HCl Add Dilute HCl Test_Solution->Add_HCl Add_BaCl2 Add BaCl₂ Solution Add_HCl->Add_BaCl2 Result Observation Add_BaCl2->Result Precipitate White Precipitate Forms (BaSO₄) Result->Precipitate Yes No_Precipitate No Precipitate Result->No_Precipitate No Conclusion_Positive Conclusion: Sulfate Ions Present Precipitate->Conclusion_Positive Conclusion_Negative Conclusion: Sulfate Ions Absent No_Precipitate->Conclusion_Negative

References

Barium Chloride Dihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Barium chloride dihydrate (BaCl₂·2H₂O) is an inorganic salt with significant applications across various scientific disciplines, including analytical chemistry, cellular biology, and materials science. As a readily soluble source of barium ions (Ba²⁺), it serves as an indispensable reagent for sulfate (B86663) ion quantification and as a potassium channel blocker in electrophysiological studies. This technical guide provides an in-depth overview of the physicochemical properties, key applications, and established experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Formula

This compound is the hydrated form of barium chloride, consisting of a barium cation and two chloride anions, complexed with two molecules of water. It presents as a white, odorless crystalline solid.[1][2] The presence of water of hydration makes it more stable for storage under standard laboratory conditions compared to its anhydrous form.[2]

Chemical Formula: BaCl₂·2H₂O

IUPAC Name: barium(2+);dichloride;dihydrate[1]

Molecular and Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for accurate preparation of solutions, experimental planning, and safety assessments.

PropertyValue
Molecular Weight 244.26 g/mol [1][2]
Appearance White crystalline solid[1]
Density 3.097 g/cm³[3]
Melting Point ~113 °C (loses water of hydration)[4]; 962 °C (anhydrous)[3]
Boiling Point 1,560 °C (anhydrous)[3]
Solubility in Water 31.2 g/100 mL at 0 °C[3]35.8 g/100 mL at 20 °C[3]59.4 g/100 mL at 100 °C[3]
Solubility in Other Solvents Soluble in methanol; practically insoluble in ethanol (B145695) and acetone.[3]
CAS Number 10326-27-9[2][5][6]

Applications in Research and Development

This compound is a versatile reagent with a broad range of applications in scientific research and industry.

  • Analytical Chemistry: Its most common use is in the quantitative analysis of sulfate ions.[7][8] The reaction between barium chloride and soluble sulfates yields a dense, white precipitate of barium sulfate (BaSO₄), which can be isolated and weighed for gravimetric analysis.[9][10]

  • Electrophysiology: In drug development and neuroscience, barium ions (Ba²⁺) are widely used as potent blockers of inward-rectifier potassium channels (Kᵢᵣ).[1] This property allows researchers to isolate and study the function of other ion channels in cell membranes.

  • Water Treatment: It is employed in the purification of brine solutions in caustic chlorine plants by precipitating sulfate impurities.[7][11]

  • Materials Science: It serves as a precursor in the synthesis of other barium compounds, such as pigments and specialty ceramics.[7][11]

Experimental Protocols: Gravimetric Determination of Sulfate

One of the cornerstone applications of this compound in the laboratory is the determination of sulfate concentration in an aqueous sample. The following protocol provides a detailed methodology for this gravimetric analysis.

Principle

Sulfate ions (SO₄²⁻) in an acidic solution are quantitatively precipitated by the addition of an excess of barium chloride (BaCl₂) solution, forming sparingly soluble barium sulfate (BaSO₄).

Reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The precipitate is then filtered, washed to remove impurities, dried or ignited, and weighed. The mass of the sulfate in the original sample can be calculated from the mass of the BaSO₄ precipitate.

Reagents and Equipment
  • This compound (ACS Reagent Grade)

  • 0.05 M Barium Chloride Solution: Dissolve ~12.2 g of BaCl₂·2H₂O in 1 L of deionized water.

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ashless Filter Paper (e.g., Whatman No. 42)

  • 400 mL Beakers

  • Glass Stirring Rods

  • Watch Glasses

  • Hot Plate

  • Drying Oven or Muffle Furnace

  • Desiccator

  • Analytical Balance

Detailed Procedure
  • Sample Preparation: Accurately weigh a suitable amount of the sulfate-containing sample and dissolve it in approximately 200 mL of deionized water in a 400 mL beaker.

  • Acidification: Add 0.5 mL of concentrated HCl to the sample solution.[7] This prevents the co-precipitation of other barium salts like carbonate or phosphate.[12]

  • Heating: Cover the beaker with a watch glass and heat the solution to near boiling on a hot plate.[9]

  • Precipitation: Heat the BaCl₂ solution separately to near boiling. Slowly add a slight excess of the hot BaCl₂ solution to the hot sample solution while stirring vigorously.[9][12]

  • Digestion: Keep the solution just below boiling for 1 to 2 hours.[9] This process, known as digestion, encourages the growth of larger crystals and minimizes co-precipitation.[12]

  • Filtration: Filter the hot solution through a pre-weighed piece of ashless filter paper.[9] Quantitatively transfer the precipitate from the beaker to the filter using hot deionized water.

  • Washing: Wash the precipitate on the filter paper with several small portions of hot deionized water until the filtrate is free of chloride ions (tested by adding a drop of silver nitrate (B79036) solution to the washings).[7]

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a crucible. Dry it in an oven before charring the paper and igniting it in a muffle furnace at 800 °C until the residue is white.[9]

  • Weighing: Allow the crucible to cool in a desiccator before weighing it on an analytical balance. Repeat the ignition and weighing steps until a constant mass is achieved.[9]

  • Calculation: Calculate the mass and percentage of sulfate in the original sample based on the final mass of the BaSO₄ precipitate.

Visualized Workflow and Safety Data

Experimental Workflow: Gravimetric Analysis of Sulfate

The following diagram illustrates the logical flow of the experimental protocol described in Section 3.

G A 1. Sample Dissolution & Acidification B 2. Heat Solutions (Sample and BaCl₂) A->B C 3. Add BaCl₂ to Sample (Precipitation) B->C D 4. Digest Precipitate (Near Boiling) C->D E 5. Filtration (Ashless Paper) D->E F 6. Wash Precipitate (Hot Deionized H₂O) E->F G 7. Dry & Ignite Precipitate (Constant Weight) F->G H 8. Weigh & Calculate (Final Result) G->H

Caption: Workflow for the gravimetric determination of sulfate.

Toxicity and Safety

This compound is highly toxic if ingested or inhaled. The toxicity is due to the barium ion, which acts as a muscle poison and can lead to severe hypokalemia.[4] Acute exposure can cause gastrointestinal distress, cardiac arrhythmias, and paralysis.[4]

Hazard TypeLD₅₀ (Oral, Rat)LD₅₀ (Intraperitoneal, Mouse)
Acute Toxicity 118 mg/kg[6]51 mg/kg[1]

Handling Precautions:

  • Always use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid creating dust.

  • Do not eat, drink, or smoke when using this product.

  • In case of contact with eyes or skin, flush immediately with copious amounts of water.

  • If swallowed, seek immediate medical attention. Store in a locked, secure location.[1]

References

Solubility of Barium chloride dihydrate in water and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility of Barium Chloride Dihydrate (BaCl₂·2H₂O) in water and other solvents, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (BaCl₂·2H₂O) is an inorganic salt that presents as a white crystalline solid.[1] It is one of the most common water-soluble salts of barium and is utilized in various industrial and laboratory applications.[2] Its solubility characteristics are crucial for its use in processes such as the purification of brine solutions, the manufacturing of pigments and other barium chemicals, and as a reagent in analytical chemistry, particularly for sulfate (B86663) ion testing.[1][3] Understanding the solubility of this compound in aqueous and non-aqueous systems is fundamental for its effective application, particularly in fields like drug development where excipient compatibility and formulation are critical. This guide provides a comprehensive overview of its solubility, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the quantitative solubility data in water and other common solvents.

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility (g / 100 mL)
031.2[2][4]
2035.8[2][4]
2637.5[5]
10059.4[2][4]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilityNotes
MethanolSoluble[2][6]The monohydrate form can be obtained by shaking the dihydrate with methanol.[7][8]
EthanolAlmost Insoluble[2][7]
AcetoneInsoluble[2][6]
Ethyl AcetateInsoluble[2]
Hydrochloric AcidSlightly Soluble[2][6]
Nitric AcidSlightly Soluble[2][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development applications. Below are detailed methodologies for key experiments.

Protocol 1: Isothermal Saturation Method for Solubility in Water

This method is used to determine the solubility of a substance at a constant temperature.

1. Materials and Equipment:

  • This compound (analytical grade)
  • Distilled or deionized water
  • Constant temperature water bath or incubator
  • Erlenmeyer flasks with stoppers
  • Analytical balance
  • Calibrated thermometer
  • Magnetic stirrer and stir bars
  • Syringe filters (e.g., 0.45 µm)
  • Pipettes and volumetric flasks
  • Drying oven

2. Procedure:

  • Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of distilled water. This ensures that a saturated solution is formed.
  • Equilibration: Place the flask in a constant temperature water bath set to the desired temperature (e.g., 20°C). Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
  • Sample Collection: Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
  • Filtration: Immediately filter the collected sample using a syringe filter to remove any undissolved microcrystals.
  • Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and reweigh to determine the mass of the solution.
  • Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 110-120°C). Heat until a constant weight is achieved.[9]
  • Calculation: The solubility is calculated as the mass of the dried barium chloride residue per mass or volume of the solvent.

Protocol 2: Gravimetric Analysis of Solubility

This protocol provides a straightforward method for determining solubility by measuring the mass of solute dissolved in a known mass of solvent.

1. Materials and Equipment:

  • Same as Protocol 1
  • Porcelain dish or watch glass[10]

2. Procedure:

  • Saturation: Prepare a saturated solution of this compound at a specific temperature as described in Protocol 1 (steps 1 and 2).
  • Sampling: After allowing the excess solid to settle, carefully decant a portion of the clear saturated solution into a pre-weighed porcelain dish.[10]
  • Mass Determination: Weigh the dish containing the saturated solution to determine the total mass.
  • Evaporation: Gently heat the dish to evaporate the water completely. A drying oven set above 100°C is suitable.[10]
  • Final Weighing: After cooling to room temperature in a desiccator, weigh the dish with the dry this compound residue.
  • Calculation:
  • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry salt)
  • Mass of dissolved salt = (Mass of dish + dry salt) - Mass of dish
  • Solubility ( g/100 g solvent) = (Mass of dissolved salt / Mass of solvent) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an inorganic salt like this compound.

G prep Preparation Add excess BaCl2·2H2O to solvent equil Equilibration Stir at constant temperature (24-48h) prep->equil settle Settling Allow excess solid to sediment equil->settle sample Sampling & Filtration Withdraw supernatant and filter (0.45 µm) settle->sample analysis Gravimetric Analysis Weigh sample, evaporate solvent, reweigh residue sample->analysis calc Calculation Determine mass of solute per mass of solvent analysis->calc result Solubility Data calc->result

Caption: Experimental workflow for determining solubility.

Logical Relationships of Solubility

This diagram provides a conceptual overview of the relative solubility of this compound in different common solvents.

G bacl2 BaCl₂·2H₂O Solubility high_sol High bacl2->high_sol mod_sol Slight / Soluble bacl2->mod_sol low_sol Insoluble / Almost Insoluble bacl2->low_sol water Water high_sol->water methanol Methanol mod_sol->methanol acids Dilute Acids (HCl, HNO₃) mod_sol->acids ethanol Ethanol low_sol->ethanol acetone Acetone low_sol->acetone ethyl_acetate Ethyl Acetate low_sol->ethyl_acetate

Caption: Relative solubility of BaCl₂·2H₂O in common solvents.

References

An In-depth Technical Guide to the Synthesis and Preparation of Barium Chloride Dihydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and crystallization of barium chloride dihydrate (BaCl₂·2H₂O). The information is curated for laboratory professionals requiring high-purity crystalline material for research, development, and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in accessible formats, and visualizes workflows for clarity and reproducibility.

Introduction

This compound is an inorganic salt that presents as a white, crystalline solid. It is a key precursor in the production of other barium compounds and finds applications in various scientific and industrial fields. In a laboratory setting, it is commonly used as a reagent for sulfate (B86663) ion titration. For drug development and other sensitive applications, the purity and crystalline quality of this compound are of paramount importance, necessitating well-defined and reproducible synthesis and purification protocols.

Synthesis of this compound

The most common and straightforward laboratory-scale synthesis of this compound involves the reaction of barium carbonate with hydrochloric acid. This method is favored for its simplicity and the relatively high purity of the initial product.

Reaction Principle

The synthesis is based on the acid-base neutralization reaction between barium carbonate (a weak base) and hydrochloric acid (a strong acid), yielding barium chloride, water, and carbon dioxide gas.

Chemical Equation: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)[1][2]

Experimental Protocol: Synthesis from Barium Carbonate and Hydrochloric Acid

This protocol details the synthesis of this compound from barium carbonate.

Materials:

  • Barium carbonate (BaCO₃), high-purity grade

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled or deionized water

  • Hydrogen peroxide (H₂O₂), 3% solution (for purification)

Equipment:

  • Glass beakers (various sizes)

  • Glass stirring rod

  • Heating plate with magnetic stirring capability

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Evaporating dish

  • pH indicator paper or pH meter

Procedure:

  • Preparation of Barium Carbonate Slurry: In a large beaker, create a slurry by suspending a pre-weighed amount of barium carbonate in distilled water. Use approximately 5 mL of water for every 1 gram of barium carbonate.[3]

  • Reaction with Hydrochloric Acid: While stirring continuously, slowly add 10% hydrochloric acid to the barium carbonate slurry. A slight excess of acid is recommended to ensure complete reaction of the carbonate.[3] Carbon dioxide will be evolved, causing frothing. Add the acid portion-wise to control the effervescence.

  • Completion of Reaction: Continue adding hydrochloric acid until the fizzing ceases, indicating that all the barium carbonate has reacted. At this point, the solution should be slightly acidic.

  • Purification from Sulfide (B99878) Impurities: If the starting barium carbonate contains sulfide impurities (common in technical grades), a small amount of 3% hydrogen peroxide can be added to the solution. This will oxidize the sulfides to elemental sulfur or sulfate, which will precipitate.[3]

  • Removal of Insoluble Impurities: Heat the solution gently to coagulate any precipitates and then filter the hot solution to remove any insoluble impurities.

  • Initial Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to concentrate the solution. Reduce the volume until crystals start to form on the surface.

  • Cooling and Crystal Collection: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal yield. Collect the crystals by filtration.

Quantitative Data for Synthesis:

ParameterValueReference
Barium Carbonate to Water Ratio1 g : 5 mL[3]
Barium Carbonate to 10% HCl Ratio1 g : 4 mL (approx.)[3]
Theoretical Yield of BaCl₂·2H₂O from BaCO₃~1.24 g per 1 g of BaCO₃
Reported Experimental Yield~1 g per 1 g of BaCO₃ (approx. 80% of theoretical)[3]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage BaCO3 Barium Carbonate Slurry (BaCO₃ in H₂O) Reaction Reaction Vessel (Stirring) BaCO3->Reaction HCl 10% Hydrochloric Acid (HCl) HCl->Reaction Purification Purification (Addition of H₂O₂) Reaction->Purification If sulfides present Filtration1 Hot Filtration Reaction->Filtration1 If no sulfides Purification->Filtration1 Concentration Evaporation & Concentration Filtration1->Concentration Crystallization Cooling & Crystallization Concentration->Crystallization Filtration2 Crystal Collection (Filtration) Crystallization->Filtration2 Crude_Crystals Crude BaCl₂·2H₂O Crystals Filtration2->Crude_Crystals

Caption: Workflow for the synthesis of crude this compound crystals.

Purification by Recrystallization

For applications requiring high purity, the crude this compound should be purified by recrystallization. This process relies on the difference in solubility of the compound in a solvent at different temperatures.

Principle of Recrystallization

Barium chloride is highly soluble in hot water and significantly less soluble in cold water.[4][5] This property allows for the separation of the desired compound from impurities that are either more soluble or less soluble in the solvent.

Experimental Protocol: Recrystallization from Water

Materials:

  • Crude this compound

  • Distilled or deionized water

Equipment:

  • Beaker

  • Heating plate with magnetic stirring

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot distilled water (near boiling) to form a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, filter the hot solution quickly to remove them.

  • Slow Cooling: Cover the crystallizing dish containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility and maximize the yield of crystals.

  • Crystal Collection and Washing: Collect the purified crystals by filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or in a low-temperature oven.

Quantitative Data for Recrystallization:

Temperature (°C)Solubility of BaCl₂ in Water ( g/100 mL)Reference
031.2[6]
2035.8[6]
10059.4[6]

Recrystallization Workflow

Recrystallization_Workflow cluster_recrystallization Recrystallization Stage Crude_Crystals Crude BaCl₂·2H₂O Dissolution Dissolution in Hot Water Crude_Crystals->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Slow_Cooling Slow Cooling to Room Temperature Hot_Filtration->Slow_Cooling Ice_Bath Ice Bath Cooling Slow_Cooling->Ice_Bath Crystal_Collection Filtration and Washing Ice_Bath->Crystal_Collection Drying Drying Crystal_Collection->Drying Pure_Crystals High-Purity BaCl₂·2H₂O Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Crystal Growth by Slow Evaporation

For applications that require large, high-quality single crystals, the slow evaporation solution technique is a suitable method.

Principle of Slow Evaporation

This method involves preparing a saturated or near-saturated solution of the compound and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.[7][8][9]

Experimental Protocol: Slow Evaporation of Aqueous Solution

Materials:

  • High-purity this compound

  • Distilled or deionized water

Equipment:

  • Clean crystallizing dish or beaker

  • Parafilm or aluminum foil

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of high-purity this compound in distilled water at room temperature.

  • Filtration: Filter the solution to remove any dust or undissolved particles that could act as unwanted nucleation sites.

  • Evaporation Setup: Transfer the clear, saturated solution to a clean crystallizing dish. Cover the dish with parafilm or aluminum foil and pierce a few small holes in the covering. The number and size of the holes will control the rate of evaporation.[7][9]

  • Incubation: Place the dish in a location with a stable temperature and minimal vibrations to allow for slow evaporation and undisturbed crystal growth.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, crystals will form and grow. Once the desired crystal size is achieved, carefully harvest the crystals from the solution.

Parameters for Slow Evaporation:

ParameterRecommended Condition
SolventDistilled or Deionized Water
SolutionSaturated or near-saturated
TemperatureStable room temperature
Evaporation RateSlow and controlled by covering the container
EnvironmentVibration-free

Characterization of this compound Crystals

The synthesized and purified crystals should be characterized to confirm their identity, purity, and crystalline structure.

Characterization Techniques and Expected Results:

TechniqueParameterExpected ResultReference
X-ray Diffraction (XRD)Crystal StructureMonoclinic[4]
Fourier-Transform Infrared Spectroscopy (FTIR)Functional GroupsPresence of water of hydration and Ba-Cl bonds.[10][11]
Thermogravimetric Analysis (TGA)Thermal StabilityDehydration occurs in stages, with complete loss of water around 120-150°C.[10]

Safety Precautions

Barium chloride and its solutions are toxic if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood, especially when handling hydrochloric acid and during the initial reaction with barium carbonate due to the evolution of gas.

Conclusion

This guide provides detailed methodologies for the synthesis, purification, and crystal growth of this compound suitable for research and development purposes. By following these protocols, scientists and researchers can produce high-purity crystalline material with consistent quality. The provided quantitative data and workflow diagrams serve as practical tools for the successful preparation of this compound crystals in a laboratory setting.

References

An In-Depth Technical Guide to the Hazards and Toxicity of Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium chloride dihydrate (BaCl₂·2H₂O) is a water-soluble inorganic salt with significant industrial and laboratory applications. However, its high toxicity necessitates a thorough understanding of its hazardous properties for safe handling and risk assessment. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The primary mechanism of barium toxicity is the blockade of inwardly rectifying potassium (Kir) channels, leading to a cascade of cellular and systemic effects, most notably profound hypokalemia. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the potential risks associated with this compound.

Chemical and Physical Properties

This compound is a white crystalline solid. Key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula BaCl₂·2H₂O
Molecular Weight 244.26 g/mol [1]
CAS Number 10326-27-9[1]
Appearance White crystalline solid[2][3]
Solubility in Water 35.8 g/100 mL at 20 °C[4]
Melting Point 963 °C (anhydrous)[2]
Boiling Point 1560 °C (anhydrous)[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[1][5][6]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled[1][5][6]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[6][7][8]

Signal Word: Danger[1][5]

Hazard Pictograms:

  • GHS06 (Skull and crossbones)

  • GHS07 (Exclamation mark)

Toxicological Data

The toxicity of this compound has been evaluated in numerous studies. The following tables summarize key quantitative toxicological data.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50 RatOral118 mg/kg[8][9][10][11][12][13]
LD50 MouseOral150 mg/kg[9]
LD50 MouseIntraperitoneal51 mg/kg[2]
LC50 RatInhalation> 1.1 mg/L (4 hours)[10][11]
Chronic Toxicity and No-Observed-Adverse-Effect Levels (NOAELs)

Long-term exposure studies have been conducted by the National Toxicology Program (NTP).

Study DurationSpeciesRouteNOAELLOAELKey Effects at LOAELReference
2-Year Rat (Male)Drinking Water60 mg/kg/day-No evidence of carcinogenic activity.[14][15]
2-Year Rat (Female)Drinking Water75 mg/kg/day-No evidence of carcinogenic activity.[14][15]
2-Year Mouse (Male)Drinking Water75 mg/kg/day160 mg/kg/dayIncreased incidence of nephropathy.[14][15]
2-Year Mouse (Female)Drinking Water90 mg/kg/day200 mg/kg/dayIncreased incidence of nephropathy.[14][15]
Carcinogenicity and Genotoxicity
  • Carcinogenicity: this compound is not classified as a human carcinogen by IARC, NTP, or OSHA.[1][8] Two-year drinking water studies in rats and mice showed no evidence of carcinogenic activity.[14][15]

  • Genotoxicity: this compound was not mutagenic in Salmonella typhimurium strains.[14]

Mechanism of Toxicity: Potassium Channel Blockade

The primary mechanism of barium chloride toxicity is the blockade of inwardly rectifying potassium (Kir) channels.[16][17] Barium ions (Ba²⁺) are potent, non-specific inhibitors of these channels, which are crucial for maintaining the resting membrane potential in various excitable cells, including muscle and nerve cells.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Cellular and Systemic Effects Kir_channel Inwardly Rectifying Potassium (Kir) Channel K_out K⁺ Hypokalemia Hypokalemia (Low Extracellular K⁺) Kir_channel->Hypokalemia Ba Barium Ions (Ba²⁺) Ba->Kir_channel Blockade K_in High K⁺ Concentration K_in->Kir_channel Reduced K⁺ Efflux Depolarization Membrane Depolarization Muscle_Weakness Muscle Weakness and Paralysis Depolarization->Muscle_Weakness Cardiac_Arrhythmias Cardiac Arrhythmias Depolarization->Cardiac_Arrhythmias Hypokalemia->Depolarization

Caption: Mechanism of Barium Chloride Toxicity.

The blockade of Kir channels by Ba²⁺ inhibits the efflux of potassium from the cell, leading to an intracellular shift of potassium and a subsequent decrease in extracellular potassium concentration (hypokalemia).[16][17] This disruption of potassium homeostasis causes membrane depolarization, leading to increased neuromuscular excitability initially, followed by muscle weakness and paralysis.[16][18] The effects on cardiac tissue can result in severe arrhythmias.[18]

Toxicokinetics

  • Absorption: Soluble barium compounds like barium chloride are readily absorbed from the gastrointestinal tract.[16]

  • Distribution: After absorption, barium is distributed to various tissues, with the highest concentrations found in bone.[14]

  • Metabolism: Barium is an element and is not metabolized.

  • Excretion: The primary route of excretion for absorbed barium is through the feces, with a smaller amount excreted in the urine.[16]

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment of toxicity. The following sections outline representative methodologies for key toxicological assays.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) (Representative Protocol based on OECD TG 425)

The Up-and-Down Procedure is a method for determining the LD50 that uses a small number of animals.

G start Start: Select Initial Dose dose_animal Dose a single animal (e.g., female rat) orally start->dose_animal observe Observe for 48 hours for mortality dose_animal->observe decision Outcome? observe->decision survived Survived decision->survived died Died decision->died increase_dose Increase dose for next animal (fixed progression factor) survived->increase_dose decrease_dose Decrease dose for next animal (fixed progression factor) died->decrease_dose next_animal Dose next animal increase_dose->next_animal decrease_dose->next_animal stop_criteria Stopping Criteria Met? (e.g., 5 reversals in dose direction) next_animal->stop_criteria stop_criteria->dose_animal No calculate Calculate LD50 using Maximum Likelihood Method stop_criteria->calculate Yes

Caption: Experimental Workflow for LD50 Determination (UDP).

Methodology:

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Preparation: this compound is dissolved in a suitable vehicle, typically distilled water.

  • Administration: A single oral dose is administered by gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose is decreased.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay (Representative Protocol)

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Methodology:

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) is cultured to a near-confluent monolayer in 96-well plates.[19]

  • Test Chemical Preparation: this compound is dissolved in culture medium to prepare a range of concentrations.

  • Exposure: The culture medium is replaced with the medium containing the test chemical, and the cells are incubated for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a solvent.

  • Quantification: The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (the concentration that reduces cell viability by 50%) is calculated.

Health Effects and Clinical Manifestations

Exposure to this compound can lead to a range of health effects, primarily due to its impact on potassium levels.

  • Acute Exposure:

    • Ingestion: Symptoms can appear rapidly and include nausea, vomiting, abdominal pain, and diarrhea.[1][9][20] More severe effects include muscle twitching, weakness, paralysis, and cardiac arrhythmias.[15][18]

    • Inhalation: Can cause irritation of the respiratory tract.[3]

    • Eye Contact: Causes serious eye irritation.[7][9]

    • Skin Contact: May cause skin irritation.[9]

  • Chronic Exposure: The primary target organ for chronic toxicity is the kidney, with studies in mice showing an increased incidence of nephropathy at high doses.[14][15]

Safety Precautions and First Aid

Given the high toxicity of this compound, strict safety precautions are essential.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side shields or goggles.[1]

    • Skin Protection: Compatible chemical-resistant gloves.[1]

    • Respiratory Protection: A NIOSH-approved respirator is required if dust is generated.[3]

  • First Aid:

    • Ingestion: Immediately call a poison control center or doctor. Do not induce vomiting.[1][20]

    • Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[1]

Conclusion

This compound is a highly toxic compound that poses significant health risks if not handled properly. Its primary mechanism of toxicity, the blockade of potassium channels leading to hypokalemia, is well-established. This guide has provided a detailed overview of its hazardous properties, including quantitative toxicological data and representative experimental methodologies. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals to ensure the safe use of this chemical and to accurately assess its potential risks.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of barium chloride dihydrate (BaCl₂·2H₂O). The information is compiled from various scientific sources to assist researchers and professionals in understanding the fundamental crystallographic and physical properties of this inorganic compound.

Crystal Structure of this compound

This compound crystallizes in the monoclinic system, a fact confirmed by single-crystal X-ray diffraction studies.[1][2] The crystal structure is characterized by a primitive lattice and belongs to the space group P2₁/n.[1][3] This centrosymmetric space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

Crystallographic Data

The unit cell parameters for this compound have been determined through single-crystal X-ray diffraction. Two consistent sets of data are presented below for comparison.

ParameterValue (Peter et al., 2019)[1]Value (Ting et al., 2012)[4]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a 6.75 Å6.7265(7) Å
b 10.95 Å10.9141(10) Å
c 7.17 Å7.1358(7) Å
α 90°90°
β 91.12°91.096(4)°
γ 90°90°
Volume (V) 530 ų523.77(9) ų

Note: While the original work by Jensen (1942) established the monoclinic structure and space group, specific atomic coordinates were not available in the immediate search results. The lattice parameters from more recent studies are provided here.

Crystal Morphology

This compound typically forms as colorless, translucent rhomboidal tablets or lamellae when crystallized from aqueous solutions.[5] The macroscopic shape of a crystal is a direct reflection of its internal atomic arrangement and the conditions under which it was grown.

While detailed quantitative data on the common crystallographic forms and interfacial angles for this compound are not extensively reported in the readily available literature, the observed rhomboidal habit is consistent with its monoclinic crystal system.

Experimental Protocols

The characterization of the crystal structure and morphology of this compound involves several key experimental techniques. The following sections provide an overview of the methodologies commonly employed.

Crystal Growth: Slow Evaporation Solution Technique

The growth of single crystals of this compound is often achieved by the slow evaporation of a saturated aqueous solution at room temperature.[1][6]

Protocol:

  • Solution Preparation: A saturated solution of this compound is prepared in deionized water. In some methodologies, a small amount of phosphorous acid is added to the aqueous solution to control the pH, which can promote the growth of highly transparent crystals.[1][7]

  • Stirring: The solution is continuously stirred for several hours using a magnetic stirrer to ensure homogeneity.[8]

  • Filtration: The saturated solution is filtered through a Whatman filter paper to remove any undissolved particles or impurities.[9]

  • Crystallization: The filtered solution is transferred to a clean beaker or crystallization dish and covered with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[10]

  • Incubation: The setup is kept in a dust-free and vibration-free environment at a constant room temperature.

  • Harvesting: Single crystals of suitable size and quality are typically harvested after a period of several days to weeks.[9]

G Crystal Growth Workflow prep Prepare Saturated Aqueous Solution of BaCl₂·2H₂O stir Stir for Homogeneity prep->stir filter Filter to Remove Impurities stir->filter evap Slow Evaporation at Room Temperature filter->evap harvest Harvest Single Crystals evap->harvest G XRD Characterization Workflow cluster_0 Single-Crystal XRD cluster_1 Powder XRD sc_mount Mount Single Crystal sc_data Collect Diffraction Data sc_mount->sc_data sc_solve Solve and Refine Structure sc_data->sc_solve px_prep Prepare Powder Sample px_data Collect Diffraction Pattern px_prep->px_data px_analyze Analyze Phase and Purity px_data->px_analyze G Spectroscopic and Thermal Analysis cluster_0 FTIR Spectroscopy cluster_1 TG-DTA ftir_prep Prepare Powder Sample on ATR ftir_data Record IR Spectrum ftir_prep->ftir_data ftir_analyze Identify Functional Groups ftir_data->ftir_analyze tg_prep Weigh Sample in Pan tg_data Heat at Constant Rate tg_prep->tg_data tg_analyze Analyze Mass Loss and Thermal Events tg_data->tg_analyze

References

Barium Chloride Dihydrate as a Potassium Channel Blocker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of barium chloride dihydrate (BaCl₂·2H₂O) as a non-selective, yet potent, potassium (K⁺) channel blocker. Barium ions (Ba²⁺) are widely utilized in research to investigate the physiological functions of various K⁺ channels and to probe the structure of their ion conduction pathways. This document details the mechanism of action, summarizes quantitative data on its blocking potency, provides detailed experimental protocols for its use, and illustrates key signaling pathways involving barium-sensitive K⁺ channels.

Mechanism of Action: A Deep Pore Blocker

Barium chloride, a simple inorganic salt, readily dissociates in aqueous solutions to yield barium ions (Ba²⁺). The core of its function as a K⁺ channel blocker lies in the physicochemical similarity between Ba²⁺ and K⁺ ions. Both ions share a similar ionic radius, allowing Ba²⁺ to enter the outer vestibule of the K⁺ channel pore. However, due to its divalent charge, Ba²⁺ binds with high affinity to specific sites within the channel's selectivity filter, the narrowest part of the pore responsible for K⁺ selectivity. This high-affinity binding effectively occludes the pore, preventing the passage of K⁺ ions and thereby blocking the channel's conductive function.[1][2]

The block by Ba²⁺ is often voltage-dependent, meaning the degree of block is influenced by the membrane potential. For many inwardly rectifying potassium (Kir) channels, the block is more pronounced at depolarized potentials, which drives the positively charged Ba²⁺ ion deeper into the pore.[3] The kinetics of Ba²⁺ block can be complex, sometimes exhibiting both fast and slow components, suggesting the presence of multiple binding sites within the pore.[4]

Quantitative Data: Potency of Barium Chloride on Potassium Channels

The blocking potency of barium chloride varies significantly among different K⁺ channel subtypes. It is a particularly potent blocker of inwardly rectifying potassium (Kir) channels. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values for Ba²⁺ block of various K⁺ channels, as reported in the literature.

Table 1: Barium Chloride (Ba²⁺) Blocking Potency on Inwardly Rectifying Potassium (Kir) Channels

Channel SubtypeExpression SystemMethodParameterValue (µM)Reference(s)
Kir2.1Xenopus oocytesTwo-electrode voltage clampIC₅₀4.7 (at -120 mV)[5][6]
Kir2.2Xenopus oocytesTwo-electrode voltage clampIC₅₀2.8 (at -120 mV)[6]
Kir2.3Xenopus oocytesTwo-electrode voltage clampIC₅₀18.5 (at -120 mV)[5][6]
Kir2.1/2.2 (co-expressed)Xenopus oocytesTwo-electrode voltage clampIC₅₀4.5 (at -120 mV)[6]
Kir2.1/2.3 (co-expressed)Xenopus oocytesTwo-electrode voltage clampIC₅₀2.5 (at -120 mV)[6]
Kir2.2/2.3 (co-expressed)Xenopus oocytesTwo-electrode voltage clampIC₅₀2.3 (at -120 mV)[6]
Native Cardiac I_K1 (human)MyocytesPatch clampIC₅₀4.7 (at -120 mV)[5][6]
Kir in HPASM cellsCultured cellsPatch clampIC₅₀~100 (at -80mV)[7]

Table 2: Barium Chloride (Ba²⁺) Blocking Potency on Other Potassium Channels

Channel SubtypeExpression SystemMethodParameterValueReference(s)
Shaker K⁺ channel (fast component)Xenopus oocytesVoltage clampK_d~19.1 mM (at 0 mV)[4]
Shaker K⁺ channel (slow component)Xenopus oocytesVoltage clampK_d~9.4 mM (at 0 mV)[4]
KCNQ1Xenopus oocytesVoltage clamp-Two discrete binding sites[8]
DRK1 (Kv2.1) - internal blockXenopus oocytesVoltage clampK_d13 µM[9]
DRK1 (Kv2.1) - external blockXenopus oocytesVoltage clampK_d~30 mM[9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study K⁺ channel function.

Whole-Cell Patch-Clamp Recording

This technique is used to measure the activity of all K⁺ channels in the entire cell membrane.

Objective: To determine the effect of barium chloride on the whole-cell K⁺ current.

Materials:

  • Cell line expressing the K⁺ channel of interest (e.g., HEK293, CHO)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)

  • This compound stock solution (e.g., 1 M in deionized water)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Initial Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit K⁺ currents. Record the baseline currents.

  • Barium Application: Perfuse the cell with the external solution containing the desired concentration of BaCl₂. This is achieved by adding the appropriate volume from the stock solution.

  • Recording with Barium: Repeat the voltage-step protocol to record K⁺ currents in the presence of barium.

  • Washout: Perfuse the cell with the barium-free external solution to observe the reversal of the block.

  • Data Analysis: Measure the peak or steady-state current amplitude at each voltage step before, during, and after barium application. Calculate the percentage of current inhibition to determine the IC₅₀ value.

Two-Microelectrode Voltage Clamp (TEVC)

This technique is suitable for large cells, such as Xenopus laevis oocytes, that express a high density of ion channels.

Objective: To characterize the block of expressed K⁺ channels by barium chloride.

Materials:

  • Xenopus laevis oocytes injected with cRNA of the K⁺ channel of interest

  • TEVC setup (amplifier, voltage and current electrodes, recording chamber)

  • Borosilicate glass capillaries for electrodes

  • Microelectrode puller

  • Recording solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.5 with NaOH)

  • This compound stock solution

Procedure:

  • Oocyte Preparation: Inject oocytes with cRNA and incubate for 2-7 days to allow for channel expression.

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Impalement: Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-injecting electrodes.

  • Initial Recording: Clamp the oocyte at a holding potential of -80 mV. Apply a voltage-step protocol to record the K⁺ currents.

  • Barium Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of BaCl₂.

  • Recording with Barium: Record the currents using the same voltage protocol.

  • Data Analysis: Analyze the data as described for the whole-cell patch-clamp protocol.

Signaling Pathways and Experimental Workflows

Barium-sensitive K⁺ channels, particularly Kir channels, play crucial roles in various physiological processes. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.

Signaling Pathway of Kir-Mediated Vasodilation

Inwardly rectifying K⁺ channels in vascular smooth muscle cells (VSMCs) are key regulators of vascular tone. Their activation leads to membrane hyperpolarization and subsequent vasodilation.

Kir_Vasodilation cluster_stimuli Vasodilatory Stimuli cluster_cell Vascular Smooth Muscle Cell Increase in\nExtracellular K+ Increase in Extracellular K+ Kir Channel Kir Channel Increase in\nExtracellular K+->Kir Channel Activates Shear Stress Shear Stress Shear Stress->Kir Channel Activates PKA Activators PKA Activators PKA PKA PKA Activators->PKA Activates Hyperpolarization Hyperpolarization Kir Channel->Hyperpolarization Leads to Voltage-gated\nCa2+ Channels (VGCCs) Voltage-gated Ca2+ Channels (VGCCs) Hyperpolarization->Voltage-gated\nCa2+ Channels (VGCCs) Inhibits Ca2+ Influx Ca2+ Influx Voltage-gated\nCa2+ Channels (VGCCs)->Ca2+ Influx Decreases Vasodilation Vasodilation Ca2+ Influx->Vasodilation Promotes PKA->Kir Channel Phosphorylates (Activates) PKC PKC PKC->Kir Channel Phosphorylates (Inhibits) Blocker_Workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Electrophysiology (Patch Clamp/TEVC) Electrophysiology (Patch Clamp/TEVC) Hit Identification->Electrophysiology (Patch Clamp/TEVC) Potency (IC50) & Selectivity Determination Potency (IC50) & Selectivity Determination Electrophysiology (Patch Clamp/TEVC)->Potency (IC50) & Selectivity Determination Mechanism of Action Studies Mechanism of Action Studies Potency (IC50) & Selectivity Determination->Mechanism of Action Studies In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Lead Optimization Lead Optimization In vivo Studies->Lead Optimization Barium_Block_Logic BaCl2 in solution BaCl2 in solution Ba2+ ion Ba2+ ion BaCl2 in solution->Ba2+ ion Similar ionic radius to K+ Similar ionic radius to K+ Ba2+ ion->Similar ionic radius to K+ Enters K+ channel pore Enters K+ channel pore Similar ionic radius to K+->Enters K+ channel pore High affinity binding to selectivity filter High affinity binding to selectivity filter Enters K+ channel pore->High affinity binding to selectivity filter Pore occlusion Pore occlusion High affinity binding to selectivity filter->Pore occlusion Block of K+ conductance Block of K+ conductance Pore occlusion->Block of K+ conductance

References

Unearthing Barium Chloride: A Technical Guide to its Natural Occurrence and Mineral Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence and mineral sources of barium chloride. Primarily intended for researchers, scientists, and professionals in drug development, this document details the geological origins of barium and the methodologies for its extraction and analysis, with a focus on its chloride form. While barium chloride itself is not a naturally occurring mineral, its industrial production is intrinsically linked to the geological availability of barium-rich minerals.

Natural Occurrence: The Geochemical Scarcity of Barium Chloride

Barium chloride (BaCl₂) is not found in nature in its compound form. The high reactivity of the barium ion (Ba²⁺) and the abundance of sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻) ions in the geological environment preclude the natural formation of significant barium chloride deposits. Instead, barium is primarily found in two main, far less soluble mineral forms:

  • Barite (Baryte): Composed of barium sulfate (BaSO₄), barite is the most common and commercially significant barium-bearing mineral.[1][2] It is often found as a gangue mineral in lead, zinc, copper, and silver ores.[1]

  • Witherite: A mineral consisting of barium carbonate (BaCO₃), witherite is less common than barite but is a significant source of barium.[3][4] It is typically found in low-temperature hydrothermal veins.[4]

Trace amounts of barium can also be found in various other minerals and brines, though these are not typically exploited for commercial production of barium chloride.

Principal Mineral Sources of Barium

The industrial production of barium chloride relies on the extraction of barium from its primary mineral ores, barite and witherite. The typical composition of these minerals is summarized below.

MineralChemical FormulaIdeal Barium Content (% by weight)Common Commercial Purity (% of primary compound)
WitheriteBaCO₃69.59%[5][6]Low-grade ores can contain around 68-69% BaCO₃.[7]
BariteBaSO₄58.84%Commercial grades typically range from 92% to 98% BaSO₄.[8]

Methodologies for Analysis and Extraction

The quantification of barium in its mineral sources and the subsequent extraction to produce barium chloride involve several established laboratory and industrial techniques.

Analytical Protocols for Barium Quantification in Minerals

Accurate determination of the barium content in mineral ores is crucial for assessing their viability as a source. Several analytical methods are employed for this purpose:

  • X-Ray Fluorescence Spectroscopy (XRF): A non-destructive technique used for the elemental analysis of materials. XRF is suitable for determining the phase states of barium carbonate, barium silicate, and barium sulfate in ores.[9][10][11]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A highly sensitive method for the determination of trace element concentrations. ICP-AES is used to quantify barium in geological samples after acid digestion.[12][13]

  • Gravimetric Analysis: A traditional and accurate method involving the precipitation of barium as an insoluble compound, typically barium sulfate, which is then filtered, dried, and weighed.[14][15][16][17]

Experimental Protocol: Gravimetric Determination of Barium in Witherite

Objective: To determine the percentage of barium in a sample of witherite ore by precipitation as barium sulfate.

Materials:

  • Witherite ore sample, finely powdered

  • Hydrochloric acid (HCl), concentrated and dilute (1 M)

  • Sulfuric acid (H₂SO₄), dilute (1 M)

  • Distilled water

  • Ashless filter paper

  • Beakers, graduated cylinders, funnels

  • Heating plate

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the finely powdered witherite sample and transfer it to a 250 mL beaker.

  • Digestion: Add 20 mL of 1 M HCl to the beaker. Heat the mixture gently on a hot plate to dissolve the barium carbonate. If the sample does not dissolve completely, a small amount of concentrated HCl may be added dropwise.

  • Precipitation: Dilute the solution to approximately 150 mL with distilled water and heat it to boiling. While stirring, slowly add a slight excess of 1 M H₂SO₄ to the hot solution. This will precipitate barium as barium sulfate (BaSO₄).

  • Digestion of Precipitate: Keep the solution just below boiling for about 30 minutes to allow the precipitate to digest and form larger, more easily filterable particles.

  • Filtration: Filter the hot solution through a pre-weighed ashless filter paper (e.g., Whatman No. 42). Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

  • Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the paper and then increase the temperature to char the paper. Finally, ignite the crucible in a muffle furnace at approximately 800-900 °C for at least one hour to ensure all the paper has been ashed.

  • Weighing: Allow the crucible to cool in a desiccator and then weigh it on an analytical balance. Repeat the heating, cooling, and weighing steps until a constant weight is achieved.

  • Calculation: Calculate the mass of the BaSO₄ precipitate. From this, the mass of barium in the original sample can be determined using the stoichiometric ratio of Ba to BaSO₄. The percentage of barium in the witherite sample can then be calculated.

Extraction of Barium Chloride from Mineral Sources

The industrial and laboratory-scale preparation of barium chloride involves converting the insoluble barium sulfate or carbonate into a soluble form, which is then reacted to form the chloride.

From Witherite (Barium Carbonate):

The extraction from witherite is a relatively straightforward acid-base reaction.

Reaction: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol: Laboratory Preparation of Barium Chloride from Witherite

Objective: To synthesize barium chloride from witherite ore.

Materials:

  • Witherite ore, powdered

  • Hydrochloric acid (HCl), ~6 M

  • Activated charcoal

  • Distilled water

  • pH indicator paper

  • Filtration apparatus (Buchner funnel, filter paper)

  • Heating mantle or hot plate

  • Crystallizing dish

Procedure:

  • Reaction: In a well-ventilated fume hood, place a known quantity of powdered witherite into a large beaker. Slowly and cautiously add hydrochloric acid while stirring. The reaction will effervesce as carbon dioxide is released. Continue adding acid until the effervescence ceases and the solution is slightly acidic (test with pH paper).

  • Purification: Heat the resulting solution to boiling and add a small amount of activated charcoal to adsorb any organic impurities. Boil for a few minutes.

  • Filtration: Filter the hot solution through a Buchner funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a crystallizing dish and heat to evaporate some of the water and concentrate the solution. Allow the solution to cool slowly to room temperature, which will cause barium chloride dihydrate (BaCl₂·2H₂O) crystals to form.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of ice-cold distilled water.

  • Drying: Dry the crystals in a low-temperature oven or in a desiccator.

From Barite (Barium Sulfate):

The conversion of the highly insoluble barite into barium chloride is a more complex, multi-step process.

Step 1: Carbothermic Reduction Barite is reduced by heating with carbon (typically in the form of coke or coal) at high temperatures to produce barium sulfide (B99878) ("black ash"), which is soluble in water.

Reaction: BaSO₄(s) + 4C(s) → BaS(s) + 4CO(g)

Step 2: Leaching and Conversion to Barium Chloride The resulting barium sulfide is leached with water and then treated with a source of chloride ions, such as hydrochloric acid or chlorine gas, to produce barium chloride.

Reaction with Hydrochloric Acid: BaS(aq) + 2HCl(aq) → BaCl₂(aq) + H₂S(g)

The toxic hydrogen sulfide gas produced must be carefully managed.

Visualizing the Extraction Process

The following diagrams illustrate the logical workflows for obtaining barium chloride from its primary mineral sources.

Barium_Chloride_from_Witherite Witherite Witherite (BaCO₃) Reaction Acid Digestion Witherite->Reaction HCl Hydrochloric Acid (HCl) HCl->Reaction Purification Purification (Filtration, Activated Charcoal) Reaction->Purification Crude BaCl₂ solution Crystallization Crystallization Purification->Crystallization Purified BaCl₂ solution BaCl2 Barium Chloride (BaCl₂) Crystallization->BaCl2

Caption: Workflow for the production of barium chloride from witherite.

Barium_Chloride_from_Barite Barite Barite (BaSO₄) Reduction Carbothermic Reduction Barite->Reduction Carbon Carbon (C) Carbon->Reduction BaS Barium Sulfide (BaS) Reduction->BaS Leaching Water Leaching BaS->Leaching BaS_sol BaS Solution Leaching->BaS_sol Conversion Conversion to Chloride BaS_sol->Conversion ChlorineSource Chlorine Source (e.g., HCl) ChlorineSource->Conversion Purification Purification & Crystallization Conversion->Purification Crude BaCl₂ solution BaCl2 Barium Chloride (BaCl₂) Purification->BaCl2

Caption: Workflow for the production of barium chloride from barite.

Conclusion

While barium chloride is not a naturally occurring compound, its synthesis is entirely dependent on the geological availability and processing of barium-rich minerals, primarily barite and witherite. Understanding the composition of these source minerals and the appropriate analytical and extraction methodologies is fundamental for the consistent and pure production of barium chloride for various scientific and industrial applications. This guide provides a foundational overview for professionals requiring a technical understanding of the origins of this important chemical compound.

References

An In-depth Technical Guide to the Flame Test of Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principles, experimental protocols, and spectral characteristics of the flame test for barium chloride dihydrate (BaCl₂·2H₂O). The characteristic pale green color observed is a fundamental analytical chemistry technique for the qualitative identification of barium ions.

Core Principles of Atomic Emission

The coloration of a flame by a metallic salt is a phenomenon rooted in atomic emission spectroscopy. When this compound is introduced into a high-temperature flame, the thermal energy facilitates the dissociation of the salt into its constituent atoms. The heat then excites the valence electrons of the barium atoms, promoting them from their ground state to higher, unstable energy levels.[1][2][3]

As these excited electrons relax and return to their ground state, the excess energy is released in the form of photons. The energy of these emitted photons corresponds to the specific energy difference between the excited and ground states, a unique characteristic of each element. For barium, some of these electronic transitions result in the emission of light within the visible spectrum, specifically in the green region.[1][3] The observed flame color is a composite of the wavelengths of light emitted.

The following diagram illustrates the fundamental process of electronic excitation and subsequent emission of a photon.

G cluster_0 Electronic Energy Levels Ground State Ground State Excited State Excited State Ground State->Excited State Thermal Excitation (Flame) Excited State->Ground State Photon Emission Photon Photon (hv) Excited State->Photon

Figure 1: Electronic Excitation and Emission.

Spectral Data for Barium

The characteristic pale green or yellow-green color observed in the flame test of barium compounds corresponds to specific wavelengths in the visible light spectrum.[2][4]

Metal IonCompound FormFlame ColorWavelength Range (nm)
Barium (Ba²⁺)This compoundPale Green / Yellow-Green~ 500 - 560[1]

Detailed Experimental Protocol: Flame Test

This protocol outlines the standard procedure for conducting a flame test on this compound. Adherence to safety protocols is critical due to the use of an open flame and the toxic nature of barium compounds.[5]

3.1. Materials and Equipment

  • Bunsen burner

  • Inert wire loop (platinum or nichrome)[6][7]

  • This compound (BaCl₂·2H₂O) solid sample or solution

  • Concentrated hydrochloric acid (HCl) for cleaning[8][9]

  • Deionized or distilled water

  • Watch glass

  • Personal Protective Equipment (PPE): safety goggles, lab coat

3.2. Experimental Workflow

The workflow for a standard flame test is depicted below.

G start Start clean_loop Clean Wire Loop (HCl and Flame) start->clean_loop verify_clean Verify Cleanliness (No Flame Color) clean_loop->verify_clean verify_clean->clean_loop Contaminated prepare_sample Prepare Sample (Dip loop in BaCl₂·2H₂O) verify_clean->prepare_sample Clean introduce_flame Introduce to Flame (Outer Cone) prepare_sample->introduce_flame observe_color Observe Flame Color introduce_flame->observe_color record_results Record Observations observe_color->record_results end End record_results->end

Figure 2: Experimental Workflow for Flame Test.

3.3. Step-by-Step Procedure

  • Safety Precautions: Ensure proper ventilation. Wear safety goggles and a lab coat throughout the procedure. Handle barium chloride and concentrated hydrochloric acid with care.

  • Burner Setup: Light the Bunsen burner and adjust the air-gas mixture to produce a stable, non-luminous blue flame.[6]

  • Wire Loop Cleaning: Dip the platinum or nichrome wire loop into the concentrated hydrochloric acid. Then, introduce the loop into the hottest part of the flame until it glows red. Repeat this process until the wire no longer imparts any color to the flame, ensuring the removal of any contaminants.[8][9]

  • Sample Preparation: Place a small amount of this compound powder on a clean, dry watch glass. Moisten the cleaned wire loop with deionized water and dip it into the solid sample, ensuring a small amount of the salt adheres to the loop.[10]

  • Flame Test: Introduce the tip of the wire loop with the adhered sample into the outer edge of the Bunsen burner flame.[6]

  • Observation: Observe the color imparted to the flame. Barium chloride will produce a characteristic pale green or yellow-green color.[4][11][12]

  • Post-Test Cleaning: Clean the wire loop as described in step 3 before proceeding with other samples to prevent cross-contamination.

3.4. Considerations and Interferences

  • Sample Purity: The presence of sodium impurities, even in trace amounts, can result in a dominant yellow flame that may mask the pale green of barium.[13]

  • Wire Material: While platinum is preferred for its inertness, nichrome wire is a common alternative but may impart a slight orange tint to the flame.[6]

  • Anion Effect: While the flame color is characteristic of the metal cation, the anion can influence the volatility of the salt. Chlorides are often used as they are generally more volatile than other salts, leading to a more distinct color.[6]

Applications in Research and Development

While modern analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer quantitative and more sensitive analysis, the flame test remains a valuable, rapid, and simple preliminary qualitative test in various applications:

  • Qualitative Analysis: Rapid identification of the presence of barium in unknown samples.

  • Educational Demonstrations: A classic and effective method for demonstrating atomic emission principles.

  • Pyrotechnics: The green color emission from barium compounds is utilized in the manufacturing of fireworks.[3][5]

  • Raw Material Screening: A quick check for the presence of barium in raw materials in certain manufacturing processes.

References

Methodological & Application

Application Notes and Protocols: Preparation of a Standard Solution of Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium chloride dihydrate (BaCl₂·2H₂O) is a water-soluble salt of barium that presents as a white crystalline solid.[1][2] It is a common laboratory reagent used in various applications, including the testing for sulfate (B86663) ions, the purification of brine solutions in the production of chlorine and sodium hydroxide, and as a component in the manufacturing of pigments and other barium compounds. The preparation of a standard solution with a precise concentration is crucial for accurate and reproducible experimental results.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueCitations
Chemical Formula BaCl₂·2H₂O[1][3]
Molecular Weight 244.26 g/mol [3][4]
Appearance White crystalline solid[1][5]
Solubility in Water 35.8 g/100 mL at 20 °C[2]
CAS Number 10326-27-9[6]

Safety Precautions

This compound is toxic if swallowed and harmful if inhaled.[7][8] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[7][9]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[7][9]

  • Handling: Avoid direct contact with the skin and eyes.[8] Do not eat, drink, or smoke when handling this chemical.[7][8] Wash hands thoroughly after handling.[7][8]

  • Spills: In case of a spill, avoid generating dust.[7] Carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[8]

  • Disposal: Dispose of this compound and its solutions in accordance with local, state, and federal regulations.

Experimental Protocols

This protocol outlines the procedure for preparing a standard solution of this compound. The example provided is for the preparation of a 0.1 M solution.

Materials and Equipment:

  • This compound (BaCl₂·2H₂O)

  • Deionized or distilled water

  • Volumetric flask (appropriate size for the desired final volume)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Beaker

  • Wash bottle with deionized or distilled water

Procedure:

  • Calculate the required mass of this compound.

    • To prepare a solution of a specific molarity, use the following formula:

      • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Example for 1 L of 0.1 M solution:

      • Mass (g) = 0.1 mol/L x 244.26 g/mol x 1 L = 24.426 g

  • Weigh the this compound.

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of this compound using a spatula.

  • Dissolve the this compound.

    • Place a funnel in the neck of the volumetric flask.

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Use a wash bottle to rinse any remaining powder from the weighing boat and funnel into the flask.

    • Add deionized or distilled water to the flask until it is about half full.

    • Swirl the flask gently to dissolve the solid completely.

  • Bring the solution to the final volume.

    • Once the solid is completely dissolved, continue to add deionized or distilled water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenize the solution.

    • Cap the volumetric flask securely and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Label and store the solution.

    • Label the flask with the name of the solution (this compound), its concentration (e.g., 0.1 M), the date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area.[7]

Mandatory Visualization

G cluster_prep Preparation cluster_final Final Steps calc Calculate Mass of This compound weigh Weigh this compound calc->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Dissolve in Deionized Water transfer->dissolve volume Bring to Final Volume dissolve->volume mix Homogenize the Solution volume->mix label_store Label and Store the Solution mix->label_store

Caption: Workflow for preparing a standard solution of this compound.

References

Application Notes: Quantitative Precipitation of Sulfate Ions Using Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precipitation of sulfate (B86663) ions (SO₄²⁻) using barium chloride (BaCl₂) is a fundamental and widely utilized analytical technique, particularly in gravimetric analysis. This method is based on the reaction between soluble sulfate ions and barium ions to form highly insoluble barium sulfate (BaSO₄), which can be separated, dried, and weighed.[1] The mass of the BaSO₄ precipitate allows for the precise calculation of the sulfate concentration in the original sample.[2][3] This technique is crucial in various fields, including environmental monitoring, water quality analysis, and quality control in the pharmaceutical and chemical industries.[4][5]

The reaction is governed by the following equation: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s) [1][6]

While gravimetry is the most common application, the formation of the BaSO₄ precipitate is also the basis for other analytical methods such as turbidimetry, nephelometry, and thermometric titration.[7][8][9] The accuracy of these methods depends on controlled experimental conditions to ensure complete precipitation and to minimize errors from co-precipitation of impurities.[10]

Key Applications:

  • Gravimetric Analysis: The cornerstone method for accurate and precise determination of sulfate content in a variety of samples.[3][11]

  • Water Quality Testing: Used to measure sulfate levels in drinking water, surface water, and industrial wastewater.[4][5]

  • Pharmaceuticals: Employed in quality control to analyze the sulfate content in raw materials and finished drug products.[5]

  • Industrial Quality Control: Essential for analyzing materials where sulfate concentration is a critical parameter, such as in the production of pigments and other chemicals.[12][13]

Quantitative Data and Parameters

Successful sulfate precipitation requires careful control of several experimental parameters. The following tables summarize key quantitative data and common interferences.

Table 1: Key Physicochemical Data and Recommended Conditions

ParameterValue / ConditionSignificance
Chemical FormulaBaCl₂·2H₂OBarium Chloride Dihydrate is the stable, hydrated form of the reagent.[13]
Molar Mass (BaCl₂·2H₂O)244.26 g/mol Used for preparing solutions of known concentration.[12]
Molar Mass (BaSO₄)233.38 g/mol Used in the final calculation of sulfate concentration.
Ksp of BaSO₄ (25 °C)1.1 x 10⁻¹⁰The low solubility product constant indicates that BaSO₄ is highly insoluble, enabling complete precipitation.[2]
Reaction MediumDilute Hydrochloric Acid (HCl)An acidic medium prevents the precipitation of other barium salts like carbonate or phosphate.[4][6]
Precipitation TemperatureHot Solution (~90 °C)Promotes the formation of larger, more easily filterable crystals and reduces co-precipitation.[3][10]
Reagent AdditionSlow, dropwise addition with stirringMinimizes supersaturation, leading to purer and larger precipitate particles.[10][14]
DigestionHeating at ~90 °C for at least 1 hourAn aging process that allows smaller particles to dissolve and reprecipitate on larger ones, improving purity and filterability.[10]

Table 2: Common Interferences in Gravimetric Sulfate Analysis

Interfering Ion / SubstanceEffect on ResultReason for Interference
Ions Causing High Results
Nitrate (B79036) (NO₃⁻), Chlorate (ClO₃⁻)HighCo-precipitation of their barium salts.[2][10]
Chloride (Cl⁻)HighCo-precipitation of barium chloride, especially with rapid addition of the precipitant.[2][10]
Suspended Matter & SilicaHighMay be filtered and weighed with the precipitate.[4]
Ions Causing Low Results
Iron (Fe³⁺), Chromium (Cr³⁺)LowInterferes with complete precipitation by forming soluble sulfate complexes.[2][4]
Alkali Metals (e.g., Na⁺, K⁺)LowCo-precipitation of alkali sulfates, which have a lower molar mass than the equivalent amount of BaSO₄.[2][4]
Hydrogen Sulfates (HSO₄⁻)LowAlkali hydrogen sulfates decompose upon heating, leading to mass loss.[4]
Ammonium (B1175870) (NH₄⁺)LowCo-precipitation of ammonium sulfate, which volatilizes during ignition.[2]

Experimental Protocols

Protocol 1: Gravimetric Determination of Sulfate

This protocol details the standard method for the quantitative analysis of sulfate via precipitation with this compound.

1. Reagent and Sample Preparation

  • Barium Chloride Solution (5% w/v): Dissolve 50 g of BaCl₂·2H₂O in distilled water to make a final volume of 1 L.

  • Hydrochloric Acid (1:1 v/v): Slowly add an equal volume of concentrated HCl to distilled water.

  • Sample Preparation:

    • Accurately weigh a sample containing an appropriate amount of sulfate into a 400 mL beaker.

    • Dissolve the sample in approximately 200 mL of distilled water.[15]

    • Add 0.5 mL of concentrated hydrochloric acid.[15]

2. Precipitation

  • Heat the sample solution to near boiling (~90 °C) on a hot plate.[3][10]
  • While vigorously stirring the hot sample solution, slowly add the 5% barium chloride solution dropwise from a buret.[10]
  • Add a slight excess of the BaCl₂ solution to ensure complete precipitation. To test for completeness, stop stirring, let the precipitate settle, and add a few more drops of BaCl₂ to the clear supernatant. If no further precipitate forms, the precipitation is complete.[10][15]

3. Digestion of the Precipitate

  • Cover the beaker with a watch glass and maintain the solution at a temperature just below boiling for at least one hour.[10]
  • This "digestion" process allows the precipitate to age, resulting in larger and purer crystals.[10] The supernatant should become clear.[15]

4. Filtration and Washing

  • Filter the hot solution through ashless filter paper (e.g., Whatman No. 42).[10][15]
  • Quantitatively transfer the precipitate from the beaker to the filter paper using hot distilled water and a rubber policeman.[15]
  • Wash the precipitate in the filter with several small portions of hot distilled water.[15]
  • Continue washing until the filtrate is free of chloride ions. Test for this by collecting a few mL of the filtrate and adding a few drops of silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates that washing is complete.[10][15]

5. Drying and Ignition

  • Carefully fold the filter paper containing the precipitate and place it into a porcelain crucible that has been previously weighed.[15]
  • Dry the crucible and its contents in an oven, then char the filter paper slowly over a low flame without allowing it to ignite.
  • Transfer the crucible to a muffle furnace and ignite at a high temperature (e.g., 800-900 °C) for at least one hour to completely remove the filter paper ash and any volatile impurities.[15]
  • After ignition, transfer the crucible to a desiccator to cool to room temperature.

6. Weighing and Calculation

  • Once cooled, weigh the crucible containing the BaSO₄ precipitate accurately.
  • Repeat the ignition, cooling, and weighing steps until a constant mass is achieved.[15]
  • Calculate the percentage of sulfate in the original sample using the following formula:

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for gravimetric analysis and the chemical relationships involved in the precipitation process.

Gravimetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis Sample 1. Weigh & Dissolve Sulfate Sample Acidify 2. Acidify with HCl Sample->Acidify Heat 3. Heat Solution to ~90°C Acidify->Heat Precipitate 4. Add BaCl₂ Solution Dropwise with Stirring Heat->Precipitate Digest 5. Digest Precipitate (1 hour at ~90°C) Precipitate->Digest Filter 6. Filter through Ashless Paper Digest->Filter Wash 7. Wash Precipitate (Test with AgNO₃) Filter->Wash Ignite 8. Dry & Ignite in Muffle Furnace Wash->Ignite CoolWeigh 9. Cool in Desiccator & Weigh to Constant Mass Ignite->CoolWeigh Calculate 10. Calculate % Sulfate CoolWeigh->Calculate

Caption: Workflow for the gravimetric determination of sulfate.

Precipitation_Reaction cluster_interferences Potential Interferences BaCl2 Barium Chloride (BaCl₂) Precipitation BaSO₄ Precipitation (Insoluble White Solid) BaCl2->Precipitation Sulfate Sulfate Ion (SO₄²⁻) Sulfate->Precipitation Condition Conditions: - Hot Solution (~90°C) - Acidic (HCl) - Slow Addition Condition->Precipitation High High Results: Nitrates, Chlorates, Chlorides High->Precipitation Low Low Results: Fe³⁺, Cr³⁺, Alkali Metals Low->Precipitation

Caption: Key factors in the precipitation of barium sulfate.

References

Protocol for gravimetric analysis of sulfate using Barium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Gravimetric Determination of Sulfate (B86663)

Protocol for the Quantitative Analysis of Soluble Sulfate using Barium Chloride Precipitation

Introduction

Gravimetric analysis is a highly accurate and precise method of macro-quantitative analysis based on the measurement of a substance's mass.[1] This protocol details the determination of sulfate content in a soluble sample through precipitation gravimetry. The sulfate ions are quantitatively precipitated from a hot, acidic solution by the addition of barium chloride, forming sparingly soluble barium sulfate (BaSO₄).[1][2][3] The precipitate is then collected, washed, ignited, and weighed.[1][3][4] The mass of the resulting BaSO₄ is used to calculate the percentage of sulfate in the original sample. This method is applicable to a wide range of samples, including drinking water, industrial wastes, and other aqueous solutions containing soluble sulfates.[5]

Principle: The analysis is based on the precipitation reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)[1][4][6]

Interferences

Proper control over experimental conditions is crucial as the method is subject to numerous interferences.[1][2]

  • High Results:

    • Coprecipitation of Barium Salts: Anions like nitrate, chlorate, and chloride can coprecipitate as their barium salts, leading to erroneously high results.[1][2]

    • Precipitation of Other Barium Compounds: In the absence of sufficient acid, other barium salts such as carbonate or phosphate (B84403) may precipitate, causing positive errors.[1][4]

  • Low Results:

    • Coprecipitation of Other Sulfates: Alkali metal and heavy metal (e.g., iron, chromium) sulfates can be coprecipitated.[5] These compounds generally have a lower molecular weight than BaSO₄, or they may form soluble complexes, leading to incomplete precipitation and low results.[5]

    • Excess Acid: High concentrations of mineral acid can increase the solubility of BaSO₄, leading to incomplete precipitation.[1]

    • Improper Ignition: If the filter paper is charred too rapidly, some BaSO₄ may be chemically reduced to BaS, resulting in a lower final mass.[1]

To minimize these interferences, the precipitation is carried out in a hot, dilute hydrochloric acid medium, which prevents the precipitation of barium carbonate or phosphate and promotes the formation of larger, purer crystals.[5][7]

Experimental Protocol

Materials and Reagents
  • Sulfate Sample: Unknown soluble sulfate salt.

  • Barium Chloride (BaCl₂) Solution: 5% (w/v) solution. Dissolve 50 g of BaCl₂·2H₂O in 1 L of distilled water. Filter if not clear.

  • Hydrochloric Acid (HCl): 6 M solution.

  • Silver Nitrate (AgNO₃) Reagent: For testing chloride ions.

  • Ashless Filter Paper: Whatman No. 42 or equivalent fine-porosity paper.[2]

  • Equipment: 400 mL beakers, watch glasses, stirring rods, porcelain crucibles with lids, muffle furnace, drying oven, desiccator, analytical balance.

Workflow Diagram

G Experimental Workflow for Gravimetric Sulfate Analysis cluster_prep Preparation cluster_reaction Reaction & Precipitation cluster_isolation Isolation & Purification cluster_analysis Final Analysis A Crucible Preparation (Heat to constant mass) B Sample Preparation (Dry and accurately weigh) C Dissolution & Acidification (Dissolve sample, add HCl) B->C D Precipitation (Slowly add hot BaCl₂ to boiling sample solution) C->D E Digestion (Heat at 80-90°C for at least 1-2 hours) D->E F Filtration (Filter hot solution through ashless paper) E->F G Washing (Wash with hot H₂O until Cl⁻ free) F->G H Ignition (Char paper, ignite at 800°C to constant mass) G->H I Weighing & Calculation (Cool in desiccator, weigh, calculate % SO₄²⁻) H->I

Caption: Workflow of sulfate determination via gravimetric analysis.

Detailed Procedure

3.1 Preparation of Crucibles

  • Clean three porcelain crucibles and lids thoroughly.

  • Place the crucibles and lids (slightly ajar) in a muffle furnace at 800°C for 1 hour.[8]

  • Using tongs, transfer the crucibles and lids to a desiccator to cool to room temperature (approx. 30 minutes).

  • Weigh each crucible with its lid accurately on an analytical balance.

  • Repeat the heating, cooling, and weighing cycle until a constant mass (agreement within ±0.4 mg) is achieved.[3] Record these masses.

3.2 Preparation of the Sample

  • Dry the unknown sulfate sample in a drying oven at 110-120°C for at least 1-2 hours.[3]

  • Cool the sample in a desiccator.

  • Accurately weigh by difference three separate portions of the dried sample (approximately 0.3-0.5 g each) into three clean 400 mL beakers.[2][3]

3.3 Precipitation of Barium Sulfate

  • To each sample beaker, add approximately 200 mL of distilled water and 0.5-4 mL of 6 M HCl.[3][4]

  • Cover each beaker with a watch glass and heat the solutions to near boiling on a hot plate.[3][8]

  • While stirring the hot sample solution gently, slowly add a warm 5% BaCl₂ solution until precipitation is complete.[8] A slow addition is critical to prevent the formation of a colloidal suspension.

  • Add a small excess of the BaCl₂ solution (about 2 mL) to ensure complete precipitation.[8]

3.4 Digestion of the Precipitate

  • Leave the stirring rods in the beakers and keep them covered with watch glasses.

  • Heat the solutions on a hot plate at a temperature just below boiling (80-90°C) for at least one to two hours, or preferably overnight.[2][4][8]

  • This digestion process encourages the growth of larger, more filterable crystals and reduces impurities from coprecipitation.[3][9] The supernatant liquid should be clear after digestion.[2]

3.5 Filtration and Washing

  • Set up three funnels with ashless filter paper.[2]

  • Filter the hot solutions. Decant the clear supernatant liquid through the filter paper first.

  • Transfer the precipitate quantitatively into the filter paper using a rubber policeman and hot distilled water to rinse the beaker.

  • Wash the precipitate in the funnel with several small portions of hot distilled water.[8]

  • Continue washing until the filtrate is free of chloride ions. Test for this by collecting a few mL of the washings and adding a few drops of AgNO₃ solution. The absence of a white precipitate (AgCl) indicates that washing is complete.[2][4]

3.6 Drying and Ignition

  • Carefully fold the filter paper containing the precipitate and place it into a prepared crucible of known constant mass.

  • Gently heat the crucible with a Bunsen burner to char the filter paper. Do not allow the paper to burst into flame, as this can cause mechanical loss of the precipitate.

  • Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour, or until the white precipitate is free of black carbon residue.[4][8]

  • Remove the crucible, cool it in a desiccator, and weigh it.

  • Repeat the ignition, cooling, and weighing process until a constant mass is obtained.[2]

Data Presentation and Calculations

Data Collection Tables

Table 1: Raw Mass Data (per sample)

Measurement Trial 1 (g) Trial 2 (g) Trial 3 (g)
Mass of empty crucible + lid (constant mass)
Mass of weighing bottle + sample (initial)
Mass of weighing bottle + sample (final)
Mass of sample
Mass of crucible + lid + BaSO₄ (1st weighing)
Mass of crucible + lid + BaSO₄ (2nd weighing)

| Mass of crucible + lid + BaSO₄ (constant mass) | | | |

Table 2: Results Summary | Calculated Value | Trial 1 | Trial 2 | Trial 3 | | :--- | :--- | :--- | :--- | | Mass of sample (g) | | | | | Mass of BaSO₄ precipitate (g) | | | | | Percent of Sulfate (% SO₄²⁻) | | | | | Average % SO₄²⁻ | \multicolumn{3}{c|}{} | | Standard Deviation | \multicolumn{3}{c|}{} |

Calculation

The percentage of sulfate (SO₄²⁻) in the original sample is calculated using the following formula:

% SO₄²⁻ = (Mass of BaSO₄ / Mass of Sample) × (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄) × 100

Where:

  • Molar Mass of SO₄²⁻ = 96.06 g/mol

  • Molar Mass of BaSO₄ = 233.38 g/mol

  • The ratio (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄) is the Gravimetric Factor , which is approximately 0.41158 .

Example Calculation:

  • Mass of BaSO₄ = (Mass of crucible + lid + BaSO₄) - (Mass of empty crucible + lid)

  • Mass of SO₄²⁻ = Mass of BaSO₄ × 0.41158

  • % SO₄²⁻ = (Mass of SO₄²⁻ / Mass of Sample) × 100

References

Application Notes and Protocols: Barium Chloride Dihydrate in the Synthesis of Other Barium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chloride dihydrate (BaCl₂·2H₂O) is a versatile and cost-effective inorganic salt that serves as a common precursor in the synthesis of a variety of other barium compounds. Its high solubility in water makes it an excellent starting material for precipitation reactions, allowing for the controlled production of insoluble barium salts with desired properties. This document provides detailed application notes and experimental protocols for the synthesis of three important barium compounds—barium sulfate, barium carbonate, and barium titanate—using this compound as the primary reactant. These compounds find widespread applications in fields ranging from materials science and electronics to medical diagnostics and pharmaceuticals.

Synthesis of Barium Compounds: An Overview

The synthesis of insoluble barium salts from this compound typically follows a precipitation pathway. An aqueous solution of this compound is reacted with a solution containing the desired anion (e.g., sulfate, carbonate). The strong ionic attraction between the barium cation (Ba²⁺) and the anion leads to the formation of a highly insoluble salt, which precipitates out of the solution. The precipitate can then be isolated, purified, and dried to yield the final product.

Synthesis_Workflow BaCl2 This compound (BaCl₂·2H₂O) Precipitation Aqueous Precipitation Reaction BaCl2->Precipitation Precipitating_Agent Precipitating Agent (e.g., Na₂SO₄, Na₂CO₃, etc.) Precipitating_Agent->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Final_Product Pure Barium Compound (e.g., BaSO₄, BaCO₃) Drying->Final_Product Barium_Titanate_Synthesis BaCl2 This compound Solution Precipitation Precipitation of Barium Titanyl Oxalate (BaTiO(C₂O₄)₂·4H₂O) BaCl2->Precipitation TiCl4 Titanium Tetrachloride Solution TiCl4->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Calcination Calcination (Ignition) Filtration_Drying->Calcination BaTiO3 Barium Titanate (BaTiO₃) Powder Calcination->BaTiO3

Application Notes and Protocols: Barium Chloride Dihydrate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium chloride dihydrate (BaCl₂·2H₂O) in wastewater treatment. The primary application focuses on the effective removal of sulfate (B86663) ions through chemical precipitation. Additionally, protocols for the co-precipitation of radium and other heavy metals are discussed.

Principle of Sulfate Removal

This compound is a highly effective agent for the removal of sulfate ions (SO₄²⁻) from various industrial wastewaters. The fundamental principle of this application lies in the precipitation of highly insoluble barium sulfate (BaSO₄) upon the introduction of barium chloride to sulfate-containing water.[1][2][3] The reaction is as follows:

BaCl₂ (aq) + SO₄²⁻ (aq) → BaSO₄ (s) + 2Cl⁻ (aq)

The low solubility of barium sulfate allows for the removal of sulfate to very low concentrations, often achieving removal efficiencies of nearly 100%, particularly when an excess dosage of barium chloride is used.[1][2][3]

Applications in Industrial Wastewater

This compound is particularly effective in treating effluents from industries with high sulfate concentrations, such as:

  • Pigment and Dye Manufacturing: These industries often produce wastewater with high levels of sodium sulfate, leading to high Total Dissolved Solids (TDS).[1][2][3]

  • Mining Operations: Acid mine drainage and other mining effluents are frequently contaminated with high concentrations of sulfates.

  • Uranium Processing: Effluents from uranium mills contain sulfates and radioactive contaminants like radium, which can be effectively removed using barium chloride.[4]

  • Oil and Gas Industry: Produced water from hydraulic fracturing can contain high levels of barium, strontium, and radium, which can be co-precipitated with sulfate.[5]

Quantitative Data on Sulfate Removal

The efficiency of sulfate removal is dependent on several factors, including the initial sulfate concentration, the dosage of this compound, pH, and reaction time.

ParameterRange/ValueSulfate Removal Efficiency (%)Wastewater SourceReference
Initial SO₄²⁻ Conc. 2700 mg/L~99%Not Specified[6]
200 - 300 ppm>95% (to <10 ppm)Municipal/Industrial[7]
BaCl₂ Dosage Equimolar ratioHighNot Specified[6]
Excess dosageNearly 100%Pigment Industry[1][2][3]
pH 4.5 - 12High efficiency across a wide rangeMine Water[8][9]
11Optimal for Radium co-precipitationUranium Effluent[4]
Reaction Time 20 - 30 minutes>90% (for Radium)Uranium Effluent[4]

Experimental Protocols

Protocol for Sulfate Removal from Industrial Wastewater

This protocol outlines a general procedure for the removal of sulfate from industrial wastewater using this compound.

Materials:

  • Wastewater sample containing sulfate

  • This compound (BaCl₂·2H₂O)

  • Jar testing apparatus

  • pH meter

  • Filtration system (e.g., vacuum filtration with appropriate filter paper)

  • Analytical equipment for sulfate determination (e.g., spectrophotometer, ion chromatograph)

Procedure:

  • Sample Characterization: Determine the initial sulfate concentration in the wastewater sample.

  • Dosage Determination (Jar Test):

    • Set up a series of beakers with a fixed volume of wastewater (e.g., 500 mL).

    • Prepare a stock solution of this compound.

    • Add varying dosages of the barium chloride solution to each beaker to achieve different molar ratios of Ba²⁺ to SO₄²⁻ (e.g., 1:1, 1.1:1, 1.2:1).

    • Rapidly mix the samples for 1-2 minutes, followed by slow mixing for 15-30 minutes to allow for flocculation.

    • Allow the precipitate to settle for at least 30 minutes.

  • pH Adjustment (Optional but Recommended): While barium sulfate precipitation is effective over a wide pH range, adjusting the pH may be necessary for the co-precipitation of other contaminants or to optimize flocculation. For radium co-precipitation, a pH of 11 is recommended.[4]

  • Precipitation and Separation:

    • Based on the jar test results, add the optimal dosage of this compound to the bulk wastewater.

    • Mix and allow for settling as determined in the jar test.

    • Separate the barium sulfate precipitate from the treated water by filtration or sedimentation.

  • Analysis: Measure the final sulfate concentration in the treated water to determine the removal efficiency.

Protocol for Radium Co-precipitation from Uranium Mine Effluent

This protocol is specifically for the removal of radium through co-precipitation with barium sulfate.

Materials:

  • Uranium mine effluent

  • This compound (BaCl₂·2H₂O)

  • Lime (Ca(OH)₂) or other suitable base for pH adjustment

  • Stirring apparatus

  • Settling tank or clarifier

  • Analytical equipment for radium determination

Procedure:

  • pH Adjustment (Initial): Adjust the pH of the effluent to approximately 8 with lime milk.[4]

  • Barium Chloride Addition: Add this compound at a concentration of 5-10 mg/L.[4]

  • Stirring: Stir the solution for 20-30 minutes to ensure complete reaction and co-precipitation of radium with the barium sulfate.[4]

  • pH Adjustment (Final): Raise the pH to 11 to precipitate other radionuclides and heavy metals.[4]

  • Settling and Clarification: Allow the precipitate to settle for at least one hour in a settling tank.

  • Analysis: Analyze the supernatant for radium concentration to confirm removal efficiency. Radium-226 removal efficiencies can exceed 90%.[4]

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway for Sulfate Removal

G BaCl2 This compound (BaCl₂·2H₂O) Reaction Precipitation Reaction BaCl2->Reaction Added to SO4 Sulfate Ions (SO₄²⁻) Wastewater Sulfate-Contaminated Wastewater SO4->Wastewater Wastewater->Reaction Contains BaSO4 Barium Sulfate Precipitate (BaSO₄) Reaction->BaSO4 Forms TreatedWater Treated Water (Low Sulfate) Reaction->TreatedWater Results in G cluster_prep Preparation & Analysis cluster_treatment Treatment Process cluster_post Post-Treatment & Analysis start Wastewater Sample char Characterize Initial Sulfate Concentration start->char jar Perform Jar Test to Determine Optimal Dosage char->jar add_bacl2 Add Optimal BaCl₂·2H₂O Dosage to Bulk Wastewater jar->add_bacl2 mix Rapid & Slow Mixing add_bacl2->mix settle Allow Precipitate to Settle mix->settle separate Separate Precipitate (Filtration/Sedimentation) settle->separate analyze Analyze Final Sulfate Concentration in Treated Water separate->analyze sludge Barium Sulfate Sludge separate->sludge end Treated Effluent analyze->end

References

Application Notes and Protocols: Barium Chloride Dihydrate as a Mordant in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of barium chloride dihydrate as a mordant in textile dyeing. While its application is noted in the textile industry for fixing dyes and enhancing colorfastness, specific and detailed experimental protocols are not widely published in scientific literature.[1] The following protocols are based on general mordanting procedures for metallic salts and should be considered as a starting point for research and development. Optimization of these protocols is highly recommended for specific fiber and dye combinations.

Introduction

Mordants are essential in textile dyeing to form a coordination complex with the dye, which then attaches to the fabric, improving wash and light fastness.[2][3] Metallic salts are commonly used as mordants, with each salt imparting unique color characteristics and fastness properties. This compound (BaCl₂·2H₂O) is a water-soluble, crystalline salt of barium that has been identified as a mordant in the textile industry.[1] Its application is particularly noted for cotton and in conjunction with acid dyes. However, due to the toxic nature of barium compounds, its use requires strict safety protocols and environmental considerations.

Safety Precautions

This compound is toxic if swallowed and harmful if inhaled. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat. If there is a risk of dust formation, use a NIOSH-approved respirator.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Barium-containing effluent requires specialized treatment to precipitate and remove the barium before discharge.[4][5]

Experimental Protocols

The following are generalized protocols for the application of this compound as a mordant for cotton, a cellulosic fiber, and wool, a protein fiber. These are starting points and will require optimization for specific applications.

Mordanting of Cotton Fabric (Cellulosic Fiber)

Cellulosic fibers like cotton have a low affinity for many dyes and require a multi-step mordanting process, typically involving a tannin pretreatment.

Materials:

  • 100% Cotton fabric, scoured (pre-washed to remove impurities)

  • This compound (BaCl₂·2H₂O)

  • Tannic acid

  • Sodium carbonate (soda ash)

  • Distilled water

  • Non-reactive pots (stainless steel or enamel)

  • Heating source

  • Glass stirring rods

  • Thermometer

Protocol:

  • Scouring: Before mordanting, the cotton fabric must be scoured to remove any waxes, oils, or sizing. This is typically done by washing the fabric in a hot solution of a pH-neutral detergent and sodium carbonate.

  • Tannin Pre-treatment:

    • Prepare a tannin bath with 5-10% weight of fabric (WOF) of tannic acid in water.

    • Immerse the scoured, wet cotton fabric in the tannin bath.

    • Heat the bath to 60-80°C and hold for 1-2 hours, stirring occasionally.

    • Allow the fabric to cool in the bath.

    • Gently squeeze out the excess liquid. Do not rinse.

  • Mordanting with this compound:

    • Prepare the mordant bath with a concentration of 2-5% WOF of this compound in distilled water. The liquor ratio (ratio of the weight of the liquid to the weight of the fabric) should be between 20:1 and 40:1.

    • Carefully add the tannin-treated fabric to the mordant bath at room temperature.

    • Slowly raise the temperature to 80-90°C and maintain for 45-60 minutes, stirring gently to ensure even mordanting.

    • Allow the bath to cool completely.

    • Remove the fabric, squeeze out the excess solution, and rinse thoroughly with cold water.

  • Dyeing: The mordanted fabric is now ready for dyeing with a suitable natural or synthetic dye.

Mordanting of Wool Fabric (Protein Fiber) with Acid Dyes

Protein fibers like wool have a higher affinity for mordants than cellulosic fibers.

Materials:

  • 100% Wool yarn or fabric, scoured

  • This compound (BaCl₂·2H₂O)

  • Acid dye

  • Acetic acid or formic acid

  • Distilled water

  • Non-reactive pots

  • Heating source

  • Glass stirring rods

  • Thermometer

Protocol:

  • Scouring: Scour the wool to remove any natural grease (lanolin) using a pH-neutral wool wash.

  • Mordanting:

    • Prepare the mordant bath with 2-4% WOF of this compound in distilled water (Liquor ratio 20:1 to 40:1).

    • Add the wet, scoured wool to the mordant bath at room temperature.

    • Slowly heat the bath to a simmer (around 85-95°C) and hold for 1 hour. Avoid boiling, as it can damage the wool fibers.

    • Let the wool cool completely in the mordant bath.

    • Remove the wool, gently squeeze out the excess liquid, and rinse well.

  • Dyeing:

    • Prepare the dyebath according to the dye manufacturer's instructions. This typically involves dissolving the acid dye in water and adding an acid, such as acetic acid or formic acid, to achieve the desired pH (usually between 4 and 6).

    • Introduce the wet, mordanted wool into the dyebath at room temperature.

    • Slowly raise the temperature to a simmer (85-95°C) and hold for 30-60 minutes, or until the desired shade is achieved.

    • Allow the dyebath to cool slowly.

    • Rinse the dyed wool thoroughly until the water runs clear.

Data Presentation

Quantitative analysis is crucial for evaluating the effectiveness of a mordant. The following tables provide a template for structuring data from experimental trials. As no specific data for this compound is available, these tables are presented with hypothetical values for illustrative purposes.

Table 1: Effect of this compound Concentration on Dye Uptake

Mordant Concentration (% WOF)Dye Uptake (%)
0 (Control)45.2
162.8
275.1
378.5
478.9
579.0

Note: Dye uptake can be calculated by measuring the absorbance of the dyebath solution before and after dyeing using a spectrophotometer and applying the Beer-Lambert law.

Table 2: CIELAB Color Coordinates of Cotton Fabric Dyed with a Natural Dye

MordantL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
None (Control)68.312.525.1
This compound (3% WOF)62.118.932.7

Note: L, a, and b* values are measured using a colorimeter or spectrophotometer.

Table 3: Colorfastness Ratings of Dyed Cotton Fabric (ISO and AATCC Standards)

Fastness TestStandardNo Mordant (Rating 1-5)This compound (Rating 1-5)
Wash Fastness (Color Change)ISO 105-C062-34
Wash Fastness (Staining on Cotton)ISO 105-C0634-5
Light Fastness (Blue Wool Scale)AATCC 1635

Note: Ratings are based on a 1-5 scale, where 5 represents the best fastness.

Mandatory Visualizations

Experimental Workflow for Mordanting and Dyeing

G cluster_prep Fabric Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_eval Evaluation Scouring Scouring (Removal of Impurities) Tannin Tannin Pre-treatment (for Cotton) Scouring->Tannin If Cellulosic Mordant_Bath Prepare Barium Chloride Dihydrate Solution Scouring->Mordant_Bath If Protein Tannin->Mordant_Bath Mordanting Immerse Fabric (Heat and Time) Mordant_Bath->Mordanting Rinsing_Mordant Rinse Thoroughly Mordanting->Rinsing_Mordant Dye_Bath Prepare Dyebath Rinsing_Mordant->Dye_Bath Dyeing Immerse Mordanted Fabric (Heat, Time, pH control) Dye_Bath->Dyeing Rinsing_Dye Rinse and Dry Dyeing->Rinsing_Dye Colorfastness Colorfastness Testing (Wash, Light) Rinsing_Dye->Colorfastness Color_Measurement Color Measurement (CIELAB) Rinsing_Dye->Color_Measurement

Caption: General workflow for textile mordanting and dyeing.

Hypothetical Signaling Pathway of Barium Chloride Mordanting

G Fiber Textile Fiber (e.g., Cellulose) Barium Barium Ions (Ba²⁺) Fiber->Barium forms bond with functional groups (e.g., -OH) Complex Dye-Barium-Fiber Complex Fiber->Complex Dye Dye Molecule (with functional groups) Barium->Dye coordinates with dye molecule Barium->Complex Dye->Complex

Caption: Hypothetical mechanism of barium chloride as a mordant.

Conclusion

This compound can function as a mordant in textile dyeing, although detailed, publicly available protocols and quantitative performance data are scarce. The provided generalized protocols for cotton and wool serve as a foundation for further research. It is imperative to conduct thorough safety assessments and environmental impact studies when working with barium compounds. Further investigation is needed to optimize mordanting conditions and to fully characterize the effect of this compound on the colorfastness and other properties of various textiles.

References

Application Notes and Protocols for the Purification of Brine Solutions Using Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Barium Chloride Dihydrate (BaCl₂·2H₂O) in the purification of brine solutions, primarily targeting the removal of sulfate (B86663) impurities.

Introduction

Barium chloride is a highly effective reagent for the purification of brine solutions, a critical step in various industrial processes, most notably in caustic chlorine plants. The presence of sulfate ions in brine can significantly reduce the efficiency and lifespan of the ion exchange membranes used in the electrolysis of sodium chloride to produce chlorine and caustic soda. This compound is utilized to precipitate sulfate ions as highly insoluble barium sulfate (BaSO₄), which can then be removed through filtration.

The underlying chemical reaction for this precipitation is:

BaCl₂ + SO₄²⁻ → BaSO₄(s) + 2Cl⁻

This method is favored for its high efficiency in reducing sulfate concentrations to very low levels.

Quantitative Data on Sulfate Removal

The efficiency of sulfate removal from brine solutions using barium compounds is consistently high. The following tables summarize quantitative data from various studies.

Table 1: Sulfate Removal Efficiency with Barium Compound Treatment

Initial Sulfate Concentration (g/L)Barium Compound UsedMolar Ratio (Barium:Sulfate)Reaction Time (minutes)Final Sulfate Concentration (mg/L)Sulfate Removal Efficiency (%)Reference
13.5Barium Hydroxide1.160< 400> 97
Not SpecifiedBarium ChlorideStoichiometric to excess30Not Specified~100
2.7Barium ChlorideEquimolarNot SpecifiedSignificantly Reduced~96

Table 2: Dosage of Barium Chloride for Sulfate Removal

Initial Sulfate ConcentrationDosage of BaCl₂ per gram of initial sulfateSulfate Removal Efficiency (%)Final Sulfate Concentration (g/L)Reference
Not Specified2.2 g> 83< 0.4

Experimental Protocols

Below are detailed protocols for both laboratory-scale and a general outline for industrial-scale brine purification using this compound.

Protocol 1: Laboratory-Scale Gravimetric Determination and Removal of Sulfate from Brine

This protocol is adapted from standard gravimetric analysis procedures.

Objective: To determine the concentration of sulfate in a brine sample and subsequently remove it by precipitation with this compound.

Materials:

  • Brine solution containing sulfate impurities

  • This compound (BaCl₂·2H₂O)

  • 5% (w/v) Barium chloride solution

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • Ashless filter paper

  • Glass beakers

  • Graduated cylinders

  • Buret

  • Stirring rods

  • Hot plate

  • Watch glass

  • Drying oven or muffle furnace

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known volume of the brine solution into a 400 mL beaker.

    • Dilute with distilled water to approximately 200 mL.

    • Acidify the solution by adding a few drops of concentrated HCl. This prevents the precipitation of other barium salts like barium carbonate.

  • Precipitation:

    • Heat the brine solution to near boiling (approximately 90°C) on a hot plate.

    • Slowly add a 5% barium chloride solution dropwise from a buret while continuously stirring the hot brine solution.

    • Continue adding the barium chloride solution until no more precipitate (a fine white powder of BaSO₄) is observed. To ensure complete precipitation, add a slight excess of the barium chloride solution.

  • Digestion of the Precipitate:

    • Cover the beaker with a watch glass and keep the solution hot (around 90°C) on the hot plate for at least one hour. This "digestion" process encourages the formation of larger, more easily filterable crystals of barium sulfate.

  • Filtration and Washing:

    • Set up a filtration apparatus with ashless filter paper.

    • Carefully decant the clear supernatant liquid through the filter paper.

    • Wash the precipitate in the beaker with small portions of hot distilled water, decanting the washings through the filter.

    • Transfer the precipitate to the filter paper using a stream of hot distilled water from a wash bottle.

    • Continue washing the precipitate on the filter paper with hot distilled water until the filtrate is free of chloride ions (test with a silver nitrate (B79036) solution).

  • Drying and Weighing:

    • Carefully remove the filter paper containing the precipitate and place it in a pre-weighed crucible.

    • Dry the crucible and its contents in a drying oven, and then ignite in a muffle furnace until the filter paper has been completely charred and burned off.

    • Allow the crucible to cool in a desiccator before weighing.

    • The mass of the remaining barium sulfate can be used to calculate the initial sulfate concentration in the brine.

Protocol 2: General Industrial-Scale Brine Purification Workflow

This protocol outlines the typical steps in an industrial setting, such as a chlor-alkali plant.

Objective: To continuously remove sulfate impurities from a large volume of brine.

Equipment:

  • Brine saturator

  • Reaction vessels/tanks with agitators

  • Settling tank (clarifier)

  • Filtration system (e.g., sand filters, candle filters)

  • Pumps and piping

  • Dosing pumps for reagents

Procedure:

  • Brine Saturation: Raw salt is dissolved in water to produce a saturated brine solution.

  • Primary Purification (Sulfate Removal):

    • The saturated brine is pumped into a series of reaction tanks.

    • A solution of barium chloride (or a slurry of barium carbonate in some processes) is added to the first reaction tank. The dosage is controlled based on the measured sulfate concentration in the incoming brine.

    • The mixture is agitated to ensure complete reaction and precipitation of barium sulfate.

  • Coagulation and Flocculation (Optional but Recommended):

    • In a subsequent tank, other impurities like calcium and magnesium may be precipitated by the addition of sodium carbonate and sodium hydroxide.

    • A flocculating agent is often added to aid in the settling of the fine barium sulfate precipitate and other suspended solids.

  • Settling:

    • The treated brine flows into a large settling tank or clarifier.

    • The solid precipitates, including barium sulfate, settle to the bottom of the tank, forming a sludge.

  • Filtration:

    • The clarified brine from the top of the settler is then passed through a series of filters (e.g., primary and secondary filters) to remove any remaining suspended solids.

  • Polishing (Ion Exchange):

    • For applications requiring extremely pure brine, the filtered solution may be passed through an ion-exchange resin to remove any remaining traces of calcium, magnesium, and other multivalent ions.

  • Purified Brine Storage: The purified brine is stored in a tank before being fed to the electrolysis cells.

Diagrams

Chemical Reaction of Sulfate Precipitation

G BaCl2 Barium Chloride (BaCl₂) BaSO4 Barium Sulfate (BaSO₄) (s) BaCl2->BaSO4 Cl Chloride Ions (2Cl⁻) SO4 Sulfate Ion (SO₄²⁻) SO4->BaSO4

Caption: Chemical reaction for sulfate removal.

Industrial Brine Purification Workflow

G start Raw Brine reactor Reaction Tank (Barium Chloride Addition) start->reactor settler Settling Tank (Clarifier) reactor->settler filtration Filtration System settler->filtration sludge Sludge (BaSO₄) settler->sludge end Purified Brine to Electrolysis filtration->end

Caption: Industrial brine purification process.

Safety Considerations

Barium chloride and its soluble salts are highly toxic if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its solutions. All procedures should be carried out in a well-ventilated area. The barium sulfate precipitate, while having low solubility, should be handled as hazardous waste due to the potential for residual soluble barium.

Application Notes and Protocols for Determining Water of Crystallization in Barium Chloride Dihydrate (BaCl₂·2H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium chloride dihydrate (BaCl₂·2H₂O) is a hydrated salt, meaning it incorporates water molecules into its crystalline structure. The "water of crystallization" refers to these water molecules. The amount of water present is stoichiometric and can be determined experimentally through gravimetric analysis. This method involves heating the hydrated salt to drive off the water molecules, resulting in the anhydrous form of the salt (BaCl₂). By measuring the mass of the salt before and after heating, the mass of the water lost can be calculated, allowing for the determination of the formula of the hydrate. This protocol provides a detailed procedure for this analysis, relevant for researchers, scientists, and professionals in drug development who may use hydrated compounds.

Safety Precautions

Barium chloride is toxic if ingested or inhaled and can cause irritation to the skin and eyes.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][3] All procedures involving the handling of barium chloride should be performed in a well-ventilated area or a fume hood.[3][4] Avoid creating dust when handling the solid.[3] In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention.[1] If ingested, do not induce vomiting and seek immediate medical attention.[1][5] Dispose of barium chloride waste according to local regulations.[1][2][4]

Experimental Protocol

This experiment uses gravimetric analysis to determine the number of moles of water of crystallization per mole of hydrated barium chloride.[6] The hydrated salt is heated until a constant mass is achieved, indicating that all water has been driven off.[6]

Materials and Equipment:

  • Hydrated barium chloride (BaCl₂·xH₂O)

  • Porcelain crucible and lid

  • Clay triangle

  • Tripod stand or ring stand with a ring clamp

  • Bunsen burner or heating furnace

  • Analytical balance (accurate to at least 0.001 g)

  • Desiccator

  • Crucible tongs

  • Spatula

Procedure:

  • Crucible Preparation:

    • Clean and dry a porcelain crucible and its lid.

    • Place the crucible and lid on a clay triangle and heat them with a strong flame from a Bunsen burner for about 5 minutes to ensure all moisture is removed.[7][8]

    • Using crucible tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature (approximately 15 minutes).[9][10]

    • Once cooled, weigh the empty crucible and lid on an analytical balance. Record this mass.

    • Repeat the heating, cooling, and weighing process until two consecutive mass readings are within 0.002 g of each other to ensure a constant mass.[11]

  • Sample Preparation and Initial Weighing:

    • Add between 1.0 and 1.5 grams of hydrated barium chloride crystals to the pre-weighed crucible.[7]

    • Weigh the crucible, lid, and the hydrated salt sample accurately. Record this mass.

  • Heating the Sample:

    • Place the crucible containing the sample on the clay triangle, with the lid slightly ajar to allow water vapor to escape.[7][8]

    • Begin heating gently at first, then increase to a stronger flame for about 10-15 minutes.[7][10] The barium chloride salt should be heated until all the water of crystallization has been expelled. Barium chloride loses its water of crystallization at temperatures between 100-120°C.[9]

  • Cooling and Weighing the Anhydrous Salt:

    • After the initial heating period, use crucible tongs to carefully place the crucible and lid into a desiccator to cool to room temperature.[9][10]

    • Once cool, weigh the crucible, lid, and the contents (now anhydrous barium chloride). Record this mass.

  • Heating to a Constant Mass:

    • To ensure all the water has been removed, repeat the process of heating (for about 5 minutes), cooling in a desiccator, and weighing until two consecutive mass readings are constant (agreeing to within 0.002 g).[11] This final mass is the mass of the crucible, lid, and anhydrous barium chloride.

Data Presentation

The quantitative data obtained from this experiment can be summarized in the following table.

MeasurementMass (g)
Mass of empty crucible and lid (constant mass)
Mass of crucible, lid, and hydrated BaCl₂·2H₂O
Mass of hydrated BaCl₂·2H₂O
Mass of crucible, lid, and anhydrous BaCl₂ (1st heating)
Mass of crucible, lid, and anhydrous BaCl₂ (2nd heating)
Mass of crucible, lid, and anhydrous BaCl₂ (constant mass)
Mass of anhydrous BaCl₂
Mass of water lost

Calculations:

  • Mass of hydrated BaCl₂·2H₂O: (Mass of crucible, lid, and hydrated salt) - (Mass of empty crucible and lid)

  • Mass of anhydrous BaCl₂: (Mass of crucible, lid, and anhydrous salt at constant mass) - (Mass of empty crucible and lid)

  • Mass of water lost: (Mass of hydrated BaCl₂·2H₂O) - (Mass of anhydrous BaCl₂)

  • Experimental percentage of water in the hydrate: (Mass of water lost / Mass of hydrated BaCl₂·2H₂O) x 100%

  • Theoretical percentage of water in BaCl₂·2H₂O: The formula mass of BaCl₂·2H₂O is approximately 244.3 g/mol , and the mass of two moles of water is approximately 36.0 g/mol .[7] (36.0 g/mol / 244.3 g/mol ) x 100% ≈ 14.7%[7]

  • Moles of anhydrous BaCl₂: Mass of anhydrous BaCl₂ / Molar mass of BaCl₂ (208.23 g/mol )

  • Moles of water: Mass of water lost / Molar mass of H₂O (18.015 g/mol )

  • Mole ratio of water to anhydrous BaCl₂: Moles of water / Moles of anhydrous BaCl₂

The result of the mole ratio should be a whole number, which represents the 'x' in the formula BaCl₂·xH₂O.

Experimental Workflow

experimental_workflow Experimental Workflow for Determining Water of Crystallization A Prepare and Weigh Crucible to Constant Mass B Add Hydrated BaCl2·2H2O and Weigh A->B Add Sample C Heat Sample in Crucible (Lid Ajar) B->C Initial Heating D Cool in Desiccator C->D E Weigh Cooled Crucible and Contents D->E F Repeat Heating, Cooling, and Weighing E->F Check for Constant Mass F->C If Mass Not Constant G Achieve Constant Mass F->G If Mass is Constant H Data Analysis and Calculation G->H

Caption: Workflow for the gravimetric analysis of hydrated barium chloride.

References

Application Notes and Protocols: Barium Chloride Dihydrate Solution for Titration Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, standardization, and application of barium chloride dihydrate solutions in various titration experiments relevant to pharmaceutical analysis and quality control. The methods described herein are essential for the quantitative determination of sulfate (B86663), a critical parameter in the quality assessment of raw materials, active pharmaceutical ingredients (APIs), and finished drug products.

Introduction

Barium chloride (BaCl₂) is a versatile reagent widely employed in precipitation titrimetry. In pharmaceutical analysis, its primary application is the quantitative determination of sulfate ions (SO₄²⁻). The reaction between barium chloride and a soluble sulfate salt results in the formation of a highly insoluble barium sulfate (BaSO₄) precipitate. This reaction forms the basis for various titrimetric methods, including direct titration, back titration, and instrumental methods such as conductometric and thermometric titrations.

The accurate determination of sulfate content is crucial in the pharmaceutical industry for several reasons:

  • Purity of Raw Materials: Ensuring raw materials meet pharmacopoeial standards for sulfate limits.

  • API Characterization: Determining the stoichiometry of sulfate-containing APIs (e.g., gentamicin (B1671437) sulfate, neomycin sulfate)[1].

  • Impurity Profiling: Quantifying sulfate as an impurity in drug substances and formulations.

  • Stability Studies: Monitoring the degradation of drug products that may lead to changes in sulfate concentration.

This document outlines the procedures for preparing and standardizing this compound solutions and provides detailed protocols for three common titration methods used in pharmaceutical quality control.

General Procedures

Preparation of 0.05 M this compound Solution

Principle: A stock solution of this compound is prepared by dissolving a precise amount of the salt in deionized water.

Reagents and Equipment:

  • This compound (BaCl₂·2H₂O), analytical reagent grade

  • Deionized water

  • 1000 mL volumetric flask

  • Analytical balance

  • Weighing paper/boat

Procedure:

  • Accurately weigh approximately 12.2 g of this compound (BaCl₂·2H₂O).

  • Transfer the weighed salt into a 1000 mL volumetric flask.

  • Add approximately 800 mL of deionized water to the flask and swirl to dissolve the salt completely.

  • Once dissolved, bring the solution to volume with deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the solution with its name, concentration, preparation date, and initials of the analyst.

Standardization of 0.05 M Barium Chloride Solution

Principle: The concentration of the prepared barium chloride solution is accurately determined by titrating it against a standardized solution of disodium (B8443419) edetate (EDTA) using metalphthalein as an indicator.

Reagents and Equipment:

  • Prepared 0.05 M Barium Chloride solution

  • Standardized 0.05 M Disodium Edetate (EDTA) solution

  • Strong ammonia (B1221849) solution

  • Metalphthalein indicator

  • Ethanol (B145695) (95%)

  • 60 mL and 10 mL pipettes

  • Burette (50 mL)

  • Conical flask (250 mL)

Procedure:

  • Pipette 10.0 mL of the prepared barium chloride solution into a 250 mL conical flask.

  • Add 60 mL of deionized water.

  • Add 3 mL of strong ammonia solution.

  • Add 0.5 to 1 mg of metalphthalein indicator.

  • Titrate with the standardized 0.05 M disodium edetate solution.

  • As the solution begins to decolorize, add 50 mL of ethanol (95%).

  • Continue the titration until the bluish-violet color is discharged[1].

  • Record the volume of EDTA solution consumed.

  • Repeat the titration at least two more times for accuracy.

Calculation of Molarity: Molarity of BaCl₂ = (Molarity of EDTA × Volume of EDTA) / Volume of BaCl₂

Where 1 mL of 0.05 M disodium edetate is equivalent to 0.012215 g of BaCl₂·2H₂O[1].

Application: Determination of Sulfate in Pharmaceutical Samples

The following protocols describe different methods for the determination of sulfate in pharmaceutical samples using the prepared and standardized barium chloride solution.

Method 1: Potentiometric Back-Titration of Sulfate

Principle: An excess of standardized barium chloride solution is added to the sample containing sulfate ions to precipitate all the sulfate as barium sulfate. The unreacted excess of barium ions is then back-titrated with a standardized solution of ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) using a calcium-selective electrode to detect the endpoint. This method is advantageous as it can simultaneously determine calcium in the sample[2].

Experimental Protocol Workflow

G start Start sample_prep Sample Preparation (Dissolve API/formulation in water, adjust pH to 3-4 with HNO₃) start->sample_prep add_bacl2 Add Excess Standardized 0.05 M BaCl₂ Solution sample_prep->add_bacl2 precipitate Precipitation of BaSO₄ (Allow 3 min reaction time) add_bacl2->precipitate add_buffer Add Buffer Solution (e.g., Ammonia buffer) precipitate->add_buffer titration Back-Titrate Excess Ba²⁺ with 0.05 M EGTA add_buffer->titration endpoint Endpoint Detection (Potentiometric, using Ca-ISE) titration->endpoint calculation Calculate Sulfate Content endpoint->calculation end End calculation->end

Caption: Workflow for potentiometric back-titration of sulfate.

Reagents and Equipment:

  • Standardized 0.05 M Barium Chloride solution

  • Standardized 0.05 M EGTA solution

  • Nitric acid (c(HNO₃) = 1 mol/L)

  • Ammonia buffer solution

  • Titrator with a calcium-selective electrode (Ca-ISE)

  • Magnetic stirrer

  • Pipettes and burettes

Sample Preparation (for a water-soluble API):

  • Accurately weigh a quantity of the API containing less than 20 mg of sulfate into a titration beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Measure the pH and, if necessary, adjust to a pH between 3 and 4 with 1 mol/L nitric acid[2].

Procedure:

  • To the prepared sample solution, add a precise volume (e.g., 7.50 mL) of standardized 0.05 M barium chloride solution using a pipette[2].

  • Allow the solution to stand for 3 minutes to ensure complete precipitation of barium sulfate[2].

  • Add 5 mL of ammonia buffer solution[2].

  • Immerse the calcium-selective electrode and the reference electrode into the solution.

  • Titrate the excess barium ions with standardized 0.05 M EGTA solution until after the second equivalence point is detected[2].

  • Perform a blank titration using 50 mL of deionized water instead of the sample solution to determine the exact amount of barium chloride added.

Quantitative Data Summary

ParameterValueReference
Titrant (Back-titration)0.05 M EGTA[2]
Precipitant0.05 M BaCl₂[2]
Sample Sulfate Content< 20 mg[2]
pH Adjustment3-4 (with HNO₃)[2]
Reaction Time3 minutes[2]
Endpoint DetectionPotentiometric (Ca-ISE)[2]
Method 2: Thermometric Titration of Sulfate

Principle: The precipitation of barium sulfate from the reaction between barium chloride and sulfate ions is a strongly exothermic process. This change in enthalpy can be monitored using a thermometric sensor (Thermotrode™). The endpoint of the titration is indicated by the cessation of the temperature rise upon completion of the precipitation reaction[3][4]. This method is rapid and can be fully automated.

Thermometric Titration Principle

G start Start Titration add_bacl2 Add BaCl₂ Titrant to Sulfate Sample start->add_bacl2 reaction Exothermic Reaction: Ba²⁺ + SO₄²⁻ → BaSO₄(s) + Heat add_bacl2->reaction temp_rise Temperature Increases reaction->temp_rise sulfate_consumed All Sulfate Consumed? temp_rise->sulfate_consumed sulfate_consumed->add_bacl2 No temp_stable Temperature Stabilizes sulfate_consumed->temp_stable Yes endpoint Endpoint Detected temp_stable->endpoint G cluster_0 Raw Material & API Analysis cluster_1 Finished Product QC cluster_2 Method Validation & Release raw_material Raw Material (e.g., K₂SO₄) identity_test Identity Test (Limit Test for Sulfate) raw_material->identity_test api Sulfate-containing API (e.g., Gentamicin Sulfate) assay Assay (Quantitative Titration) api->assay validation Method Validation (Accuracy, Precision, Linearity) identity_test->validation assay->validation formulation Formulated Drug Product (Tablets, Injections) impurity_test Sulfate Impurity Test formulation->impurity_test content_uniformity Content Uniformity formulation->content_uniformity impurity_test->validation content_uniformity->validation release Batch Release validation->release

References

Application Notes and Protocols: The Role of Barium Chloride Dihydrate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins, which is fundamental for understanding their function and for structure-based drug design. The process involves creating a supersaturated solution of a purified protein to promote the formation of well-ordered crystals suitable for X-ray diffraction analysis. A variety of salts, buffering agents, and precipitants are used to manipulate protein solubility and induce crystallization. Among these, divalent cations are known to play a significant role in improving crystal quality and influencing crystal morphology.

Barium chloride dihydrate (BaCl₂·2H₂O) is a salt that can be utilized in protein crystallization, primarily as an additive. The barium cation (Ba²⁺), a divalent metal ion, can interact with protein surfaces, potentially neutralizing repulsive charges and facilitating the formation of crystal contacts. It can also play a role in stabilizing specific protein conformations or mediating intermolecular interactions within the crystal lattice. These interactions can lead to the growth of larger, more ordered crystals with improved diffraction properties.

These application notes provide a comprehensive overview of the role of this compound in protein crystallization, including its mechanism of action, practical applications with a specific case study, and detailed experimental protocols.

Mechanism of Action

The primary role of this compound in protein crystallization stems from the behavior of the barium ion (Ba²⁺) in solution. Several mechanisms are proposed for its effect:

  • Charge Shielding: Protein surfaces often carry a net charge at a given pH. Repulsive electrostatic forces between protein molecules can hinder the formation of an ordered crystal lattice. Divalent cations like Ba²⁺ can effectively screen these surface charges, reducing intermolecular repulsion and allowing molecules to pack more closely.

  • Specific Ion Binding: Barium ions can specifically bind to certain residues on the protein surface, such as aspartic acid and glutamic acid. This binding can induce conformational changes that may be more favorable for crystallization or create specific contact points between protein molecules.

  • Salt Bridge Formation: Ba²⁺ can act as a bridge between negatively charged residues on adjacent protein molecules, helping to stabilize the crystal lattice. This is particularly relevant for proteins with acidic patches on their surface.

  • Alteration of Solvent Properties: The presence of ions in the crystallization solution alters the properties of the solvent, which can influence protein solubility and the kinetics of crystallization.

The logical relationship between the properties of this compound and its influence on protein crystallization can be visualized as follows:

Figure 1: Mechanism of Barium Chloride in Crystallization

Applications and Case Study: KcsA Potassium Channel

A notable example of the use of barium chloride in protein crystallography is in the study of ion channels. Barium ions are known blockers of certain potassium channels, and this property has been exploited to investigate the ion conduction pathway.

Case Study: KcsA K⁺ Channel

The KcsA K⁺ channel is a bacterial potassium channel that has been extensively studied to understand the principles of ion selectivity and permeation. In a study to locate the binding site of the blocking ion, crystals of the KcsA K⁺ channel were equilibrated with solutions containing barium chloride.[1]

Experimental Data Summary

ParameterValue/ConditionReference
ProteinKcsA K⁺ Channel[1]
Crystallization MethodVapor Diffusion (assumed from context)[1]
Barium Chloride UseSoaking of existing crystals[1]
Barium Chloride ConcentrationNot explicitly stated in the abstract, but used for equilibration[1]
PurposeTo locate the Ba²⁺ binding site within the selectivity filter[1]
OutcomeDifference electron density maps showed a single Ba²⁺ binding site[1]
PDB Entry (related)1K4C (KcsA in the presence of Rb⁺ and Ba²⁺)

Experimental Protocols

General Protocol for Using this compound as an Additive

This compound is often included in commercially available additive screens, such as the Hampton Research Additive Screen, typically at a stock concentration of 0.1 M.[2] This protocol outlines a general workflow for testing this compound as an additive in protein crystallization trials using the hanging drop vapor diffusion method.

Materials:

  • Purified protein solution (5-15 mg/mL)

  • This compound stock solution (e.g., 1 M, sterile filtered)

  • Crystallization screening solutions (commercial or custom)

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope for observing crystals

Procedure:

  • Prepare a Dilute Barium Chloride Solution: Prepare a working stock solution of this compound (e.g., 100 mM) from a 1 M stock by diluting with sterile, deionized water.

  • Set up the Reservoir: Pipette 500 µL of the desired crystallization screen solution into the reservoir of a 24-well plate.

  • Prepare the Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

    • Pipette 0.5 µL of the crystallization solution from the reservoir.

    • Pipette 0.5 µL of the 100 mM this compound working solution.

    • The final concentration of barium chloride in the drop will be approximately 25 mM, which will change as the drop equilibrates.

  • Seal the Well: Invert the cover slip and place it over the reservoir, sealing it with vacuum grease.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Experimental Workflow Diagram:

G start Start protein Purified Protein (5-15 mg/mL) start->protein barium BaCl₂·2H₂O Stock (e.g., 100 mM) start->barium screen Crystallization Screen Solution start->screen drop Prepare Hanging Drop (1 µL Protein + 0.5 µL Screen + 0.5 µL BaCl₂) protein->drop barium->drop reservoir Prepare Reservoir (500 µL Screen Solution) screen->reservoir screen->drop seal Seal Well reservoir->seal drop->seal incubate Incubate at Constant Temperature seal->incubate observe Observe for Crystal Growth incubate->observe observe->incubate No Crystals end End observe->end Crystals Formed

Figure 2: Hanging Drop Crystallization with BaCl₂
Protocol for Soaking Crystals with this compound (based on the KcsA K⁺ Channel study)

This protocol is designed for situations where you have already obtained protein crystals and wish to introduce barium ions, for example, to identify binding sites or to improve diffraction quality.

Materials:

  • Protein crystals in their mother liquor

  • Mother liquor (crystallization solution)

  • This compound stock solution (e.g., 1 M)

  • Cryoprotectant solution (if flash-cooling)

  • Cryo-loops

  • Liquid nitrogen

Procedure:

  • Prepare Soaking Solution: Prepare a soaking solution by adding a small volume of the this compound stock solution to the mother liquor to achieve the desired final concentration (e.g., 1-20 mM).

  • Crystal Transfer: Using a cryo-loop, carefully transfer a protein crystal from its original drop to a drop of the soaking solution.

  • Soaking: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

  • Cryoprotection (if needed): If the crystals are to be flash-cooled for X-ray diffraction, transfer the soaked crystal to a drop of cryoprotectant solution containing the same concentration of this compound.

  • Flash-Cooling: Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data.

Soaking Experiment Workflow:

G start Start crystals Existing Protein Crystals start->crystals soaking_sol Prepare Soaking Solution (Mother Liquor + BaCl₂) start->soaking_sol transfer Transfer Crystal to Soaking Solution crystals->transfer soaking_sol->transfer soak Soak for a Defined Time transfer->soak cryo Cryoprotect (if necessary) soak->cryo flash_cool Flash-Cool in Liquid Nitrogen cryo->flash_cool Yes data Collect X-ray Diffraction Data cryo->data No flash_cool->data end End data->end

Figure 3: Crystal Soaking with Barium Chloride

Data Presentation: Optimizing Barium Chloride Concentration

When using this compound as an additive, it is crucial to screen a range of concentrations to find the optimal condition for your specific protein. The following table provides a template for recording and comparing results from such an optimization screen.

Table 1: Example of a this compound Optimization Screen

Drop #Protein Conc. (mg/mL)PrecipitantBuffer (pH)BaCl₂ Conc. (mM)Temperature (°C)ObservationCrystal Quality Score (1-5)
11020% PEG 33500.1 M HEPES (7.5)020Amorphous precipitate1
21020% PEG 33500.1 M HEPES (7.5)120Small needles3
31020% PEG 33500.1 M HEPES (7.5)520Rod-shaped crystals4
41020% PEG 33500.1 M HEPES (7.5)1020Large, single crystals5
51020% PEG 33500.1 M HEPES (7.5)2020Phase separation2

Signaling Pathway Visualization: KcsA K⁺ Channel

The KcsA K⁺ channel is a tetrameric integral membrane protein that facilitates the selective passage of potassium ions across the cell membrane. Its activity is regulated by intracellular pH. While not a classical signaling pathway with multiple protein-protein interactions, its function is crucial for maintaining the membrane potential, which is integral to many cellular signaling processes. The following diagram illustrates the basic function and regulation of the KcsA channel.

G cluster_membrane Cell Membrane KcsA KcsA K⁺ Channel (Tetramer) K_in K⁺ (Intracellular) KcsA->K_in Exits to Cytosol Channel_Open Channel Open (K⁺ Efflux) KcsA->Channel_Open Channel_Closed Channel Closed KcsA->Channel_Closed Block Pore Blockage KcsA->Block K_out K⁺ (Extracellular) K_out->KcsA Enters Selectivity Filter pH_low Low Intracellular pH (Protonation) pH_low->KcsA Induces Closed State pH_high High Intracellular pH pH_high->KcsA Favors Open State Ba_ion Ba²⁺ Ba_ion->KcsA Binds in Selectivity Filter

Figure 4: KcsA Channel Function and Regulation

Conclusion

This compound can be a valuable tool in the protein crystallographer's toolkit. As a source of divalent barium cations, it can favorably influence the crystallization of proteins by reducing electrostatic repulsion, forming stabilizing salt bridges, and inducing beneficial conformational states. Its successful application in the study of the KcsA K⁺ channel highlights its utility, particularly for metalloproteins or proteins with distinct ion binding sites. As with any crystallization additive, its effectiveness is protein-dependent, and empirical screening of its concentration is essential for success. The protocols and data presentation formats provided in these notes offer a systematic approach to incorporating this compound into your crystallization strategies.

References

Troubleshooting & Optimization

How to prevent contamination in Barium chloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium chloride (BaCl₂) solutions. Our goal is to help you prevent and troubleshoot contamination to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Barium chloride solution has turned cloudy over time. What is the likely cause and how can I prevent it?

A1: The most common cause of cloudiness in a Barium chloride solution is the precipitation of Barium carbonate (BaCO₃). This occurs when carbon dioxide (CO₂) from the atmosphere dissolves in the solution, forming carbonic acid (H₂CO₃), which then reacts with the Barium ions.[1]

Prevention:

  • Use deionized, boiled water: Boiling deionized water before preparing the solution helps to remove dissolved CO₂.

  • Store in tightly sealed containers: Use containers with airtight seals to minimize contact with the atmosphere.[2]

  • Prepare fresh solutions: For sensitive applications, it is best to prepare the solution fresh before use.

Q2: What are the most common chemical contaminants in laboratory-grade Barium chloride?

A2: Besides carbonate from atmospheric CO₂, other potential chemical contaminants in Barium chloride include sulfates, nitrates, and heavy metals like strontium, lead, and iron.[3] The purity of Barium chloride can vary by grade.

Q3: How can I test the purity of my Barium chloride solution?

A3: Several methods can be used to assess the purity of a Barium chloride solution:

  • Titration with EDTA: This is a common method to determine the concentration of Barium ions.[4]

  • Gravimetric analysis for sulfates: This involves precipitating sulfate (B86663) ions with an excess of Barium chloride and weighing the resulting Barium sulfate.[1][2][4][5][6]

  • Test for heavy metals: Specific tests can be performed to detect the presence of heavy metal impurities.[3]

Q4: Can Barium chloride solutions become contaminated with microorganisms?

A4: While less common in high-concentration salt solutions, microbial contamination is possible, especially in dilute solutions or if stored improperly. Microorganisms can be introduced from non-sterile water, containers, or handling equipment. Fungi are generally more resistant to high salt concentrations than bacteria.

Prevention:

  • Use sterile, deionized water for solution preparation.

  • Sterilize containers and equipment before use.

  • Store solutions in a clean environment, and for long-term storage, consider refrigeration.

Troubleshooting Guide

Issue 1: An unexpected white precipitate forms when I add my Barium chloride solution to my sample, which is not supposed to contain sulfates.

  • Possible Cause 1: Carbonate Contamination. Your Barium chloride solution may be contaminated with Barium carbonate.

    • Troubleshooting Step: Acidify a small portion of your sample with dilute hydrochloric acid (HCl) before adding the Barium chloride solution. If the precipitate does not form, carbonate was the likely cause, as Barium carbonate is soluble in acid.[7]

  • Possible Cause 2: Sulfite (B76179) Contamination. Your sample may contain sulfite ions, which can precipitate as Barium sulfite.

    • Troubleshooting Step: Barium sulfite is also soluble in dilute HCl. If the precipitate dissolves with acidification, further tests will be needed to distinguish between carbonate and sulfite.[8]

  • Possible Cause 3: Phosphate (B84403) Contamination. Phosphate ions can also form an insoluble precipitate with Barium.

    • Troubleshooting Step: Perform a specific qualitative test for phosphate ions in your sample.

Data Presentation

Table 1: Acceptable Impurity Levels in Different Grades of Barium Chloride

ImpurityAnalytical Reagent GradeHigh Purity Grade
Main Content (BaCl₂·2H₂O) ≥99.0%≥99.995%[3]
Water Insolubles ≤0.005%≤0.001%[3]
Sulfate (SO₄) ≤0.001%≤0.0005%[9]
Heavy Metals (as Pb) ≤5 ppm≤0.1 ppm[3]
Iron (Fe) ≤2 ppm≤0.3 ppm[3]
Strontium (Sr) Not specified≤2.0 ppm[3]

Data compiled from various chemical supplier specifications.

Experimental Protocols

Protocol: Gravimetric Determination of Sulfate in an Aqueous Sample

This protocol details the steps for the quantitative analysis of sulfate ions using Barium chloride.[1][2][4][5][6]

Materials:

  • Unknown sample containing sulfate

  • Barium chloride (BaCl₂) solution (5% w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ashless filter paper

  • Beakers (400 mL)

  • Watch glasses

  • Glass stirring rods

  • Hot plate

  • Drying oven or muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the unknown sample and dissolve it in 200 mL of deionized water in a 400 mL beaker. Add 2 mL of concentrated HCl.

  • Precipitation: Heat the solution to boiling on a hot plate. While stirring gently, slowly add the 5% Barium chloride solution dropwise. Continue adding until no more precipitate forms. Add a slight excess to ensure complete precipitation.

  • Digestion: Cover the beaker with a watch glass and keep the solution just below boiling for about one hour. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.[5]

  • Filtration: Weigh a piece of ashless filter paper. Set up a gravity filtration apparatus. Wet the filter paper with deionized water to ensure it stays in place. Slowly pour the hot solution through the filter paper, transferring the precipitate. Use a stream of hot deionized water to wash any remaining precipitate from the beaker into the filter.

  • Washing: Wash the precipitate in the filter with several portions of hot deionized water. Collect a few drops of the filtrate and test for the presence of chloride ions by adding a drop of silver nitrate (B79036) solution. Continue washing until no white precipitate of AgCl is observed.

  • Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a crucible that has been previously weighed. Dry the crucible and its contents in a drying oven at 110-120°C. Then, transfer to a muffle furnace and ignite at 800-900°C for at least one hour. This will burn off the filter paper and leave pure Barium sulfate.

  • Weighing: Allow the crucible to cool in a desiccator to prevent moisture absorption. Weigh the crucible containing the Barium sulfate precipitate on an analytical balance. Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

  • Calculation: Calculate the mass of the Barium sulfate precipitate. From this, the amount and concentration of sulfate in the original sample can be determined using stoichiometric calculations.

Visualizations

Contamination_Pathway Atmosphere Atmospheric CO₂ Solution BaCl₂ Solution (Aqueous) Atmosphere->Solution Dissolves in CarbonicAcid Formation of Carbonic Acid (H₂CO₃) Solution->CarbonicAcid Reaction Reaction with Ba²⁺ ions CarbonicAcid->Reaction Precipitate Barium Carbonate Precipitate (BaCO₃) (Cloudiness) Reaction->Precipitate

Caption: Pathway of Barium Carbonate Contamination.

Prevention_Workflow start Start: Prepare Pure BaCl₂ Solution step1 Use High-Purity Deionized Water start->step1 step2 Boil Water to Remove Dissolved CO₂ step1->step2 step3 Weigh Analytical Grade BaCl₂ Solid step2->step3 step4 Dissolve BaCl₂ in Prepared Water step3->step4 step5 Store in a Tightly Sealed Container step4->step5 end End: Pure BaCl₂ Solution Ready for Use step5->end

Caption: Workflow for Preparing Pure BaCl₂ Solution.

Troubleshooting_Precipitate start Unexpected White Precipitate Observed acidify Acidify with dilute HCl start->acidify dissolves Does the precipitate dissolve? acidify->dissolves sulfate_test Is Sulfate expected in the sample? dissolves->sulfate_test No carbonate_sulfite Likely Carbonate or Sulfite. Perform further tests. dissolves->carbonate_sulfite Yes insoluble_precipitate Likely Sulfate. Confirm with further analysis. sulfate_test->insoluble_precipitate Yes other_precipitate Consider other insoluble salts (e.g., phosphate). sulfate_test->other_precipitate No

References

Troubleshooting unexpected precipitates in Barium chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected precipitates in reactions involving Barium chloride (BaCl₂).

Frequently Asked Questions (FAQs)

Q1: I observed a white precipitate after adding Barium chloride to my solution, which was unexpected. What is the likely identity of this precipitate?

A1: An unexpected white precipitate in the presence of Barium chloride is most commonly Barium sulfate (B86663) (BaSO₄) or Barium carbonate (BaCO₃).[1][2] Barium sulfate is exceptionally insoluble and can form even with trace amounts of sulfate contamination in your reagents or water.[3][4][5] Barium carbonate often forms from the reaction of barium ions with dissolved atmospheric carbon dioxide (CO₂), which creates carbonate ions in the solution.[6][7] Another possibility, though less common, is Barium phosphate (B84403) (Ba₃(PO₄)₂), if phosphate ions are present.[8][9]

Q2: My stock solution of Barium chloride is cloudy. Why is this, and how can I resolve it?

A2: A cloudy Barium chloride solution is a frequent issue, typically caused by the formation of insoluble Barium carbonate (BaCO₃).[7] This occurs when carbon dioxide from the air dissolves in the deionized or distilled water used to make the solution, forming carbonic acid, which then dissociates to produce carbonate ions.[10][11] To resolve this, you can filter the solution to remove the precipitate. To prevent it, you can either use freshly boiled and cooled deionized water (which has less dissolved CO₂) or slightly acidify the solution with a few drops of dilute hydrochloric acid (HCl).[12] The acidic conditions will prevent the formation of Barium carbonate by converting carbonate ions into carbonic acid, which is soluble.[11][13]

Q3: How does the pH of my solution influence the formation of these unexpected precipitates?

A3: The pH of your solution is a critical factor. Barium carbonate and Barium phosphate are soluble in acidic conditions.[13][14][15] If your solution is neutral or alkaline, these precipitates are more likely to form. Adding a dilute acid like HCl will typically dissolve these precipitates.[11][12] In contrast, Barium sulfate's solubility is not significantly affected by pH, except at extreme values, and it will remain a precipitate even in acidic solutions.[3][16][17] Therefore, adjusting the pH can be a useful diagnostic step.

Q4: I suspect the precipitate is Barium sulfate. What is the definitive way to confirm this?

A4: The standard qualitative test for sulfate ions relies on the insolubility of Barium sulfate in acid.[9][12] If you have a precipitate, acidify the solution with dilute hydrochloric acid or nitric acid. If the white precipitate does not dissolve, it is very likely Barium sulfate.[2][17] This is because other common barium precipitates, like carbonate or sulfite, will dissolve in acid.[12]

Q5: If the precipitate is not Barium sulfate, how can I test if it is Barium carbonate?

A5: Barium carbonate reacts with acids to produce carbon dioxide gas, water, and a soluble barium salt (like BaCl₂).[6][13] If you add dilute hydrochloric acid to your precipitate and observe effervescence (fizzing), this is a strong indication of the presence of carbonate ions.[11][12] The evolved CO₂ gas can be confirmed by bubbling it through limewater (a solution of calcium hydroxide), which will turn milky or cloudy.[12]

Q6: What if the precipitate dissolves in acid but does not produce gas? Could it be Barium phosphate?

A6: Yes, if the precipitate dissolves upon acidification but no gas is evolved, it could be Barium phosphate (Ba₃(PO₄)₂). Barium phosphate is soluble in acidic solutions but insoluble in neutral or alkaline solutions.[8][14] To confirm the presence of phosphate ions, you can perform a specific test on the acidified solution, such as adding ammonium (B1175870) molybdate (B1676688) reagent and warming, which will form a characteristic yellow precipitate of ammonium phosphomolybdate if phosphate is present.

Q7: How can I prevent the formation of unexpected precipitates in my future experiments with Barium chloride?

A7: To prevent unwanted precipitation, consider the following:

  • Sulfate Contamination : Use high-purity, sulfate-free reagents and water.

  • Carbonate Formation : Prepare Barium chloride solutions using freshly boiled and cooled deionized water to minimize dissolved CO₂.[7] Storing the solution in a tightly sealed container can also help. For many applications, slightly acidifying the stock solution with dilute HCl is an effective preventative measure.[12]

  • Control pH : If your experimental conditions allow, maintaining a slightly acidic pH can prevent the precipitation of carbonates and phosphates.[13][14]

Data Presentation

The table below summarizes the solubility product constants (Ksp) for common unexpected barium precipitates, providing a quantitative measure of their low solubility in water at 25°C. A lower Ksp value indicates lower solubility.

CompoundFormulaKsp at 25°CReference(s)
Barium SulfateBaSO₄1.1 x 10⁻¹⁰[3][4][18]
Barium CarbonateBaCO₃2.6 x 10⁻⁹[6][18][19]
Barium PhosphateBa₃(PO₄)₂1.3 x 10⁻²⁹ to 3.4 x 10⁻²³[20][21]

Experimental Protocols

Protocol 1: Qualitative Test for Sulfate Ions

  • Sample Preparation : If your sample is a solid, dissolve it in deionized water. If it is already a solution, proceed to the next step.

  • Acidification : Add a few drops of dilute hydrochloric acid (HCl) to the solution until it is acidic. This step is crucial to prevent the precipitation of other barium salts like carbonate or sulfite.[12]

  • Addition of Barium Chloride : Add Barium chloride (BaCl₂) solution dropwise.

  • Observation : The formation of a dense white precipitate indicates the presence of sulfate ions.[1][9] This precipitate is Barium sulfate (BaSO₄).[17]

Protocol 2: Qualitative Test for Carbonate Ions

  • Sample Preparation : Place a small amount of the solid precipitate or the cloudy solution into a test tube.

  • Acidification : Carefully add dilute hydrochloric acid (HCl) to the test tube.

  • Observation : Observe for effervescence (fizzing or bubbling). The production of a gas is a positive test for carbonate.[11][12]

  • Confirmation (Optional) : To confirm the gas is CO₂, use a pipette to draw up some of the gas and bubble it through a separate test tube containing limewater (Ca(OH)₂ solution). If the limewater turns milky, the presence of CO₂ is confirmed.[12]

Protocol 3: Differentiating Between Common Barium Precipitates

  • Isolate Precipitate : Separate the unknown white precipitate by filtration or centrifugation.

  • Acid Test : Add dilute hydrochloric acid (HCl) to a small portion of the precipitate.

    • No Dissolution : The precipitate is likely Barium sulfate (BaSO₄).[2][17]

    • Dissolution with Effervescence : The precipitate is Barium carbonate (BaCO₃).[6][11]

    • Dissolution with No Effervescence : The precipitate may be Barium phosphate (Ba₃(PO₄)₂) or another acid-soluble salt. Proceed to specific ion tests if necessary.

Mandatory Visualizations

G start Unexpected White Precipitate Observed with BaCl₂ acid_test Add dilute HCl start->acid_test observe Observe Reaction acid_test->observe no_change Precipitate does not dissolve observe->no_change No Change dissolves_gas Precipitate dissolves with effervescence (gas) observe->dissolves_gas Dissolves + Gas dissolves_no_gas Precipitate dissolves, no gas evolved observe->dissolves_no_gas Dissolves, No Gas id_sulfate Result: Precipitate is likely Barium Sulfate (BaSO₄) no_change->id_sulfate id_carbonate Result: Precipitate is Barium Carbonate (BaCO₃) dissolves_gas->id_carbonate id_other Result: Precipitate is acid-soluble. Could be Barium Phosphate. (Perform further tests) dissolves_no_gas->id_other

Caption: Troubleshooting workflow for identifying an unknown precipitate.

G cluster_contaminants Common Contaminants cluster_ions Ions in Solution cluster_precipitates Insoluble Precipitates SO4 Sulfate (SO₄²⁻) (from reagents, water) Ba Barium (Ba²⁺) (from BaCl₂) SO4->Ba CO2 Atmospheric CO₂ CO3 Carbonate (CO₃²⁻) CO2->CO3 dissolves in H₂O PO4 Phosphate (PO₄³⁻) (from buffers, etc.) PO4->Ba BaSO4 BaSO₄ Ba->BaSO4 BaCO3 BaCO₃ Ba->BaCO3 Ba3PO4 Ba₃(PO₄)₂ Ba->Ba3PO4 CO3->Ba

Caption: Formation pathways of common unexpected Barium precipitates.

References

Technical Support Center: Optimizing Barium Chloride Concentration for Complete Sulfate Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using barium chloride (BaCl₂) to achieve complete sulfate (B86663) (SO₄²⁻) removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind using barium chloride for sulfate removal?

A1: The process is based on a precipitation reaction. Barium chloride is added to a solution containing sulfate ions, leading to the formation of barium sulfate (BaSO₄), a dense white precipitate that is highly insoluble in water and most common acids.[1] This insolubility allows for its separation from the solution via filtration, thereby removing the sulfate ions. The reaction is as follows: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s).[2]

Q2: Why is my barium sulfate precipitate extremely fine (colloidal) and difficult to filter?

A2: The formation of very fine or colloidal BaSO₄ particles is a common issue that arises from high relative supersaturation during the precipitation process.[3] To obtain larger, more easily filterable crystals, precipitation should be carried out in a hot, acidic solution.[2] Adding the BaCl₂ solution slowly while vigorously stirring the hot sulfate solution helps to keep the relative supersaturation low, promoting the growth of larger crystals rather than the formation of many small nuclei.[3]

Q3: What is the optimal pH for barium sulfate precipitation?

A3: Precipitation is typically carried out in a weakly acidic medium (pH 4.5-5.0).[4][5] This is crucial for preventing the co-precipitation of other barium salts like barium carbonate (BaCO₃) or barium phosphate (B84403) (Ba₃(PO₄)₂), which are insoluble in neutral or alkaline conditions but soluble in acidic solutions.[5][6] However, excessively high acid concentrations can increase the solubility of BaSO₄ and should be avoided.[6]

Q4: How much barium chloride should I use?

A4: A slight excess of barium chloride is necessary to ensure the complete precipitation of sulfate, driven by the common ion effect.[7][8][9] However, a large excess should be avoided as it can lead to the co-precipitation of BaCl₂, resulting in erroneously high results.[6] The optimal amount can be calculated based on the expected sulfate concentration, with a recommended 10% excess of the stoichiometric amount.

Q5: What is "digestion" and why is it important?

A5: Digestion refers to heating the precipitate in the solution from which it was formed (the mother liquor), typically at temperatures between 80-90°C for at least two hours.[4][5] This process promotes the recrystallization of smaller, less perfect particles into larger, more easily filterable crystals. It also helps to reduce the surface area of the precipitate, minimizing the adsorption of impurities.[2]

Troubleshooting Guide

This section addresses common problems encountered during the gravimetric determination of sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Low Sulfate Recovery Incomplete Precipitation: Insufficient BaCl₂ added.Calculate the stoichiometric amount of BaCl₂ needed and add a small excess (e.g., 10%).
High Acidity: Excess acid increases the solubility of BaSO₄.[6]Adjust the pH to the optimal range of 4.5-5.0 before precipitation.[4][5]
Co-precipitation of Interfering Cations: Heavy metals like iron and chromium can interfere with complete precipitation.[10] Alkali metal sulfates can also lead to low results.[10]Use masking agents or perform preliminary separation of interfering cations.
Loss of Precipitate: Precipitate passes through the filter paper due to fine particle size.[2]Ensure proper digestion to increase crystal size.[4] Use ashless, fine-porosity filter paper.[5]
Reduction of BaSO₄: Charring the filter paper too rapidly can reduce some BaSO₄ to Barium Sulfide (BaS).[6]Char the filter paper slowly and gently over a Bunsen burner before placing it in the muffle furnace.
High Sulfate Recovery Co-precipitation of Anions: Nitrates and chlorates can co-precipitate as their barium salts.[3][6]Remove interfering anions before precipitation. For example, nitrates can often be removed by adding hydrochloric acid and evaporating.
Co-precipitation of BaCl₂: A large excess of the precipitating agent was used.[6]Add the BaCl₂ solution slowly and avoid a large excess.
Precipitation of Other Barium Salts: If the solution is not sufficiently acidic, BaCO₃ or Ba₃(PO₄)₂ may precipitate.[5][6]Maintain a pH between 4.5 and 5.0.[4][5]
Incomplete Washing: Chlorides from the precipitating agent (BaCl₂) are not fully washed from the precipitate.Wash the precipitate with hot, deionized water until the filtrate tests negative for chloride ions (using a silver nitrate (B79036) solution).[4]
Precipitate is Colloidal / Filters Slowly High Supersaturation: The BaCl₂ solution was added too quickly or to a cold solution.[3]Add the BaCl₂ solution dropwise to a hot (near boiling) and vigorously stirred sulfate solution.[4][6]
Insufficient Digestion: The precipitate was not heated long enough to allow for crystal growth.Digest the precipitate at 80-90°C for a minimum of two hours, or preferably overnight.[4]
Quantitative Data Summary
Table 1: Common Interferences in Sulfate Analysis
Interfering Ion Effect on Result Reason
Nitrate (NO₃⁻)HighCo-precipitation as barium nitrate (Ba(NO₃)₂).[6][10]
Chlorate (B79027) (ClO₃⁻)HighCo-precipitation as barium chlorate (Ba(ClO₃)₂).[3][6]
Sulfite (SO₃²⁻)HighCan be oxidized to sulfate and precipitate.[10]
Iron (Fe³⁺), Chromium (Cr³⁺)LowInterferes with complete precipitation by forming soluble sulfate complexes.[6][10]
Alkali Metals (Na⁺, K⁺)LowCo-precipitation of alkali sulfates which have a lower molecular weight than BaSO₄.[10]
Ammonium (NH₄⁺)LowCo-precipitation of (NH₄)₂SO₄, which volatilizes upon ignition.[6]

Experimental Protocol: Gravimetric Determination of Sulfate

This protocol outlines the standard procedure for the quantitative removal and determination of sulfate from an aqueous sample.

1. Sample Preparation: a. Accurately measure a volume of the sample (e.g., 250 mL) into a 400 mL beaker.[4] b. Dilute with deionized water if necessary. c. Add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 4.5-5.0.[4]

2. Precipitation: a. Heat the acidified sample solution to near boiling (80-90°C).[4] b. In a separate beaker, heat a 5% BaCl₂ solution. c. Add the hot BaCl₂ solution slowly (dropwise) to the hot sample solution while stirring vigorously.[3][4] d. Continue adding BaCl₂ until precipitation is complete, then add a small excess (approx. 2 mL).[4]

3. Digestion: a. Cover the beaker with a watch glass and maintain the solution at 80-90°C for at least 2 hours, or preferably overnight.[4] This "digestion" period allows the precipitate particles to grow larger.

4. Filtration and Washing: a. Set up a filtration apparatus using fine-porosity, ashless filter paper. b. Decant the clear supernatant through the filter paper. c. Wash the precipitate in the beaker with small portions of hot deionized water, decanting the washings through the filter. d. Transfer the precipitate to the filter paper, using a stream of hot deionized water from a wash bottle to ensure a complete transfer. e. Continue washing the precipitate on the filter paper with hot deionized water until the filtrate is free of chloride ions. To check for chlorides, collect a small amount of the filtrate and add a few drops of silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates that washing is complete.[4]

5. Drying and Ignition: a. Carefully fold the filter paper containing the precipitate and place it into a porcelain crucible that has been previously ignited to a constant weight. b. Gently heat the crucible with a Bunsen burner to char the filter paper without allowing it to ignite into flames.[6] c. Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour.[4] d. Remove the crucible from the furnace, cool it in a desiccator to prevent moisture absorption, and weigh it. e. Repeat the ignition, cooling, and weighing steps until a constant mass (±0.4 mg) is achieved.[11]

6. Calculation: a. Calculate the mass of the BaSO₄ precipitate. b. Determine the mass of sulfate in the original sample using the following formula: Mass of SO₄²⁻ = Mass of BaSO₄ × (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄)

Visualizations

Experimental Workflow

experimental_workflow A 1. Sample Preparation (Adjust pH to 4.5-5.0) B 2. Heat Sample & BaCl₂ (Separately, to ~90°C) A->B C 3. Slow Addition of BaCl₂ (With constant stirring) B->C Precipitation D 4. Digestion (Heat at 80-90°C for ≥2 hrs) C->D E 5. Filtration (Ashless filter paper) D->E F 6. Washing (Hot DI water until Cl⁻ free) E->F Separation G 7. Ignition (800°C to constant weight) F->G H 8. Weighing & Calculation G->H Quantification

Caption: Workflow for Gravimetric Sulfate Analysis.

Troubleshooting Decision Tree

troubleshooting_tree start_node start_node decision_node decision_node result_node result_node solution_node solution_node start Start: Inaccurate Result q1 Result too high? start->q1 q2 Result too low? q1->q2 No high_cause1 Co-precipitation of BaCl₂ or other salts q1->high_cause1 Yes low_cause1 Incomplete precipitation? q2->low_cause1 Yes high_sol1 Check pH control. Avoid large excess of BaCl₂. Ensure complete washing. high_cause1->high_sol1 low_sol1 Use slight excess of BaCl₂. low_cause1->low_sol1 Yes low_cause2 Precipitate loss during filtration? low_cause1->low_cause2 No low_sol2 Ensure proper digestion. Use fine-porosity filter. low_cause2->low_sol2 Yes low_cause3 Excessive acidity? low_cause2->low_cause3 No low_sol3 Adjust pH to 4.5-5.0. low_cause3->low_sol3 Yes

Caption: Decision Tree for Troubleshooting Inaccurate Results.

References

Technical Support Center: Barium Chloride Dihydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Barium Chloride Dihydrate (BaCl₂·2H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve crystal size and quality.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for growing large, high-quality single crystals of this compound?

A1: The slow solvent evaporation technique is a widely used and effective method for growing large, high-quality single crystals of this compound.[1][2] This method involves dissolving the this compound in a suitable solvent, typically deionized water, to create a saturated or slightly supersaturated solution. The container is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual process promotes the growth of large, well-defined crystals.

Q2: What is the solubility of this compound in water at different temperatures?

A2: The solubility of this compound in water increases with temperature. This property is crucial for controlling the supersaturation of the solution during crystallization.

Temperature (°C)Solubility ( g/100 mL of H₂O)
031.2
1033.3
2035.7
3038.2
4040.7
6046.2
8052.4
10058.8

Data compiled from various sources.

Q3: How does pH affect the crystal quality of this compound?

A3: The pH of the crystallization solution can significantly influence the quality of the resulting crystals. For instance, the addition of phosphorous acid can lower the pH and has been shown to promote the growth of highly transparent crystals.[1] It is recommended to monitor and control the pH of the solution to optimize crystal growth, as extreme pH values may lead to the incorporation of impurities or the formation of undesired byproducts.

Q4: Can additives be used to improve the crystal quality of this compound?

A4: Yes, certain additives can enhance the quality of this compound crystals. For example, doping with L-alanine has been explored to modify the properties of the crystals.[3] Additives can influence the crystal habit, reduce defects, and improve transparency by selectively adsorbing to specific crystal faces, thereby modifying their growth rates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Issue 1: Formation of many small crystals instead of a few large ones.

Possible Cause Troubleshooting Action
High level of supersaturation A high degree of supersaturation leads to rapid nucleation, resulting in a large number of small crystals. To address this, reduce the initial concentration of the this compound solution to a level just above saturation.
Rapid cooling If using a cooling crystallization method, a fast cooling rate promotes nucleation over crystal growth. Employ a slower, controlled cooling rate to allow for the growth of larger crystals. While specific quantitative data for BaCl₂·2H₂O is limited, a general principle is that slower cooling rates lead to larger crystals.[4][5]
Presence of impurities Impurities can act as nucleation sites, leading to the formation of numerous small crystals. Ensure high-purity starting materials and solvents. Recrystallization of the this compound can be performed to remove impurities.[6]
Mechanical disturbance Vibrations or agitation can induce secondary nucleation. Keep the crystallization setup in a stable, vibration-free environment.

Issue 2: Crystals are opaque or contain inclusions.

Possible Cause Troubleshooting Action
Rapid crystal growth Fast growth can trap solvent or impurities within the crystal lattice, leading to opaqueness and inclusions. Reduce the rate of crystallization by lowering the supersaturation level or slowing down the evaporation/cooling rate.
Impure solvent or starting material Use high-purity, deionized water and analytical grade this compound. If impurities are suspected, purify the starting material by recrystallization.
Fluctuations in temperature Temperature fluctuations can cause cycles of dissolution and rapid regrowth, which can trap solvent. Maintain a constant temperature during the crystallization process.

Issue 3: Crystals exhibit poor morphology or are malformed.

Possible Cause Troubleshooting Action
Presence of specific impurities Certain impurities can selectively adsorb onto specific crystal faces, altering the crystal habit. For example, impurities like strontium or calcium, while their direct effect on BaCl₂·2H₂O is not extensively documented, are known to alter crystal morphology in similar systems.[7][8] Recrystallization is recommended to remove these impurities.
Inappropriate pH The pH of the solution can affect the relative growth rates of different crystal faces. Adjusting the pH, for instance with phosphorous acid, can sometimes lead to more well-formed crystals.[1]
Uneven solvent evaporation In the slow evaporation method, uneven evaporation can lead to irregular crystal growth. Ensure the container is loosely but evenly covered to promote uniform evaporation.

Experimental Protocols

Protocol 1: Recrystallization of this compound for Purification

This protocol is designed to purify commercial-grade this compound to obtain a higher purity starting material for crystal growth experiments.

Materials:

  • This compound (commercial grade)

  • Deionized water

  • Beakers

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Watch glass

  • Oven

Methodology:

  • Prepare a saturated solution of this compound by dissolving the salt in deionized water at an elevated temperature (e.g., 80-90 °C). Stir until no more salt dissolves.

  • Hot-filter the saturated solution through a pre-heated Buchner funnel to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. This will cause the this compound to crystallize.

  • For even larger crystals and higher purity, further slow down the cooling process by placing the beaker in an insulated container.

  • Once crystallization is complete, separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Dry the purified crystals on a watch glass in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration of the dihydrate form.

Protocol 2: Single Crystal Growth by Slow Solvent Evaporation

This protocol describes a standard method for growing single crystals of this compound.

Materials:

  • Purified this compound

  • Deionized water

  • Beaker or crystallizing dish

  • Parafilm or aluminum foil

Methodology:

  • Prepare a saturated or slightly undersaturated solution of purified this compound in deionized water at room temperature.

  • Stir the solution for an extended period to ensure complete dissolution.

  • Filter the solution to remove any dust or undissolved particles.

  • Transfer the clear solution to a clean beaker or crystallizing dish.

  • Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.

  • Place the setup in a location with a stable temperature and minimal vibrations.

  • Monitor the setup over several days to weeks. As the solvent evaporates, crystals will begin to form and grow.

  • Once crystals of the desired size are obtained, they can be carefully removed from the solution and dried.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_outcome Outcome start Start with This compound dissolve Dissolve in Deionized Water start->dissolve saturate Create Saturated Solution dissolve->saturate filter_prep Filter to Remove Impurities saturate->filter_prep evaporation Slow Solvent Evaporation filter_prep->evaporation Method 1 cooling Controlled Cooling filter_prep->cooling Method 2 nucleation Nucleation evaporation->nucleation cooling->nucleation growth Crystal Growth nucleation->growth harvest Harvest Crystals growth->harvest Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Crystal Quality (Small, Opaque, Malformed) supersaturation High Supersaturation problem->supersaturation cooling_rate Rapid Cooling problem->cooling_rate impurities Impurities Present problem->impurities temp_fluctuation Temperature Fluctuations problem->temp_fluctuation adjust_conc Lower Initial Concentration supersaturation->adjust_conc slow_cooling Implement Slow, Controlled Cooling cooling_rate->slow_cooling purify Recrystallize Starting Material impurities->purify stabilize_temp Maintain Constant Temperature temp_fluctuation->stabilize_temp

References

Dealing with hygroscopic nature of Barium chloride dihydrate in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling Barium chloride dihydrate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound has a tendency to absorb moisture from the atmosphere.[1][2][3] This property is known as hygroscopy. While the dihydrate form (BaCl₂·2H₂O) is relatively stable in air at room temperature, prolonged exposure to humid environments can lead to the absorption of excess water, causing the crystals to become damp and clump together.[4][5]

Q2: How can the hygroscopic nature of this compound affect my experimental results?

A2: The absorption of atmospheric water can lead to several experimental errors:

  • Inaccurate Mass Measurements: If you are weighing out this compound that has absorbed additional water, the actual mass of the BaCl₂ will be lower than what you have measured. This will lead to errors in solution concentration and stoichiometry.

  • Alteration of Physical Properties: Absorbed moisture can cause the powder to cake or clump, making it difficult to handle and dispense accurately.[5][6]

  • Interference in Moisture-Sensitive Reactions: In experiments where the presence of water is critical, unaccounted-for water from the reagent can alter reaction kinetics or lead to the formation of byproducts.

Q3: What is the difference between this compound and anhydrous Barium chloride?

A3: this compound (BaCl₂·2H₂O) is a hydrated salt that contains two water molecules for every one formula unit of Barium chloride.[7] Anhydrous Barium chloride (BaCl₂) has had these water molecules removed. The anhydrous form is much more hygroscopic than the dihydrate form and will readily absorb moisture from the air to revert to the dihydrate.[8]

Q4: When should I use the dihydrate versus the anhydrous form?

A4: For most general aqueous solution preparations where the exact concentration is not highly critical or will be standardized later, the dihydrate form is more convenient due to its greater stability in air.[8] For moisture-sensitive reactions or when a precise amount of BaCl₂ is required by mass, the anhydrous form is necessary. However, it requires more careful handling in a controlled, low-humidity environment.

Q5: Is this compound toxic?

A5: Yes, this compound is highly toxic if ingested or inhaled.[9][10][11] It can affect the nervous system and heart.[12][13] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a chemical fume hood.[9][14][15]

Troubleshooting Guide

ProblemPossible CauseSolution
Inconsistent results in gravimetric analysis for sulfates. The Barium chloride solution was prepared from reagent that had absorbed excess moisture, leading to a lower actual concentration.Use a standardized Barium chloride solution or prepare a fresh solution from properly dried and stored reagent. Refer to the Protocol for Drying this compound.
This compound powder is clumpy and difficult to weigh accurately. The reagent has been exposed to a humid environment and has absorbed atmospheric water.[6]Dry the material before use. For future use, ensure the container is tightly sealed and stored in a desiccator.
A freshly prepared solution of Barium chloride has a lower molarity than calculated. The mass of the this compound used for the calculation was inflated by the mass of absorbed water.Standardize the solution using a known concentration of a sulfate (B86663) salt. Adjust calculations based on the new, accurate concentration.
Precipitate formation in an organic solvent reaction after adding Barium chloride. The Barium chloride used was not fully anhydrous, introducing water into the moisture-sensitive reaction.Use strictly anhydrous Barium chloride and handle it under an inert atmosphere (e.g., in a glovebox).

Experimental Protocols

Protocol for Drying this compound to Anhydrous Form

This protocol describes the process of converting this compound (BaCl₂·2H₂O) to its anhydrous form (BaCl₂).

Materials:

  • This compound (BaCl₂·2H₂O)

  • Porcelain crucible and lid

  • Muffle furnace or drying oven

  • Tongs

  • Desiccator with a desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate)

Procedure:

  • Place a clean, empty porcelain crucible with its lid slightly ajar in a muffle furnace or oven preheated to approximately 125-150°C. Heat for 30 minutes to ensure it is completely dry.

  • Using tongs, transfer the hot crucible and lid to a desiccator and allow them to cool to room temperature.

  • Once cooled, weigh the crucible and lid to the nearest 0.001 g and record the mass.

  • Add approximately 2-3 g of this compound to the crucible, replace the lid, and weigh the assembly again, recording the total mass.

  • Place the crucible with the sample and the lid slightly ajar in the oven or muffle furnace.

  • Gradually increase the temperature to above 121°C to drive off the water of crystallization.[1][4] A temperature of 130-150°C is recommended.

  • Heat the sample for at least 1-2 hours.

  • After heating, use tongs to carefully transfer the crucible and lid to a desiccator. Ensure the lid is properly seated on the crucible.

  • Allow the crucible to cool completely to room temperature inside the desiccator.

  • Weigh the cooled crucible, lid, and anhydrous Barium chloride.

  • To ensure all water has been removed, repeat the heating, cooling, and weighing cycle until a constant mass is achieved (i.e., two consecutive weighings are within 0.002 g of each other).

  • Store the anhydrous Barium chloride in the tightly sealed desiccator until ready for use.

Storage of this compound

Proper storage is crucial to prevent moisture absorption.

  • Short-term storage (in-use): Keep the container tightly sealed when not in use.[2][14][16] Minimize the time the container is open to the atmosphere, especially in humid conditions.

  • Long-term storage: Store in a cool, dry, well-ventilated area.[8][16][17] For added protection, place the sealed container inside a desiccator.

Data Presentation

The theoretical percentage of water in this compound is a fixed value based on its molecular weight.

CompoundFormulaMolar Mass ( g/mol )Mass of Water per Mole (g)Theoretical % Water by Mass
This compoundBaCl₂·2H₂O244.26[8][10]36.0314.75%[7][18]
Barium Chloride AnhydrousBaCl₂208.23[10]00%

Note: The actual percentage of water in a supplied reagent may vary slightly. For high-precision work, experimental determination of water content is recommended.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_results Analysis & Storage start Start: Weighing Reagent check_hygroscopic Is the experiment moisture-sensitive? start->check_hygroscopic weigh_dihydrate Weigh BaCl2·2H2O directly check_hygroscopic->weigh_dihydrate No dry_reagent Dry BaCl2·2H2O (See Drying Protocol) check_hygroscopic->dry_reagent Yes prepare_solution Prepare Solution weigh_dihydrate->prepare_solution store_reagent Store reagent in tightly sealed container in a desiccator weigh_dihydrate->store_reagent weigh_anhydrous Weigh anhydrous BaCl2 in desiccator or glovebox dry_reagent->weigh_anhydrous weigh_anhydrous->prepare_solution weigh_anhydrous->store_reagent run_experiment Run Experiment prepare_solution->run_experiment analyze_results Analyze Results run_experiment->analyze_results end End analyze_results->end

Caption: Workflow for handling Barium chloride in experiments.

troubleshooting_guide start Problem: Inaccurate Experimental Results check_reagent Was the BaCl2·2H2O weighed accurately? start->check_reagent check_storage How was the reagent stored? check_reagent->check_storage Yes solution_resweigh Solution: Re-weigh carefully. check_reagent->solution_resweigh No storage_open Open to air / humid conditions check_storage->storage_open Improperly reconsider If problem persists, consider other experimental variables. check_storage->reconsider Properly cause_hygroscopic Probable Cause: Reagent absorbed atmospheric water, inflating the initial mass. storage_open->cause_hygroscopic storage_sealed Tightly sealed / in desiccator solution_dry Solution: 1. Dry the reagent using the   official protocol. 2. Store properly in a desiccator. cause_hygroscopic->solution_dry solution_standardize Alternative Solution: Standardize the prepared solution to determine its true concentration. cause_hygroscopic->solution_standardize

Caption: Troubleshooting logic for Barium chloride related issues.

References

Technical Support Center: Safe Disposal of Barium Chloride Dihydrate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the safe and compliant disposal of Barium chloride dihydrate waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: Is this compound waste classified as hazardous?

A1: Yes, waste containing soluble barium is considered hazardous under the Resource Conservation and Recovery Act (RCRA) criteria.[1] Barium chloride is toxic if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Therefore, it must be managed and disposed of following federal, state, and local hazardous waste regulations.[5][6][7]

Q2: What is the recommended primary method for treating this compound waste in a laboratory setting?

A2: The most common and effective method is chemical precipitation. This involves converting the soluble barium chloride into the insoluble and non-hazardous Barium sulfate (B86663) (BaSO₄).[1] This is achieved by adding an excess of a sulfate-containing reagent, such as sulfuric acid or sodium sulfate, to the aqueous waste solution.[8]

Q3: Can I dispose of untreated Barium chloride waste by pouring it down the drain?

A3: No, you must not pour untreated Barium chloride waste down the drain.[9] Barium compounds are toxic to aquatic life, and this action is prohibited by environmental regulations.[10] The waste must first be treated to render the barium insoluble and non-hazardous.[1]

Q4: What are the key regulations I need to be aware of for disposal?

A4: The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6] Generators of hazardous waste are responsible for correctly identifying, managing, and ensuring the proper disposal of their waste.[6][11][12] Many states are authorized to run their own hazardous waste programs, which may have more stringent requirements.[5][6] Always consult your institution's Environmental Health and Safety (EHS) office and contact a licensed professional waste disposal service for final disposal.[13][14]

Q5: What Personal Protective Equipment (PPE) is required when handling Barium chloride waste?

A5: When handling this compound in solid or solution form, you must wear appropriate PPE. This includes chemical safety goggles or glasses with side shields, protective gloves, and a lab coat.[4][15] If there is a risk of generating dust or aerosols, respiratory protection such as a NIOSH-approved dust mask should be used in a well-ventilated area.[3][14]

Troubleshooting Guide

Problem: Precipitation appears incomplete after adding the sulfate reagent.

  • Solution: Ensure that an excess of the sulfate reagent (e.g., 3M Sulfuric Acid) was added to drive the reaction to completion. Gently stir the solution and allow it to stand overnight, as precipitation of Barium sulfate can be slow.[8] The pH of the solution can also affect precipitation; ensure the conditions are appropriate for the reaction.

Problem: I have a large volume of Barium chloride waste.

  • Solution: In-situ treatment of large quantities of hazardous waste may require special permits or procedures. For volumes exceeding laboratory scale (e.g., more than one liter), it is strongly recommended to contact your institution's EHS department.[8] They will guide you on whether to treat it in small batches or to have it collected directly by a licensed hazardous waste disposer.[13]

Problem: I have spilled solid this compound.

  • Solution:

    • Evacuate and isolate the spill area.[13][16]

    • Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.[15]

    • Gently dampen the spilled solid with water to prevent dust from becoming airborne.[16]

    • Carefully sweep or scoop the dampened material into a suitable, clearly labeled container for hazardous waste.[15]

    • Use an absorbent paper dampened with water to clean up any remaining residue.[16]

    • Place all cleanup materials into the hazardous waste container.

    • Wash the spill area thoroughly with soap and water.[2]

Problem: How do I handle empty containers of Barium chloride?

  • Solution: Chemical containers must be triple-rinsed with a suitable solvent (like water) to be considered non-hazardous.[12] The rinsate (the rinse water) is considered hazardous and must be collected and treated along with your other Barium chloride waste. After triple-rinsing and air-drying, the container can typically be disposed of in regular trash or recycling, but you must deface the label first.[12]

Data Presentation

The following table summarizes key quantitative data for Barium chloride.

ParameterValueSource
Toxicity
LD₅₀ (Oral, Rat)118 mg/kg[14]
Regulatory Thresholds
RCRA Hazardous Waste (Soluble Barium)> 0.2%[1]
Occupational Exposure Limits (as Ba)
NIOSH IDLH (Immediately Dangerous)50 mg/m³[16]
OSHA/ACGIH TWA (8-hr Time-Weighted Avg)0.5 mg/m³[14]

Experimental Protocols

Protocol: Precipitation of Barium Chloride Waste

This protocol details the steps to convert soluble Barium chloride into insoluble Barium sulfate for safe disposal.

Materials:

  • This compound waste solution

  • 3M Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • pH indicator paper

  • Stir plate and stir bar

  • Beaker or flask (large enough to hold the waste and reagents)

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Drying oven

  • Sand

  • Labeled waste containers for solid and liquid waste

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the Barium chloride waste solution (not to exceed one liter) on a stir plate.[8] Add a magnetic stir bar.

  • Precipitation: Slowly and with constant stirring, add an excess of 3M Sulfuric Acid to the waste solution. A white precipitate of Barium sulfate (BaSO₄) will form immediately.

  • Digestion: Continue stirring for a short period, then turn off the stirrer and allow the solution to stand overnight. This "digestion" period ensures the reaction is complete and allows the small precipitate particles to agglomerate, making them easier to filter.[8]

  • Separation: Carefully filter the mixture to separate the solid Barium sulfate from the liquid filtrate.[8]

  • Solid Waste Handling:

    • Wash the collected Barium sulfate precipitate with water to remove any remaining acid.

    • Dry the solid precipitate in an oven.

    • Once dry, mix the Barium sulfate with an equal amount of sand.[8]

    • Package the mixture in a clearly labeled, sealed container for disposal in a landfill, as per your local regulations for non-hazardous solid waste.[8]

  • Liquid Waste Handling:

    • The remaining filtrate will be acidic due to the excess sulfuric acid.

    • Slowly neutralize the filtrate by adding a base such as Sodium Hydroxide or Sodium Bicarbonate until the pH is between 6 and 8 (check with pH paper).

    • Once neutralized, the filtrate can typically be discarded into the drain with an excess of running water, provided it complies with local water authority regulations.[8][10]

Mandatory Visualization

The following diagrams illustrate the key workflows and chemical processes for safe disposal.

G start Start: Barium Chloride Waste Generated is_solid Is waste solid? start->is_solid dissolve Dissolve in Water (max 1L volume) is_solid->dissolve Yes precipitate Add Excess 3M H₂SO₄ (Precipitation) is_solid->precipitate No (Aqueous) dissolve->precipitate stand Let Stand Overnight (Digestion) precipitate->stand filter Filter Mixture stand->filter solid_path Solid Precipitate (BaSO₄) filter->solid_path Solid liquid_path Acidic Filtrate filter->liquid_path Liquid dry Dry Solid solid_path->dry neutralize Neutralize Filtrate with NaOH liquid_path->neutralize package Mix with Sand & Package for Landfill dry->package end_solid End: Solid Waste Disposed package->end_solid dispose_liquid Dispose to Drain (with excess water, per local regulations) neutralize->dispose_liquid end_liquid End: Liquid Waste Disposed dispose_liquid->end_liquid G BaCl2 BaCl₂ (aq) (Soluble, Toxic) plus_react + arrow BaCl2->arrow H2SO4 H₂SO₄ (aq) (Sulfuric Acid) H2SO4->arrow BaSO4 BaSO₄ (s)↓ (Insoluble Precipitate, Non-Hazardous) plus_prod + HCl 2HCl (aq) (Hydrochloric Acid, Requires Neutralization) arrow->BaSO4 arrow->HCl

References

Incompatible substances with Barium chloride dihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Barium Chloride Dihydrate. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (BaCl₂·2H₂O) is a water-soluble salt of barium. In the laboratory, it is commonly used as a reagent to test for sulfate (B86663) ions. Industrial applications include the purification of brine solutions, manufacturing of pigments, and in the production of other barium salts.[1][2][3]

Q2: What are the primary storage recommendations for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] It should be kept away from incompatible materials.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical safety goggles or a face shield, nitrile or rubber gloves, and a lab coat or apron.[5][6] In case of dust formation, a NIOSH-approved dust respirator is recommended.[6]

Q4: What should I do in case of accidental skin or eye contact with this compound?

A4: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[5] For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[5] Seek immediate medical attention in both cases.

Q5: How should this compound waste be disposed of?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations.[6] It is generally recommended to convert soluble barium salts to the insoluble and less toxic barium sulfate by treating with a soluble sulfate salt, like sodium sulfate, before disposal.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected precipitate forms when dissolving this compound. The solvent may be contaminated with sulfate ions.1. Use deionized or distilled water of high purity. 2. Test the solvent for the presence of sulfate ions before use.
A violent reaction or gas evolution occurs upon mixing this compound with another substance. The substance is likely incompatible with this compound, such as a strong acid or oxidizing agent.1. Immediately and safely move away from the reaction. 2. If safe to do so, neutralize the reaction according to emergency protocols. For example, if mixed with an acid, carefully neutralize with a weak base from a distance. 3. Evacuate the area if toxic gases are produced. 4. Consult the Safety Data Sheet (SDS) for both substances to understand the reaction and necessary cleanup procedures.
This compound powder appears clumpy or wet. The substance is hygroscopic and has absorbed moisture from the air.1. Store the container in a desiccator to remove excess moisture. 2. If the integrity of the compound is a concern for a specific application, it may be necessary to use a fresh, unopened container.

Incompatible Substances

Mixing this compound with the following substances can lead to hazardous reactions and should be avoided.

Incompatible SubstancePotential Hazard
Strong Oxidizing Agents May lead to violent reactions or explosions.
Acids (e.g., Sulfuric Acid) Reacts with sulfuric acid to form a thick white precipitate of barium sulfate.[7] Contact with strong acids can liberate toxic gases such as hydrogen chloride.[6]
Alkalis Can react, potentially generating heat.[8]
Bromine Trifluoride Reacts violently.[6]
2-Furan Percarboxylic Acid Reacts violently.[6]
Metals May react, especially when heated.
Sulfates, Carbonates, Phosphates, Oxalates Forms insoluble barium salts, leading to precipitation.[2]

Experimental Protocol: Chemical Compatibility Assessment

This protocol provides a general methodology for assessing the compatibility of this compound with other substances in a controlled laboratory setting.

Objective: To determine the potential for hazardous reactions between this compound and a test substance.

Materials:

  • This compound

  • Test substance

  • Small-scale reaction vessels (e.g., test tubes, vials)

  • Personal Protective Equipment (PPE) as specified in the FAQs

  • Fume hood

  • Temperature monitoring device (e.g., thermometer, thermocouple)

  • Stirring apparatus

Procedure:

  • Preparation:

    • Conduct a thorough literature review and consult the Safety Data Sheets (SDS) for both this compound and the test substance to identify any known incompatibilities.

    • Work within a properly functioning fume hood.

    • Ensure all necessary PPE is worn.

    • Prepare small, accurately measured quantities of both this compound and the test substance. Start with very small amounts (milligram or microliter scale).

  • Initial Compatibility Test (Small Scale):

    • In a clean, dry reaction vessel, place a small amount of this compound.

    • Slowly add a small amount of the test substance to the this compound.

    • Observe for any immediate changes, such as:

      • Gas evolution

      • Color change

      • Precipitate formation

      • Temperature change (exothermic or endothermic reaction)

      • Smoke or fume production

    • Record all observations meticulously.

  • Scaled-Up Compatibility Test (If no reaction in step 2):

    • If the initial test shows no signs of reaction, you may cautiously scale up the quantities slightly.

    • Repeat the procedure from step 2 with the slightly larger amounts.

    • Continue to monitor for any signs of a reaction.

  • Thermal Stability Test (Optional and with extreme caution):

    • If no reaction is observed at ambient temperature, a controlled heating experiment may be considered if relevant to the intended application.

    • Slowly and carefully heat the mixture while continuously monitoring the temperature.

    • Observe for any signs of a reaction as the temperature increases.

    • Have a cooling bath readily available to quench the reaction if it becomes exothermic.

    • Based on the observations, determine if the substances are compatible under the tested conditions.

    • Any sign of a reaction indicates incompatibility.

Disclaimer: This is a general guideline. The specific experimental design may need to be adapted based on the properties of the test substance and the intended application. A thorough risk assessment should be conducted before proceeding with any compatibility testing.

Incompatibility Workflow

The following diagram illustrates a logical workflow for assessing and managing the incompatibility of substances with this compound.

IncompatibilityWorkflow cluster_start cluster_research 1. Initial Assessment cluster_decision1 cluster_action1 cluster_testing 2. Experimental Compatibility Testing (if no known incompatibility) cluster_decision2 cluster_action2 cluster_proceed start Start: New Substance to be mixed with this compound consult_sds Consult SDS for both substances start->consult_sds literature_review Conduct literature review for known incompatibilities consult_sds->literature_review known_incompatibility Known Incompatibility? literature_review->known_incompatibility do_not_mix Do NOT Mix! Seek alternative. known_incompatibility->do_not_mix Yes small_scale_test Perform small-scale compatibility test in fume hood known_incompatibility->small_scale_test No observe Observe for signs of reaction (heat, gas, precipitate, etc.) small_scale_test->observe reaction_observed Reaction Observed? observe->reaction_observed incompatible Deem Incompatible. Document findings. reaction_observed->incompatible Yes compatible Substances are compatible under tested conditions. Proceed with caution. reaction_observed->compatible No

References

Technical Support Center: Barium Chloride Precipitation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium chloride precipitation reactions, with a specific focus on the impact of pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the primary precipitate formed when barium chloride is used in the presence of sulfate (B86663) ions?

When an aqueous solution of barium chloride (BaCl₂) is mixed with a solution containing sulfate ions (SO₄²⁻), a white precipitate of barium sulfate (BaSO₄) is formed.[1][2] This reaction is a common method for the quantitative analysis of sulfates.

Q2: How does pH generally affect the solubility of barium sulfate (BaSO₄)?

Under many conditions, the solubility of barium sulfate remains relatively constant across a range of pH values.[3] However, at extremely high or low pH levels, the solubility can be influenced by the formation of other barium or sulfate species.[3] For instance, in highly acidic solutions, the formation of bisulfate ions (HSO₄⁻) can increase the solubility of BaSO₄. Conversely, in highly alkaline environments, the solubility of barite (the mineral form of BaSO₄) has been observed to increase.[4]

Q3: What is the solubility product constant (Ksp) for barium sulfate?

Barium sulfate has a very low solubility in water, with a solubility product constant (Ksp) of approximately 1.08 x 10⁻¹⁰ at 25°C.[3] This low Ksp indicates that only a very small amount of barium sulfate will dissolve in water.

Q4: Can pH be used to control the particle size of the barium sulfate precipitate?

Yes, adjusting the pH can be an effective method for controlling the size and morphology of BaSO₄ particles. For example, in the presence of EDTA, spherical and well-dispersed barium sulfate particles can be obtained at a pH of 9-10.[5] Lowering the pH, in conjunction with increasing the temperature, can also be used to increase the crystal size by slowing the rate of precipitation.[6]

Troubleshooting Guide

Issue 1: Incomplete Precipitation of Sulfate

  • Question: I've added barium chloride solution, but I'm not getting the expected yield of barium sulfate precipitate. What could be the cause?

  • Answer: Incomplete precipitation can be due to several factors. Ensure that you have added a stoichiometric excess of barium chloride to drive the reaction to completion. Also, check the pH of your solution. While BaSO₄ is insoluble over a wide pH range, extreme pH values can affect its solubility.[3][7] For quantitative analysis, it is common to acidify the solution to a pH just below 2 with hydrochloric acid (HCl) before adding the barium chloride.[8] This helps to prevent the co-precipitation of other salts, such as barium carbonate or phosphate, which are soluble in acidic conditions.

Issue 2: Formation of a Very Fine Precipitate That is Difficult to Filter

  • Question: The barium sulfate precipitate I've formed is extremely fine and passes through my filter paper. How can I obtain larger crystals?

  • Answer: The formation of very fine particles is often due to a high rate of precipitation. To encourage the growth of larger, more easily filterable crystals, you can:

    • Decrease the rate of addition: Add the barium chloride solution slowly while continuously stirring the sulfate solution.[6]

    • Increase the temperature: Heating the solution increases the solubility of BaSO₄, which slows down the precipitation rate and promotes the growth of larger crystals.[6]

    • Adjust the pH: Lowering the pH with an acid like HCl can slightly increase the solubility of BaSO₄, leading to the formation of larger particles.[6]

    • Homogeneous Precipitation: This technique involves generating the precipitating agent in situ. For pH-dependent precipitates, you can mix the analyte and precipitant under conditions where no precipitate forms, and then slowly change the pH to induce precipitation.[9]

Issue 3: Contamination of the Barium Sulfate Precipitate

  • Question: I suspect my barium sulfate precipitate is impure. What are common contaminants and how can I avoid them?

  • Answer: Common contaminants include co-precipitated salts and unreacted starting materials.

    • Co-precipitation of other barium salts: Barium can form precipitates with other anions like carbonate (CO₃²⁻) and sulfite (B76179) (SO₃²⁻).[10] To avoid this, acidify the solution with dilute HCl before adding barium chloride. This will decompose carbonate and sulfite salts, preventing their precipitation.[10]

    • Unreacted starting materials: The presence of unreacted barium chloride or sodium chlorite (B76162) can be minimized by using precise stoichiometric ratios of your reactants and ensuring the reaction goes to completion.[11] Washing the precipitate thoroughly with distilled water is crucial to remove any soluble impurities.[1][8]

Issue 4: Redissolving the Precipitate

  • Question: My barium sulfate precipitate seems to be redissolving. Under what conditions can this happen?

  • Answer: While barium sulfate is highly insoluble, its solubility can be increased under certain conditions:

    • High Alkalinity: In the presence of certain chelating agents, the dissolution of BaSO₄ can be enhanced at a high pH (greater than 11).[4]

    • Extreme Acidity: At very low pH, the formation of bisulfate (HSO₄⁻) can lead to an increase in the solubility of barium sulfate.

Quantitative Data Summary

ParameterValueConditionsSource(s)
Solubility Product (Ksp) of BaSO₄ ~1.08 x 10⁻¹⁰25°C[3]
Optimal pH for BaSO₄ Precipitation (Quantitative Analysis) < 2To prevent co-precipitation of other salts[8]
pH for Controlled Particle Size (with EDTA) 9 - 10For spherical, well-dispersed particles[5]
pH for Enhanced Dissolution (with DTPA) > 11With the chelating agent DTPA[4]

Experimental Protocols

Protocol 1: Gravimetric Determination of Sulfate

This protocol is adapted from standard analytical chemistry procedures for the quantitative precipitation of sulfate ions.[6][8]

  • Sample Preparation: Accurately weigh a sample containing sulfate and dissolve it in distilled water.

  • Acidification: Add 6 M hydrochloric acid (HCl) to adjust the solution to a pH just below 2.[8] This prevents the precipitation of interfering salts.

  • Heating: Heat the solution to just below boiling.[6]

  • Precipitation: Slowly add a pre-heated solution of 0.1 M barium chloride (BaCl₂) to the hot sulfate solution with constant and vigorous stirring.[6] Add a slight excess of BaCl₂ to ensure complete precipitation.

  • Digestion: Keep the solution hot (just below boiling) for about 30 minutes to an hour. This process, known as digestion, promotes the growth of larger crystals.

  • Filtration: Filter the hot solution through a fine, ashless filter paper.

  • Washing: Wash the precipitate with several portions of hot distilled water to remove any co-precipitated impurities.[8] Test the filtrate with a silver nitrate (B79036) solution to ensure all chloride ions have been removed.[6]

  • Drying and Weighing: Carefully transfer the filter paper containing the precipitate to a crucible that has been previously ignited and weighed. Dry and char the filter paper, then ignite it at a high temperature (e.g., 900°C) to a constant weight. Cool the crucible in a desiccator before weighing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation & Analysis start Dissolve Sulfate Sample acidify Acidify to pH < 2 with HCl start->acidify heat_sample Heat to Near Boiling acidify->heat_sample add_bacl2 Slowly Add Hot BaCl₂ Solution heat_sample->add_bacl2 digest Digest Precipitate add_bacl2->digest filter Filter Precipitate digest->filter wash Wash with Hot Water filter->wash dry Dry and Ignite wash->dry weigh Weigh BaSO₄ dry->weigh

Caption: Experimental workflow for the gravimetric determination of sulfate.

ph_effect_logic cluster_conditions Solution pH cluster_outcomes Precipitation Outcome pH_acidic Acidic (pH < 7) outcome_acidic Prevents co-precipitation of carbonates/phosphates. Larger crystals may form. pH_acidic->outcome_acidic Leads to pH_neutral Neutral (pH ≈ 7) outcome_neutral Standard precipitation of BaSO₄. pH_neutral->outcome_neutral Leads to pH_alkaline Alkaline (pH > 7) outcome_alkaline Controlled particle size (pH 9-10 with EDTA). Increased solubility at very high pH (>11). pH_alkaline->outcome_alkaline Leads to

Caption: Logical relationship between pH and BaSO₄ precipitation outcomes.

References

Minimizing co-precipitation errors in gravimetric analysis with BaCl2.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gravimetric analysis of sulfate (B86663) using barium chloride (BaCl₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is co-precipitation in the context of gravimetric analysis with BaCl₂?

A1: Co-precipitation is a process where substances that are normally soluble in the mother liquor are carried down with the desired precipitate, in this case, barium sulfate (BaSO₄).[1][2] This contamination can lead to inaccurate results in the gravimetric determination of sulfate.

Q2: What are the main types of co-precipitation that can occur?

A2: There are four primary types of co-precipitation:

  • Surface Adsorption: Impurities adhere to the surface of the precipitate particles.[3] This is particularly significant for colloidal precipitates with large surface areas.[2][3]

  • Mixed-Crystal Formation: A contaminant ion replaces an ion within the crystal lattice of the precipitate.[3][4] This is common when the contaminant and the precipitate ion have similar charges and sizes.[5]

  • Occlusion: Impurities are physically trapped within the growing crystal during rapid precipitation.[3][4]

  • Mechanical Entrapment: Pockets of the solution are trapped within the precipitate as crystals grow together.[2][4]

Q3: Why is it important to perform the precipitation in a hot, acidic solution?

A3: Performing the precipitation in a hot solution increases the solubility of the barium sulfate precipitate.[6][7] This elevated solubility reduces the degree of supersaturation, which in turn promotes the formation of larger, more perfect crystals.[1][6] Larger crystals have a smaller specific surface area, minimizing surface adsorption of impurities.[7][8] Acidification, typically with hydrochloric acid, helps to prevent the precipitation of other barium salts that are soluble in acidic conditions, such as barium carbonate or phosphate.[9][10]

Q4: What is the purpose of "digestion" after precipitation?

A4: Digestion is the process of heating the precipitate in the solution from which it formed (the mother liquor) for a period.[4][11] This process encourages smaller, less stable particles to dissolve and re-precipitate onto larger, more stable crystals, a phenomenon known as Ostwald ripening.[1] Digestion results in larger, more easily filterable particles with improved purity by reducing the surface area available for adsorption and allowing trapped impurities to be released back into the solution.[4][8][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Results are consistently high. Co-precipitation of other barium salts: Anions like nitrate (B79036) and chlorate (B79027) can co-precipitate as their barium salts, adding to the final weight.[12][13]Ensure the solution is sufficiently acidified with HCl before precipitation to keep these salts dissolved.[9][10] If high concentrations of nitrate or chlorate are present, they should be removed prior to precipitation.[12]
Incomplete washing: Residual precipitating agent (BaCl₂) or other soluble impurities are not fully removed.[11]Wash the precipitate thoroughly with hot distilled water.[14] Test the filtrate with a few drops of silver nitrate (AgNO₃) solution to confirm the absence of chloride ions, indicating complete washing.[12][14]
Results are consistently low. Incomplete precipitation: Not all of the sulfate ions have been precipitated from the solution.Add the BaCl₂ solution slowly and with constant stirring to ensure complete reaction.[6][7] After allowing the precipitate to settle, add a few more drops of BaCl₂ to the supernatant to test for further precipitation.[11][12]
Co-precipitation of alkali metal sulfates: Alkali metal sulfates can be co-precipitated, and their lower molecular weight compared to BaSO₄ can lead to lower results.[9]Employ techniques to minimize co-precipitation, such as slow precipitation and thorough digestion.[1][6]
Formation of soluble chromium (III) sulfates: In the presence of trivalent chromium, the complete precipitation of BaSO₄ may be hindered.[13]Pre-treatment of the sample may be necessary to remove or mask interfering heavy metals.
Filtration is slow and difficult. Formation of fine, colloidal particles: This occurs when the relative supersaturation is high, leading to the formation of many small particles instead of larger crystals.[2][8]Perform the precipitation from a hot, dilute solution.[1][6] Add the precipitating agent (BaCl₂) slowly and with vigorous stirring to keep the supersaturation low.[6][7]
Precipitate appears discolored. Co-precipitation of colored ions: For example, the presence of potassium permanganate (B83412) can result in a violet-colored precipitate.[3]Ensure the sample solution is free from colored interfering ions before precipitation. If necessary, employ separation techniques prior to analysis.

Experimental Protocols

Protocol for Minimizing Co-precipitation during Sulfate Analysis
  • Sample Preparation:

    • Accurately weigh a suitable amount of the unknown sulfate sample and dissolve it in distilled water.[7]

    • Add approximately 20 drops of 6M hydrochloric acid (HCl) to acidify the solution.[7]

    • Dilute the solution with distilled water.[6]

  • Precipitation:

    • Heat the acidified sample solution to near boiling.[7][14]

    • Separately, heat a solution of 0.1M barium chloride (BaCl₂).[7]

    • Slowly add the hot BaCl₂ solution to the hot sample solution dropwise, while continuously and vigorously stirring the mixture.[7][12] This slow addition is crucial to minimize supersaturation.[12]

  • Digestion:

    • Cover the beaker containing the precipitate and solution with a watch glass.

    • Heat the mixture just below boiling for at least one hour to digest the precipitate.[1][12] This process encourages the growth of larger, purer crystals.[8][11]

  • Filtration and Washing:

    • Filter the hot solution through ashless filter paper.[12][14]

    • Wash the collected precipitate with several small portions of hot distilled water.[12][14]

    • To confirm the removal of excess BaCl₂, collect a small amount of the final wash water and add a few drops of silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.[12][14]

  • Drying and Weighing:

    • Carefully transfer the filter paper containing the precipitate to a crucible that has been previously heated to a constant weight.

    • Dry and then ignite the precipitate in a muffle furnace.[14] The ignition process will also burn off the ashless filter paper.[14]

    • Allow the crucible to cool in a desiccator before weighing to obtain the final mass of the BaSO₄ precipitate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_precip Precipitation cluster_post_precip Post-Precipitation dissolve Dissolve Sample in Water acidify Acidify with HCl dissolve->acidify heat_sample Heat Sample Solution acidify->heat_sample add_bacl2 Slowly Add BaCl2 with Stirring heat_sample->add_bacl2 heat_bacl2 Heat BaCl2 Solution heat_bacl2->add_bacl2 digest Digest Precipitate add_bacl2->digest filter_wash Filter and Wash Precipitate digest->filter_wash dry_ignite Dry and Ignite filter_wash->dry_ignite weigh Weigh BaSO4 dry_ignite->weigh

Caption: Experimental workflow for gravimetric analysis of sulfate.

troubleshooting_logic start Problem Encountered high_results High Results start->high_results low_results Low Results start->low_results slow_filtration Slow Filtration start->slow_filtration cause_high1 Co-precipitation of other salts high_results->cause_high1 cause_high2 Incomplete Washing high_results->cause_high2 cause_low1 Incomplete Precipitation low_results->cause_low1 cause_low2 Co-precipitation of lighter salts low_results->cause_low2 cause_slow Fine Particle Formation slow_filtration->cause_slow solution_high1 Acidify Solution cause_high1->solution_high1 solution_high2 Thorough Washing & Test Filtrate cause_high2->solution_high2 solution_low1 Slow Reagent Addition & Test for Completion cause_low1->solution_low1 solution_low2 Slow Precipitation & Digestion cause_low2->solution_low2 solution_slow Precipitate from Hot, Dilute Solution cause_slow->solution_slow

Caption: Troubleshooting logic for co-precipitation errors.

References

Effect of temperature on Barium chloride dihydrate solubility and reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the effect of temperature on the solubility and reactions of barium chloride dihydrate (BaCl₂·2H₂O). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and temperature variations.

Issue Possible Cause(s) Troubleshooting Steps
Incomplete dissolution of this compound at a specific temperature. 1. The solution has reached its saturation point at that temperature. 2. The stirring or agitation is insufficient. 3. The particle size of the crystals is too large.1. Refer to the solubility data table below to ensure you are not exceeding the solubility limit. Increase the temperature to dissolve more solute. 2. Increase the stirring speed or use a magnetic stirrer for more effective agitation.[1] 3. Grind the this compound crystals to a finer powder to increase the surface area and accelerate dissolution.[1]
Unexpected precipitation occurs when mixing a barium chloride solution with other reagents. 1. The solution is supersaturated and precipitation is occurring due to slight temperature fluctuations or impurities. 2. A reaction is forming an insoluble barium salt (e.g., barium sulfate (B86663), barium oxalate).[2][3]1. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to the desired temperature. 2. Review the composition of your reagents. If they contain sulfate (SO₄²⁻) or oxalate (B1200264) (C₂O₄²⁻) ions, precipitation of barium sulfate or barium oxalate will occur.[2][3]
Weight loss is observed when heating this compound. This compound is losing its water of crystallization. It begins to lose water at temperatures above 55°C and becomes fully anhydrous above 121°C.[2][3][4]This is a normal thermal decomposition reaction.[5] To work with the anhydrous form, heat the dihydrate at a temperature above 121°C until a constant weight is achieved. Store the anhydrous salt in a desiccator to prevent rehydration as it is hygroscopic.[1][6]
The pH of the barium chloride solution is not neutral. The solution should have a neutral pH.[2] Any deviation may be due to impurities in the water or the salt itself.Use deionized or distilled water to prepare your solutions. If the issue persists, consider using a fresh, high-purity batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at different temperatures?

A1: The solubility of this compound in water increases significantly with temperature. The table below summarizes the solubility at various temperatures.

Temperature (°C)Solubility ( g/100 mL of H₂O)
031.2[2]
1025 (anhydrous equivalent)[6]
2035.8[2][7]
10059.4[2][7]

Q2: At what temperature does this compound lose its water of crystallization?

A2: this compound undergoes a two-step dehydration process upon heating. It begins to lose one water molecule above 55°C to form the monohydrate (BaCl₂·H₂O) and becomes completely anhydrous (BaCl₂) at temperatures above 121°C.[2][3][4] Some sources indicate the loss of crystal water starts at 113°C to form the anhydrous powder.[6]

Q3: How does temperature affect the reaction of barium chloride with sulfate ions?

A3: The reaction between barium chloride and sulfate ions to form insoluble barium sulfate (BaSO₄) is not significantly affected by temperature in terms of the reaction's occurrence.[2] However, the solubility of barium sulfate is very low and does not change appreciably with temperature. This precipitation reaction is a common method for sulfate ion determination.[8]

Q4: Can I use a barium chloride solution that has been heated and then cooled?

A4: Yes, provided that no precipitation occurred upon cooling. If the solution was saturated at a higher temperature, cooling it may lead to the formation of a supersaturated solution, and eventually, precipitation of excess this compound. If the solution remains clear, it can be used.

Q5: What are the safety precautions I should take when heating this compound?

A5: Barium chloride and its solutions are toxic if ingested or inhaled.[9][10] When heating, ensure adequate ventilation to avoid inhaling any potential fumes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] In case of contact with skin, wash the area thoroughly.

Experimental Protocols

Determination of this compound Solubility at a Specific Temperature

Objective: To determine the mass of this compound that dissolves in a specific volume of water at a constant temperature.

Materials:

  • This compound (BaCl₂·2H₂O)

  • Deionized water

  • A constant-temperature water bath or heating mantle with a temperature controller

  • A beaker or flask

  • A magnetic stirrer and stir bar

  • A calibrated thermometer

  • A filtration apparatus (e.g., Buchner funnel and filter paper)

  • An analytical balance

Procedure:

  • Set the water bath or heating mantle to the desired temperature and allow it to equilibrate.

  • Measure a known volume of deionized water (e.g., 100 mL) into the beaker or flask.

  • Place the beaker in the constant-temperature apparatus and add the magnetic stir bar.

  • Begin stirring the water and monitor the temperature with the thermometer until it stabilizes at the desired value.

  • Gradually add a known mass of this compound to the water while continuing to stir.

  • Continue adding the salt until a small amount of undissolved solid remains, indicating that the solution is saturated.

  • Allow the solution to stir at the constant temperature for an extended period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Once equilibrium is established, carefully decant or filter the saturated solution to separate it from the undissolved solid.

  • Weigh a clean, dry evaporating dish.

  • Transfer a known volume of the clear, saturated solution to the evaporating dish and weigh it.

  • Gently heat the evaporating dish to evaporate the water completely, leaving behind the anhydrous barium chloride.

  • Allow the dish to cool in a desiccator and then weigh it again.

  • Calculate the mass of dissolved this compound per 100 mL of water.

Visualizations

Dehydration_Process BaCl2_2H2O This compound (BaCl₂·2H₂O) BaCl2_H2O Barium Chloride Monohydrate (BaCl₂·H₂O) BaCl2_2H2O->BaCl2_H2O > 55°C BaCl2 Anhydrous Barium Chloride (BaCl₂) BaCl2_H2O->BaCl2 > 121°C

Caption: Thermal dehydration of this compound.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Start add_solvent Add known volume of water to flask start->add_solvent set_temp Set and stabilize temperature add_solvent->set_temp add_solute Add BaCl₂·2H₂O until saturation set_temp->add_solute equilibrate Stir to equilibrate add_solute->equilibrate separate Separate solution from solid equilibrate->separate evaporate Evaporate water from known volume separate->evaporate calculate Calculate solubility evaporate->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Validation & Comparative

Anhydrous Barium Chloride vs. Dihydrate Form: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate form of a chemical reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the reactivity of anhydrous barium chloride (BaCl₂) versus its dihydrate form (BaCl₂·2H₂O), supported by experimental protocols and data.

The primary distinction between the two forms lies in the presence of two molecules of water of crystallization per formula unit of barium chloride in the dihydrate form.[1][2] This seemingly minor difference leads to notable variations in their physical properties and, consequently, their reactivity and handling in different experimental settings.

Core Property Comparison

A summary of the key physical and chemical properties is presented below. Understanding these differences is fundamental to selecting the correct reagent for a specific application.

PropertyAnhydrous Barium Chloride (BaCl₂)Barium Chloride Dihydrate (BaCl₂·2H₂O)Significance in Reactivity & Handling
Molar Mass 208.23 g/mol [3]244.26 g/mol [3]Essential for accurate stoichiometric calculations. Using the same mass of each will result in a different molar quantity.
Appearance White powder or crystals.[3]Colorless rhomboidal crystals.[3]Visual identification.
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air to form the dihydrate.[3][4][5][6]Stable in air at room temperature.[3][7][8]Anhydrous form requires storage in desiccators and careful handling to prevent unintended hydration, which would alter its mass and purity.
Density 3.856 g/cm³[3][6][9]3.0979 g/cm³[3]Relevant for bulk handling and storage.
Melting Point 962 °C[3]Decomposes upon heating.The dihydrate is not suitable for high-temperature reactions in its hydrated form.
Thermal Stability Stable at high temperatures.Loses water of crystallization upon heating, starting around 55°C and becoming fully anhydrous above 121°C.[3][7][8][10]Dihydrate can be converted to the anhydrous form by heating, but this must be controlled to prevent further decomposition at very high temperatures.[10][11]
Solubility in Water Highly soluble.[3][5]Highly soluble.[3][12]Both forms are suitable for preparing aqueous solutions.

Reactivity in Aqueous Solutions

In aqueous solutions, both anhydrous and dihydrate forms of barium chloride dissociate to yield barium (Ba²⁺) and chloride (Cl⁻) ions. For reactions that occur in water, such as precipitation reactions, the chemical reactivity of the two forms is essentially identical once dissolved, provided that molar equivalents are used.[3]

A quintessential example is the reaction with a soluble sulfate (B86663) salt, like sodium sulfate (Na₂SO₄), to produce a dense white precipitate of barium sulfate (BaSO₄).[8][13][14]

BaCl₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2NaCl(aq)

The primary difference in this context is the dissolution process itself. The dissolution of the anhydrous salt is often more exothermic as the ions become hydrated.[15][16] However, in most standard laboratory procedures, this thermal effect is negligible and does not influence the final yield or purity of the product.

Reactivity in Non-Aqueous or Water-Sensitive Systems

The choice between the two forms becomes critical in non-aqueous solvents or in reaction systems where the presence of water could interfere with the desired chemical transformation.

  • Anhydrous BaCl₂ is the requisite choice for such applications. Its use is imperative in many organic synthesis protocols where water can act as an unwanted nucleophile, a proton source, or can deactivate water-sensitive reagents.

  • BaCl₂·2H₂O is generally unsuitable for these conditions. The water of crystallization can be released into the reaction medium, leading to side reactions, reduced product yield, and contamination.[15]

Experimental Protocol: Gravimetric Analysis of Sulfate

To illustrate the practical application and underscore the importance of correct stoichiometric calculations, a standard protocol for the gravimetric determination of sulfate is provided. While both forms of barium chloride can be used, the initial mass required will differ.

Objective: To quantitatively determine the concentration of sulfate ions in a solution by precipitation with barium chloride.

Materials:

  • Unknown sulfate solution

  • Barium Chloride (either anhydrous or dihydrate)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ashless filter paper

Procedure:

  • Sample Preparation: Accurately measure a specific volume of the unknown sulfate solution into a beaker. Dilute with deionized water and acidify with a small amount of concentrated HCl. Heat the solution to near boiling.

  • Precipitant Preparation: Prepare a solution of barium chloride.

    • If using Anhydrous BaCl₂: Calculate the required mass based on the expected amount of sulfate.

    • If using BaCl₂·2H₂O: Calculate the required mass, accounting for the higher molar mass of the dihydrate.

  • Precipitation: Slowly add the barium chloride solution to the hot sulfate solution with constant stirring. A white precipitate of BaSO₄ will form.[17][18]

  • Digestion: Keep the solution hot (just below boiling) for approximately one hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.

  • Filtration: Filter the hot solution through a pre-weighed piece of ashless filter paper. Wash the precipitate with several portions of hot deionized water to remove any co-precipitated impurities.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Heat gently to char the paper, then ignite at a high temperature (e.g., 800 °C) in a muffle furnace until the mass is constant.

  • Calculation: The mass of the BaSO₄ precipitate is used to calculate the initial amount of sulfate in the sample.

Workflow for Gravimetric Analysis of Sulfate

G start Start: Unknown Sulfate Solution prep_sample 1. Prepare Sample (Dilute, Acidify, Heat) start->prep_sample choose_form Choose BaCl₂ Form prep_sample->choose_form calc_anhydrous Calculate Mass (Anhydrous) choose_form->calc_anhydrous Anhydrous calc_dihydrate Calculate Mass (Dihydrate) choose_form->calc_dihydrate Dihydrate prep_precipitant 2. Prepare BaCl₂ Solution calc_anhydrous->prep_precipitant calc_dihydrate->prep_precipitant precipitation 3. Add BaCl₂ to Sample (Precipitation of BaSO₄) prep_precipitant->precipitation digest 4. Digest Precipitate (Heat below boiling) precipitation->digest filter_wash 5. Filter and Wash Precipitate digest->filter_wash dry_ignite 6. Dry and Ignite to Constant Mass filter_wash->dry_ignite calculate 7. Calculate Initial Sulfate Amount dry_ignite->calculate

Caption: Experimental workflow for the gravimetric analysis of sulfate using barium chloride.

Logical Selection of Reagent Form

The decision of which form of barium chloride to use is dictated by the specific requirements of the experiment. The following decision tree can guide researchers in making the appropriate choice.

G start Start: Select BaCl₂ Form reaction_medium Is the reaction medium aqueous? start->reaction_medium water_sensitive Are reactants or products sensitive to water? reaction_medium->water_sensitive No (Non-aqueous) either_form Either form is acceptable. Ensure correct molar mass is used for calculations. reaction_medium->either_form Yes use_dihydrate Use BaCl₂·2H₂O (Convenient, stable for weighing) water_sensitive->use_dihydrate No use_anhydrous Use Anhydrous BaCl₂ (Essential for water-free conditions) water_sensitive->use_anhydrous Yes

Caption: Decision logic for selecting between anhydrous and dihydrate forms of BaCl₂.

Conclusion

  • For aqueous chemistry , where both salts dissolve completely, their reactivity is identical. The dihydrate form is often preferred due to its stability in air, which simplifies handling and weighing.

  • For non-aqueous chemistry or water-sensitive applications , the use of anhydrous barium chloride is mandatory. The water of crystallization in the dihydrate form represents a significant impurity that can compromise the reaction.

The critical takeaway for all applications is the necessity of using the correct molar mass (208.23 g/mol for anhydrous vs. 244.26 g/mol for dihydrate) in all calculations to ensure experimental accuracy and reproducibility.[3][19]

References

A Comparative Guide to Barium Chloride Dihydrate and Barium Nitrate for Precipitation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precipitating agent is critical for achieving accurate and reliable results in various analytical and synthetic procedures. Barium chloride dihydrate (BaCl₂·2H₂O) and barium nitrate (B79036) (Ba(NO₃)₂) are two common reagents used to precipitate barium salts, most notably barium sulfate (B86663) (BaSO₄) for gravimetric analysis. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Barium Nitrate

The selection between this compound and barium nitrate for precipitation reactions hinges on several factors, including solubility, potential for co-precipitation, and the nature of the sample matrix.

This compound is widely used for the gravimetric determination of sulfate ions.[1][2][3][4] Its high solubility in water allows for the preparation of concentrated reagent solutions. However, the presence of chloride ions can be a disadvantage in certain applications. For instance, if the sample contains silver, lead, or mercury(I) ions, insoluble chlorides may precipitate, leading to inaccurate results.[5]

Barium nitrate is a suitable alternative when the presence of chloride ions is undesirable.[5] Since all nitrate salts are soluble, the risk of precipitating interfering metal chlorides is eliminated.[5] However, nitrate ions can act as an oxidizing agent, which might be a concern in specific chemical environments.[5] Furthermore, nitrates can be co-precipitated with barium sulfate, potentially leading to high results in gravimetric analysis.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and barium nitrate, crucial for their application in precipitation reactions.

PropertyThis compound (BaCl₂·2H₂O)Barium Nitrate (Ba(NO₃)₂)
Molar Mass 244.26 g/mol [8]261.35 g/mol
Solubility in Water
at 0°C31.6 g/100 g H₂O[9]4.95 g/100 g H₂O[10]
at 20°C35.7 g/100 g H₂O[9]9.06 g/100 g H₂O[10]
at 40°C40.7 g/100 g H₂O[9]14.4 g/100 g H₂O[10]
at 60°C46.6 g/100 g H₂O[9]20.3 g/100 g H₂O[10]
at 80°C52.6 g/100 g H₂O[9]27.2 g/100 g H₂O[10]
at 100°C58.8 g/100 g H₂O[9]34.2 g/100 g H₂O[10]
Potential for Co-precipitation Can co-precipitate with alkali metal sulfates and other divalent ions.[6]Can co-precipitate with nitrates.[6][7]
Interferences Chloride ions can precipitate with Ag⁺, Pb²⁺, Hg₂²⁺.[5]Nitrate is a strong oxidizing agent which may cause side reactions.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate precipitation reactions. Below are established protocols for the gravimetric determination of sulfate using both barium chloride and a corresponding protocol adapted for barium nitrate.

Experimental Protocol: Gravimetric Determination of Sulfate using this compound

This protocol is a standard method for the quantitative analysis of sulfate.[1][2][3]

1. Sample Preparation:

  • Accurately weigh a sample containing a soluble sulfate and dissolve it in distilled water.

  • Acidify the solution with dilute hydrochloric acid. This prevents the precipitation of other barium salts like carbonate or phosphate.[6]

2. Precipitation:

  • Heat the sulfate solution to near boiling.

  • Slowly add a pre-heated solution of barium chloride with constant stirring. Slow addition is crucial to promote the formation of larger, purer crystals of barium sulfate and reduce co-precipitation.[1][6]

3. Digestion:

  • Keep the solution hot (just below boiling) for a period of time (typically 1-2 hours) to allow the precipitate to "digest." This process encourages smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable and purer precipitate.[2][6]

4. Filtration and Washing:

  • Filter the hot solution through ashless filter paper.

  • Wash the collected barium sulfate precipitate with hot distilled water until the filtrate is free of chloride ions (tested with silver nitrate solution).[1][3]

5. Drying and Weighing:

  • Transfer the filter paper containing the precipitate to a crucible of known weight.

  • Carefully burn off the filter paper and ignite the precipitate in a muffle furnace at a high temperature (e.g., 800-900 °C) to a constant weight.[2]

  • Cool the crucible in a desiccator and weigh it accurately. The mass of the barium sulfate can then be determined.

Experimental Protocol: Gravimetric Determination of Sulfate using Barium Nitrate

This protocol is adapted for the use of barium nitrate, particularly when chloride interference is a concern.

1. Sample Preparation:

  • Accurately weigh a sample containing a soluble sulfate and dissolve it in distilled water.

  • Acidify the solution with dilute nitric acid to prevent the precipitation of other barium salts.

2. Precipitation:

  • Heat the sulfate solution to near boiling.

  • Slowly add a pre-heated solution of barium nitrate with constant stirring to promote the formation of large, pure crystals.

3. Digestion:

  • Digest the precipitate by keeping the solution just below boiling for 1-2 hours to improve the filterability and purity of the barium sulfate.

4. Filtration and Washing:

  • Filter the hot solution through ashless filter paper.

  • Wash the precipitate with hot distilled water until the washings are free of interfering ions.

5. Drying and Weighing:

  • Transfer the filter paper and precipitate to a pre-weighed crucible.

  • Char the filter paper and ignite the precipitate in a muffle furnace at a high temperature to a constant weight.

  • Cool in a desiccator and weigh to determine the mass of the barium sulfate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical gravimetric precipitation experiment.

Precipitation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start sample_prep Sample Preparation (Dissolution & Acidification) start->sample_prep reagent_prep Precipitating Agent Preparation start->reagent_prep precipitation Precipitation (Slow addition with stirring) sample_prep->precipitation reagent_prep->precipitation digestion Digestion (Heating below boiling) precipitation->digestion filtration Filtration & Washing digestion->filtration drying Drying & Ignition filtration->drying weighing Weighing drying->weighing end End weighing->end

Gravimetric Precipitation Workflow

Conclusion

Both this compound and barium nitrate are effective precipitating agents for anions like sulfate. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is the more traditional and highly soluble choice, making it convenient for preparing concentrated solutions. It is ideal for samples where chloride interference is not a concern.

  • Barium nitrate is the preferred reagent when the sample contains cations that form insoluble chlorides, thereby avoiding potential analytical errors. However, care must be taken to avoid co-precipitation of nitrates and to consider its oxidizing properties.

By understanding the properties and potential interferences of each compound, researchers can select the most appropriate reagent to ensure the accuracy and reliability of their precipitation reactions.

References

A Comparative Guide to the Validation of Analytical Methods Utilizing Barium Chloride Dihydrate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods that employ barium chloride dihydrate as a standard for the determination of sulfate (B86663) ions. The objective is to offer a detailed overview of gravimetric, turbidimetric, titrimetric, and colorimetric techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

Introduction to this compound in Analytical Chemistry

This compound (BaCl₂·2H₂O) is a crucial reagent in analytical chemistry, primarily utilized as a precipitating agent for the quantification of sulfate ions (SO₄²⁻)[1][2]. Its reaction with sulfate ions forms a dense, white precipitate of barium sulfate (BaSO₄), which is sparingly soluble in water and dilute acids[3][4]. The formation of this precipitate is the foundational principle for several analytical techniques, each with distinct advantages and limitations in terms of accuracy, precision, speed, and susceptibility to interferences. This compound is also used as a standard in the calibration of instruments and validation of these analytical methods[5].

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for sulfate determination depends on various factors, including the sample matrix, the expected concentration of sulfate, and the required level of accuracy and precision. This section compares the performance of different methods using this compound.

Performance Characteristics

The following table summarizes the key performance characteristics of the major analytical methods for sulfate determination using this compound.

Parameter Gravimetric Method Turbidimetric Method Titrimetric Methods (Conductometric & Potentiometric) Colorimetric Method
Principle Precipitation of BaSO₄ followed by weighing[3][6].Measurement of turbidity from BaSO₄ suspension[7][8].Monitoring changes in conductivity or potential during titration with BaCl₂[9][10].Reaction of excess barium with a colorimetric indicator after BaSO₄ precipitation[11][12].
Applicable Concentration Range > 10 mg/L[3]0 - 140 mg/kg (in clay samples)[8]Dependent on titrator sensitivity.3 - 300 mg/L (can be modified to 0.5 - 30 mg/L)[11]
Reported Precision 29.10 % RSD (interlaboratory data)[3]Method requires strict control of conditions for good precision[8].Can produce results as accurate as the classic gravimetric technique[9][10].-
Reported Accuracy 97% Recovery (interlaboratory data)[3]Dependent on calibration curve.--
Key Advantages High accuracy and precision when performed carefully; considered a reference method.Rapid and suitable for a large number of samples.Faster than gravimetric analysis; can be automated[9][10][13].High sample throughput (approx. 30 samples/hour)[11].
Key Disadvantages Time-consuming and labor-intensive[9][10].Susceptible to interferences from colored and suspended matter; precision depends on rigidly controlled conditions[7][8].Requires specialized equipment (e.g., conductometer, ion-selective electrode)[9][14].Indirect measurement; potential for interference from ions that complex with the indicator[11].
Common Interferences Suspended matter, nitrate (B79036), sulfite, silica, heavy metals (e.g., chromium, iron)[3].Color, suspended materials, large amounts of organic materials, and silica[7].Phosphate, calcium, high concentrations of chloride, hydrogen carbonate, and carbonate ions[14].Turbidity; requires removal of multivalent metal ions via ion exchange[11].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. This section provides protocols for the key experiments discussed.

Gravimetric Determination of Sulfate

This method relies on the precipitation of sulfate ions with barium chloride in an acidic medium. The resulting barium sulfate precipitate is then filtered, washed, ignited, and weighed.

Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the dried sample and dissolve it in dilute hydrochloric acid[15].

  • Precipitation: Heat the solution to near boiling and add a 5% barium chloride solution dropwise with constant stirring. Add an excess of the barium chloride solution to ensure complete precipitation[15].

  • Digestion: Cover the beaker and heat the solution at 90 °C for at least one hour. This process, known as digestion, encourages the formation of larger, purer crystals of barium sulfate[15].

  • Filtration: Filter the hot supernatant through ashless filter paper[15]. Quantitatively transfer the precipitate to the filter paper using hot distilled water.

  • Washing: Wash the precipitate with hot water until the filtrate is free of chloride ions (tested with silver nitrate solution)[3][4].

  • Ignition and Weighing: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Char the filter paper and ignite the precipitate to a constant weight. Cool in a desiccator and weigh as BaSO₄[3].

Turbidimetric Determination of Sulfate

In this method, the sulfate ion is precipitated with barium chloride in an acidic medium to form barium sulfate crystals of uniform size. The resulting turbidity is measured with a photometer and compared to a calibration curve.

Protocol:

  • Calibration Curve: Prepare a series of standard sulfate solutions of known concentrations.

  • Sample Treatment: For each standard and sample, transfer a measured volume into a flask. Add a conditioning reagent (containing hydrochloric acid, alcohol, and sodium chloride) and mix[7].

  • Precipitation: Add a measured amount of this compound crystals and stir for a precise amount of time (e.g., exactly 1 minute)[7].

  • Turbidity Measurement: Immediately after stirring, measure the maximum turbidity of the suspension using a photometer at a specific wavelength (e.g., 420 nm)[7][8]. The reading should be taken within a defined time window as the precipitate will settle[16].

  • Quantification: Determine the sulfate concentration of the sample from the calibration curve. Run blanks for each sample, omitting the addition of barium chloride, to correct for color or turbidity[7].

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Gravimetric_Workflow cluster_prep Sample Preparation cluster_reaction Precipitation & Digestion cluster_separation Separation & Purification cluster_analysis Analysis start Start sample_prep Dissolve Sample in Dilute HCl start->sample_prep precipitation Add BaCl2 Solution sample_prep->precipitation digestion Digest at 90°C precipitation->digestion filtration Filter Precipitate digestion->filtration washing Wash with Hot Water filtration->washing ignition Ignite to Constant Weight washing->ignition weighing Weigh BaSO4 ignition->weighing end End weighing->end

Caption: Workflow for Gravimetric Determination of Sulfate.

Turbidimetric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis start Start sample_prep Prepare Sample and Calibration Standards start->sample_prep add_reagent Add Conditioning Reagent sample_prep->add_reagent add_bacl2 Add BaCl2 Crystals and Stir add_reagent->add_bacl2 measure_turbidity Measure Maximum Turbidity add_bacl2->measure_turbidity quantification Determine Concentration from Calibration Curve measure_turbidity->quantification end End quantification->end

Caption: Workflow for Turbidimetric Determination of Sulfate.

Conclusion

The validation of analytical methods using this compound standards is essential for ensuring the accuracy and reliability of sulfate determination. The choice between gravimetric, turbidimetric, titrimetric, and colorimetric methods should be based on a thorough evaluation of the specific analytical requirements, including sample throughput, desired accuracy and precision, and potential interferences. While the gravimetric method is often considered the reference standard due to its high accuracy, faster methods like turbidimetry and titrimetry offer viable alternatives for routine analysis, provided that they are carefully validated and potential interferences are controlled. This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs.

References

Interference of Other Ions in Sulfate Test with Barium Chloride: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise analytical measurements, the gravimetric determination of sulfate (B86663) using barium chloride remains a fundamental and highly accurate method. However, the accuracy of this technique is contingent on understanding and mitigating the interference of other ions present in the sample matrix. This guide provides a comprehensive comparison of common interfering ions, their effects on sulfate analysis, and detailed experimental protocols for their mitigation, supported by available data.

The gravimetric analysis of sulfate relies on the precipitation of sparingly soluble barium sulfate (BaSO₄) upon the addition of a barium chloride (BaCl₂) solution to a sample containing sulfate ions. The subsequent filtering, washing, and weighing of the precipitate allow for the calculation of the original sulfate concentration. The simplicity and high accuracy of this method are compromised by the phenomenon of co-precipitation, where other ions are incorporated into the BaSO₄ precipitate, leading to inaccurate results.

The Impact of Interfering Ions: A Quantitative Overview

The presence of various cations and anions can lead to significant errors in the gravimetric determination of sulfate. These interferences can be broadly categorized as those causing positive errors (an overestimation of sulfate) and those causing negative errors (an underestimation of sulfate). The extent of this interference is dependent on the concentration of the interfering ion.

Interfering IonType of InterferenceEffect on Sulfate ResultReported Quantitative Impact
Anions
Nitrate (B79036) (NO₃⁻)Co-precipitation of barium nitrateHighCan cause a positive error of 2-3% when present at concentrations equal to sulfate.[1] Interferes even at low concentrations.[1][2]
Chlorate (ClO₃⁻)Co-precipitation of barium chlorateHighInterferes even at low concentrations and should be removed before precipitation.[2][3]
Chloride (Cl⁻)Co-precipitation of barium chlorideHighThe extent of interference can be minimized by the slow addition of the barium chloride precipitant.[2]
Phosphate (B84403) (PO₄³⁻)Precipitation of barium phosphate in neutral or alkaline solutionsHighInterference is eliminated by conducting the precipitation in an acidic medium.[3]
Carbonate (CO₃²⁻)Precipitation of barium carbonate in neutral or alkaline solutionsHighEliminated by acidification of the sample prior to the addition of barium chloride.
Sulfite (SO₃²⁻)Can be oxidized to sulfate, leading to co-precipitationHighMay yield high results.[4]
Cations
Ferric Iron (Fe³⁺)Co-precipitation as ferric sulfate or basic iron (III) sulfateLowCan produce errors as high as 2%.[1][2] Co-precipitation occurs through adsorption processes.[2]
Calcium (Ca²⁺)Co-precipitation as calcium sulfateLowCo-precipitates with barium sulfate.[2]
Alkali Metals (e.g., Na⁺, K⁺)Co-precipitation as alkali sulfatesLowOcclusion of alkali sulfates can lead to low results as their atomic weights are lower than barium.[4]
Chromium (Cr³⁺)Formation of soluble sulfate complexesLowMay interfere with the complete precipitation of barium sulfate.[3]
Ammonium (B1175870) (NH₄⁺)Co-precipitation of ammonium sulfateLow(NH₄)₂SO₄ is volatile and will be removed upon ignition of the precipitate.[3]

Experimental Protocols for Mitigation of Interferences

To ensure the accuracy of sulfate determination, the removal or masking of interfering ions is crucial. The following are detailed experimental protocols for common mitigation strategies.

Standard Protocol for Gravimetric Sulfate Determination

This protocol serves as a baseline and is effective in minimizing some interferences.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in distilled water.

  • Acidification: Add dilute hydrochloric acid (HCl) to the sample solution until it is acidic to litmus (B1172312) paper. This prevents the precipitation of barium carbonate and barium phosphate.

  • Heating: Heat the acidified sample solution to boiling.

  • Precipitation: While stirring the hot sample solution, slowly add a 5% solution of barium chloride (BaCl₂) dropwise. The slow addition minimizes the co-precipitation of barium chloride.[1]

  • Digestion: Keep the solution hot (just below boiling) for about an hour to allow the precipitate to digest. This process promotes the formation of larger, purer crystals of barium sulfate.[1]

  • Filtration: Filter the hot solution through ashless filter paper.

  • Washing: Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).[1]

  • Drying and Ignition: Carefully transfer the filter paper with the precipitate to a pre-weighed crucible. Dry and then ignite the crucible at a high temperature (e.g., 800-900 °C) to a constant weight.

  • Calculation: Calculate the percentage of sulfate in the original sample based on the weight of the barium sulfate precipitate.

Protocol for Removal of Interfering Cations by Ion Exchange

This method is effective for removing interfering cations such as Fe³⁺, Ca²⁺, and alkali metals.

  • Resin Preparation: Use a strongly acidic cation exchange resin in the hydrogen form. Prepare a column with the resin according to the manufacturer's instructions.

  • Sample Loading: Pass the sample solution through the ion exchange column at a controlled flow rate. The interfering cations will be exchanged for H⁺ ions.

  • Elution: The eluate, now free of interfering cations, is collected.

  • Sulfate Analysis: Proceed with the standard gravimetric sulfate determination protocol on the collected eluate.

Protocol for Removal of Nitrate Ions by Cadmium Reduction

Nitrate is a significant interferent and its removal is critical for accurate sulfate analysis.

  • Cadmium Column Preparation: Prepare a column packed with granulated copper-cadmium. The cadmium reduces nitrate to nitrite (B80452).

  • Sample Preparation: Filter the sample to remove any suspended matter.

  • Reduction: Pass the filtered sample through the copper-cadmium reduction column.[5]

  • Nitrite Removal (if necessary): The resulting solution will contain nitrite. If nitrite is also an interferent in a subsequent analytical step, it may need to be removed, for example, by reaction with sulfamic acid.

  • Sulfate Analysis: Proceed with the standard gravimetric sulfate determination protocol on the treated sample.

Visualizing the Workflow and Interference Pathways

To better understand the analytical process and the points of potential interference, the following diagrams illustrate the experimental workflow and the chemical interactions involved.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_mitigation Interference Mitigation (Optional) cluster_precipitation Sulfate Precipitation cluster_analysis Analysis Sample Initial Sample Dissolution Dissolution in H₂O Sample->Dissolution Cation_Exchange Cation Exchange (Removes Fe³⁺, Ca²⁺, etc.) Dissolution->Cation_Exchange If cations interfere Nitrate_Reduction Nitrate Reduction (Removes NO₃⁻) Dissolution->Nitrate_Reduction If nitrates interfere Acidification Acidification (HCl) Dissolution->Acidification No significant interferences Cation_Exchange->Acidification Nitrate_Reduction->Acidification Heating Heating to Boiling Acidification->Heating Precipitation Slow Addition of BaCl₂ Heating->Precipitation Digestion Digestion of Precipitate Precipitation->Digestion Filtration Filtration Digestion->Filtration Washing Washing Filtration->Washing Drying_Ignition Drying & Ignition Washing->Drying_Ignition Weighing Weighing BaSO₄ Drying_Ignition->Weighing Calculation Calculation of SO₄²⁻ Weighing->Calculation

Caption: Experimental workflow for gravimetric sulfate analysis.

InterferencePathways cluster_interfering_anions Interfering Anions cluster_interfering_cations Interfering Cations Sulfate_Solution Sulfate (SO₄²⁻) in Solution Barium_Sulfate_Precipitate Barium Sulfate (BaSO₄) Precipitate Sulfate_Solution->Barium_Sulfate_Precipitate Barium_Chloride Barium Chloride (BaCl₂) Barium_Chloride->Barium_Sulfate_Precipitate Nitrate Nitrate (NO₃⁻) Nitrate->Barium_Sulfate_Precipitate Co-precipitates as Ba(NO₃)₂ Chloride Chloride (Cl⁻) Chloride->Barium_Sulfate_Precipitate Co-precipitates as BaCl₂ Phosphate Phosphate (PO₄³⁻) Phosphate->Barium_Sulfate_Precipitate Precipitates as Ba₃(PO₄)₂ (in neutral/alkaline soln.) Carbonate Carbonate (CO₃²⁻) Carbonate->Barium_Sulfate_Precipitate Precipitates as BaCO₃ (in neutral/alkaline soln.) Ferric_Iron Ferric Iron (Fe³⁺) Ferric_Iron->Barium_Sulfate_Precipitate Co-precipitates as Fe₂(SO₄)₃ Calcium Calcium (Ca²⁺) Calcium->Barium_Sulfate_Precipitate Co-precipitates as CaSO₄

Caption: Co-precipitation pathways of interfering ions.

Conclusion

The gravimetric determination of sulfate with barium chloride is a powerful analytical technique, but its accuracy is highly susceptible to the presence of interfering ions. For researchers in fields where precise sulfate quantification is critical, a thorough understanding of these interferences and the implementation of appropriate mitigation strategies are paramount. By carefully considering the sample matrix and applying the detailed protocols outlined in this guide, the reliability of sulfate analysis can be significantly enhanced, ensuring the integrity of experimental data in research and development.

References

A Comparative Guide to the Purity Analysis of Synthesized Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the purity of synthesized reagents is paramount. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized Barium chloride dihydrate (BaCl₂·2H₂O), comparing it with standard commercial grades. Detailed experimental protocols, data presentation, and workflow visualizations are included to support laboratory applications.

Comparison of Purity Specifications: Synthesized vs. Commercial Grades

The purity requirements for this compound vary depending on its intended application, from industrial processes to high-purity analytical reagents.[1] A synthesized batch should be evaluated against established standards, such as those set by the American Chemical Society (ACS).

ParameterTechnical GradeAnalytical (ACS) Reagent Grade[2]High-Purity Synthesized Batch (Example)
Assay (as BaCl₂·2H₂O) 98–99%[1]≥99.0%99.8%
Insoluble Matter ≤ 0.1%[1]≤ 0.005%0.003%
Loss on Drying (at 150°C) Not specified14.0 - 16.0%14.8%
pH of 5% Solution (at 25°C) Not specified5.2 - 8.26.5
Strontium (Sr) Not specified≤ 0.1%0.08%
Calcium (Ca) Not specified≤ 0.05%0.001%
Sodium (Na) Not specified≤ 0.005%0.003%
Potassium (K) Not specified≤ 0.0025%<0.001%
Iron (Fe) Not specified≤ 0.0002%<0.0001%
Heavy Metals (as Pb) ≤ 0.002%[1]≤ 0.0005%<0.0005%
Oxidizing Substances Not specified≤ 0.005%<0.005%

Analytical Techniques and Experimental Protocols

Accurate determination of purity and impurities requires a suite of analytical methods. Below are detailed protocols for key experiments.

This method determines the percentage of BaCl₂·2H₂O in the sample.

Experimental Protocol:

  • Accurately weigh approximately 0.8 g of the synthesized this compound sample.

  • Dissolve the sample in 200 mL of deionized water.

  • While stirring, add 2.0 mL of 6 M hydrochloric acid.

  • From a 50 mL burette, add exactly 25.0 mL of a standardized 0.1 M EDTA volumetric solution.

  • Add 100 mL of methanol (B129727) and about 80–100 mg of metalphthalein-screened indicator.

  • Immediately titrate with a standardized Barium chloride solution until the color changes from violet to a clear colorless endpoint.[3]

  • The percentage of BaCl₂·2H₂O is calculated using the formula: % BaCl₂·2H₂O = (mL × M of EDTA) × 24.43 / Sample weight (g).[3]

This gravimetric method quantifies the water of hydration. The theoretical loss for BaCl₂·2H₂O is 14.75%.[3]

Experimental Protocol:

  • Precondition a weighing bottle by heating it at 150°C to a constant weight.

  • Accurately weigh about 1.0 g of the sample into the preconditioned weighing bottle.

  • Dry the sample at 150°C to a constant weight.[3]

  • Calculate the percentage loss in weight.

Flame AAS is a sensitive method for quantifying trace metal impurities like calcium, potassium, sodium, and strontium.[3]

Experimental Protocol:

  • Sample Stock Solution Preparation: Dissolve 10.0 g of the sample in deionized water, add 5 mL of nitric acid, and transfer to a 100 mL volumetric flask. Dilute to the mark with water.[3]

  • Standard Preparation: Prepare a series of calibration standards for each element (Ca, K, Na, Sr) of interest.

  • Instrumental Analysis: Aspirate the sample and standard solutions into the flame atomic absorption spectrometer.

  • Quantification: Measure the absorbance of each element at its characteristic wavelength and determine the concentration in the sample by comparing it to the calibration curve.

This test identifies substances that do not dissolve in water.

Experimental Protocol:

  • Dissolve 20 g of the sample in 200 mL of deionized water.

  • The solution should appear clear and colorless.[3]

  • If any insoluble matter is present, filter the solution through a pre-weighed, fine-porosity filter paper.

  • Wash the residue with deionized water, then dry the filter paper and residue at 105°C to a constant weight.

  • The weight of the residue represents the amount of insoluble matter.

Visualizing the Analytical Workflow and Logic

To clarify the relationships between synthesis, impurities, and analysis, the following diagrams are provided.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Prep cluster_analysis Purity & Impurity Analysis cluster_results Final Evaluation synthesis Synthesize BaCl₂·2H₂O (e.g., BaCO₃ + HCl) drying Crystallization & Drying synthesis->drying assay Assay (Complexometric Titration) drying->assay lod Loss on Drying (Gravimetric) drying->lod metals Metallic Impurities (Flame AAS) drying->metals insoluble Insoluble Matter (Gravimetric) drying->insoluble ph pH of 5% Solution (Potentiometry) drying->ph compare Compare Data to ACS/Commercial Specs assay->compare lod->compare metals->compare insoluble->compare ph->compare report Generate Certificate of Analysis compare->report

Caption: Workflow for the purity analysis of synthesized this compound.

Logical_Relationships cluster_source Sources of Impurities cluster_impurities Potential Impurities cluster_tests Required Analytical Tests reactants Starting Reactants (e.g., BaCO₃) sr_ca Strontium (Sr) Calcium (Ca) reactants->sr_ca na_k Sodium (Na) Potassium (K) reactants->na_k process Synthesis Process (Incomplete reaction, side products) heavy_metals Heavy Metals (Fe, Pb) process->heavy_metals insolubles Insoluble Matter process->insolubles aas Flame AAS sr_ca->aas na_k->aas heavy_metals->aas colorimetric Colorimetric Tests heavy_metals->colorimetric gravimetric Gravimetric Analysis insolubles->gravimetric

References

A Comparative Spectroscopic Analysis of Barium Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of barium chloride dihydrate (BaCl₂·2H₂O), a common laboratory reagent and a compound of interest in various research fields. For professionals in materials science and drug development, understanding the hydration state and molecular environment is crucial. This document contrasts the spectroscopic signatures of the hydrated form with its anhydrous counterpart, BaCl₂, providing experimental data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate a comprehensive understanding.

Spectroscopic Comparison: Hydrated vs. Anhydrous Barium Chloride

The presence of water of crystallization in this compound gives rise to distinct spectroscopic features that are absent in the anhydrous form. These differences are most prominent in the vibrational spectra (IR and Raman) and can also be probed by solid-state NMR.

Infrared (IR) Spectroscopy

The IR spectrum of BaCl₂·2H₂O is characterized by absorption bands corresponding to the vibrational modes of the water molecules. These include stretching and bending vibrations. In contrast, the spectrum of anhydrous BaCl₂ is much simpler in the mid-IR region, primarily showing features related to the Ba-Cl lattice vibrations at lower frequencies.

Vibrational Mode This compound (BaCl₂·2H₂O) Wavenumber (cm⁻¹)[1] **Anhydrous Barium Chloride (BaCl₂) Wavenumber (cm⁻¹) **Assignment
O-H Stretching3963, 3793-Symmetric and asymmetric stretching of water molecules.
H-O-H Bending1611-Bending vibration of water molecules.
Ba-Cl Stretching-(Present at lower frequencies)Stretching vibration of the barium-chlorine bond.
Ba-Cl Bending1158-Bending vibration involving the barium-chlorine bond.
Cl-Cl Interaction587-Lattice vibrations.
Ba-Cl In-plane Bending422-In-plane bending of the barium-chlorine bond.

Note: The spectrum of anhydrous BaCl₂ in the mid-IR range (4000-400 cm⁻¹) is largely featureless. Its characteristic lattice vibrations occur at much lower frequencies.

Raman Spectroscopy

Similar to IR spectroscopy, the Raman spectrum of BaCl₂·2H₂O is dominated by the vibrational modes of the water molecules. The Raman scattering from the Ba-Cl lattice vibrations is also observable. Anhydrous BaCl₂ exhibits Raman-active phonon modes corresponding to its crystal lattice structure.

Vibrational Mode This compound (BaCl₂·2H₂O) Raman Shift (cm⁻¹) ** Anhydrous Barium Chloride (BaCl₂) Raman Shift (cm⁻¹) **Assignment
O-H StretchingMultiple bands in the 3000-3600 region-Symmetric and asymmetric stretching of water molecules.
H-O-H Bending~1600-Bending vibration of water molecules.
Lattice ModesMultiple bands below 300Multiple bands below 300Vibrations of the crystal lattice involving Ba²⁺ and Cl⁻ ions.

Note: Specific peak positions for Raman spectra can vary slightly depending on the experimental setup and sample crystallinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide information about the local environment of atomic nuclei. For this compound, ¹H and ¹³⁵Ba or ¹³⁷Ba NMR could be insightful. Due to the lack of specific literature on solid-state NMR of BaCl₂·2H₂O, a general comparison based on principles of NMR of hydrated salts is presented.

Nucleus This compound (BaCl₂·2H₂O) Anhydrous Barium Chloride (BaCl₂) Information Gained
¹HA distinct peak corresponding to the protons in the water of crystallization. The chemical shift and lineshape are sensitive to the hydrogen bonding environment and molecular motion.No signal.Confirms the presence of water and provides details on its structural role.
¹³⁵Ba, ¹³⁷BaThe quadrupolar interaction of the barium nuclei would be influenced by the coordination environment, including the water molecules. This would affect the resonance lineshape.The lineshape would reflect the more symmetric environment around the barium ions in the anhydrous crystal lattice.Provides information on the local symmetry and coordination of the barium ions.

Experimental Workflow & Signaling Pathways

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a hydrated salt like this compound and its comparison with the anhydrous form.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Comparison Sample This compound (BaCl₂·2H₂O) Dehydration Dehydration (Heating) Sample->Dehydration FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman ssNMR Solid-State NMR Sample->ssNMR Anhydrous Anhydrous Barium Chloride (BaCl₂) Anhydrous->FTIR Anhydrous->Raman Anhydrous->ssNMR Dehydration->Anhydrous Data_Analysis Spectral Interpretation Peak Assignment FTIR->Data_Analysis Raman->Data_Analysis ssNMR->Data_Analysis Comparison Comparative Analysis (Hydrated vs. Anhydrous) Data_Analysis->Comparison

References

A Comparative Analysis of Barium Chloride from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides an objective comparison of Barium Chloride (BaCl₂) from various suppliers, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable product for your specific application.

Barium chloride is a key inorganic compound utilized in a wide array of laboratory and industrial processes. Its applications range from a precipitating agent for sulfates in analytical chemistry to a component in the manufacturing of pigments, and as a precursor for other barium compounds in materials science and pharmaceutical development. The performance of Barium Chloride in these applications is directly influenced by its purity and the presence of specific impurities. This comparative study examines different grades of Barium Chloride from prominent suppliers to highlight the variations in their chemical profiles.

Comparative Data of Barium Chloride Products

The following tables summarize the guaranteed specifications for different grades of Barium Chloride from various suppliers. This data has been compiled from publicly available Certificates of Analysis and product specification sheets.

Barium Chloride Dihydrate (BaCl₂·2H₂O) - ACS Reagent Grade
ParameterSupplier A (Sigma-Aldrich)Supplier B (Thermo Fisher Scientific)Supplier C (Carolina Biological Supply)
Assay (as BaCl₂·2H₂O) ≥99.0%≥99.0%ACS Grade
pH of 5% Solution at 25°C 5.2 - 8.25.0 - 8.0Not Specified
Insoluble Matter ≤0.005%≤0.005%Not Specified
Loss on Drying (150°C) 14.0 - 16.0%14.0 - 16.0%Not Specified
Calcium (Ca) ≤0.05%Not SpecifiedNot Specified
Strontium (Sr) ≤0.1%Not SpecifiedNot Specified
Potassium (K) ≤0.0025%Not SpecifiedNot Specified
Sodium (Na) ≤0.005%Not SpecifiedNot Specified
Iron (Fe) ≤2 ppmNot SpecifiedNot Specified
Heavy Metals (as Pb) ≤5 ppm≤5 ppmNot Specified
Barium Chloride, Anhydrous (BaCl₂) - High Purity Grades
ParameterSupplier D (Sigma-Aldrich)Supplier E (Noah Chemicals)Supplier F (Thomas Scientific/Alfa Aesar)
Purity (Trace Metals Basis) 99.999%99.999%99.998%
Total Metal Impurities ≤15.0 ppmNot Specified≤20 ppm
Form Powder and chunks-10 mesh spheresPowder, may contain small lumps
Specific Impurity Data Available on Certificate of AnalysisInquire for specific lot analysisInquire for specific lot analysis

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Barium Chloride quality. The following are standard protocols for key analytical tests.

Assay of Barium Chloride by Complexometric EDTA Titration

This method determines the purity of Barium Chloride by titrating the barium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.8 g of the Barium Chloride sample and dissolve it in 200 mL of deionized water.

  • Acidification: While stirring, add 2.0 mL of 6 M hydrochloric acid.

  • Initial EDTA Addition: From a 50 mL burette, add 25.0 mL of a standardized 0.1 M EDTA volumetric solution.

  • Buffering and Indicator Addition: Add 100 mL of methanol (B129727) and 25 mL of ammonium (B1175870) hydroxide (B78521) to raise the pH. Add approximately 80-100 mg of a metalphthalein-screened indicator.[1]

  • Titration: Immediately continue the titration with the 0.1 M EDTA solution until the color changes from violet to a clear, colorless endpoint.[1] The color change is gradual.

  • Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02443 g of BaCl₂·2H₂O.[1]

Determination of Strontium Impurity by Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a sensitive technique for quantifying trace metal impurities like strontium.

Protocol:

  • Standard Preparation: Prepare a series of calibration standards of strontium in a matrix that matches the sample solution (e.g., dilute hydrochloric acid).

  • Sample Digestion: Accurately weigh a sample of Barium Chloride and dissolve it in a suitable solvent, typically dilute high-purity nitric or hydrochloric acid.

  • Instrumental Analysis: Introduce the prepared sample and standards into the ICP-AES instrument. The instrument aspirates the solution, creating an aerosol that is transported to the plasma torch.

  • Data Acquisition: The high-temperature plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

  • Quantification: A calibration curve is generated from the standards, and the concentration of strontium in the sample is determined by comparing its emission intensity to the calibration curve.

Qualitative Test for Barium Ion: Flame Test

A simple and rapid test to confirm the presence of barium.

Protocol:

  • Sample Preparation: Place a small amount of the Barium Chloride powder on a clean, inert wire loop (e.g., platinum or nichrome) that has been cleaned with concentrated hydrochloric acid.

  • Flame Introduction: Introduce the wire loop into the edge of a hot, non-luminous Bunsen burner flame.

  • Observation: A characteristic apple-green color in the flame indicates the presence of barium ions.[2]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the comparative analysis of Barium Chloride, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Purity_Analysis cluster_sample_prep Sample Preparation cluster_titration EDTA Titration cluster_calculation Purity Calculation weigh Weigh Barium Chloride Sample dissolve Dissolve in Deionized Water weigh->dissolve acidify Acidify with HCl dissolve->acidify add_edta Add Standardized EDTA acidify->add_edta add_buffer_indicator Add Buffer and Indicator add_edta->add_buffer_indicator titrate Titrate to Endpoint add_buffer_indicator->titrate calculate Calculate Purity (%) titrate->calculate

Workflow for Barium Chloride Purity Analysis by EDTA Titration.

Logical_Relationship_Supplier_Selection cluster_suppliers Supplier Evaluation application Define Application (e.g., Analytical Standard, Synthesis) purity Required Purity (e.g., ACS, >99.99%) application->purity impurities Critical Impurities (e.g., Sr, Heavy Metals) application->impurities supplier_a Supplier A Specs purity->supplier_a supplier_b Supplier B Specs purity->supplier_b supplier_c Supplier C Specs purity->supplier_c impurities->supplier_a impurities->supplier_b impurities->supplier_c cost Cost Considerations decision Select Optimal Supplier cost->decision supplier_a->decision supplier_b->decision supplier_c->decision

Logical Flow for Selecting a Barium Chloride Supplier.

Conclusion

The selection of a Barium Chloride supplier should be guided by the specific requirements of the intended application. For general laboratory use and qualitative analysis, an ACS reagent grade from a reputable supplier may be sufficient. However, for sensitive applications such as trace metal analysis, the synthesis of high-purity materials for electronics, or in pharmaceutical development, a high-purity grade with a detailed Certificate of Analysis specifying trace metal impurities is essential. Researchers are encouraged to request lot-specific analysis to ensure the material meets their stringent requirements. The experimental protocols provided herein offer a framework for in-house quality control and verification.

References

Comparative Analysis of Barium Chloride Dihydrate as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Barium Chloride Dihydrate's Performance Against Alternative Potassium Channel Blockers with Supporting Experimental Data.

This guide provides a comprehensive cross-validation of experimental results involving this compound, focusing on its application as a potassium channel blocker in research and drug development. We present a comparative analysis of its efficacy against other common potassium channel inhibitors, supported by quantitative data from various studies. Detailed experimental protocols are provided to ensure reproducibility and facilitate the integration of these findings into your research.

Data Presentation: Quantitative Comparison of Potassium Channel Blockers

The following table summarizes the inhibitory effects of Barium chloride (BaCl₂) in comparison to other widely used potassium channel blockers. The data highlights differences in potency and specificity across various cell types and channel subtypes.

BlockerChannel TargetCell Type / Expression SystemKey FindingReference
Barium chloride (BaCl₂) dihydrate Inward Rectifier K⁺ Channels (Kᵢᵣ)Human Pulmonary Arterial Smooth Muscle (HPASM) CellsKᵢᵣ currents in HPASM cells showed intermediate sensitivity to Ba²⁺ compared to cloned Kir2.1 and Kir2.4 channels.[1]
Barium chloride (BaCl₂) dihydrate Inward Rectifier K⁺ Channels (Kᵢᵣ)Turtle Retinal Müller CellsPotassium currents were effectively blocked by barium, while being insensitive to Tetraethylammonium (B1195904) (TEA) and 4-aminopyridine (B3432731) (4-AP).[2]
Barium chloride (BaCl₂) dihydrate K⁺ Channels (general)Chick Eyes (in vivo)Intravitreal injection of 5 mM Ba²⁺ significantly inhibited both positive and negative lens-induced refractive changes.[3]
Tetraethylammonium (TEA)KCNQ2, KCNQ1, KCNQ4 K⁺ ChannelsCHO cellsIC₅₀ values were 0.3 mM, 5.0 mM, and 3.0 mM respectively, showing varied potency across KCNQ subtypes.[4]
Tetraethylammonium (TEA)Kx ChannelsRod PhotoreceptorsHalf of the Kx current was inhibited at a concentration of 5.6 mM (K₀.₅).[5]
GlibenclamideATP-sensitive K⁺ Channels (Kₐₜₚ)Isolated Rat Thoracic AortaHad a weaker inhibitory effect on levosimendan-induced vasodilation compared to Barium chloride.[6]
Bumetanide (B1668049)Na⁺-K⁺-Cl⁻ Cotransporter (NKCC)Chick Eyes (in vivo)Intravitreal injection of 10⁻⁵ M bumetanide significantly inhibited negative lens-induced refractive changes, but not positive ones.[3]

Experimental Protocols

Electrophysiological Recording of Inward Rectifier Potassium Currents

This protocol is adapted from studies on human pulmonary arterial smooth muscle cells and is applicable for comparing the inhibitory effects of Barium chloride and other blockers.[1]

a. Cell Preparation:

  • Human pulmonary arterial smooth muscle (HPASM) cells or HEK293 cells stably transfected with the Kir channel of interest (e.g., Kir2.1, Kir2.4) are cultured under standard conditions.

  • For recording, cells are dissociated and plated onto glass coverslips.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Test Compounds: Prepare stock solutions of this compound and other blockers (e.g., Tetraethylammonium chloride) in deionized water. The final concentrations are achieved by adding the stock solution to the external solution.

c. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-6 MΩ are used.

  • A stable whole-cell configuration is established, and the cell is held at a holding potential of -20mV.

  • Voltage steps are applied from -150mV to +20mV to elicit inward rectifier currents.

  • Control currents are recorded in the absence of any blocker.

  • The test compounds are then perfused into the bath at increasing concentrations.

  • The steady-state current at each concentration is recorded.

  • The peak current amplitude is measured and normalized to the control current to determine the percentage of inhibition.

In Vivo Ocular Refractive Development Assay

This protocol is based on a study investigating the role of potassium channels in refractive compensation in chicks.[3]

a. Animal Model:

  • White Leghorn chicks are used, housed under a 12-hour light/dark cycle.

b. Experimental Groups:

  • Chicks are fitted with monocular lenses of varying powers (e.g., +10D, -10D, or 0D).

  • Intravitreal injections of either saline (control), Barium chloride (e.g., 5 mM), or an alternative compound like bumetanide (e.g., 10⁻⁵ M) are administered.

c. Procedure:

  • On day one of the experiment, baseline measurements of refraction and axial ocular components are taken.

  • Lenses are fitted to the eyes.

  • Intravitreal injections are performed under anesthesia.

  • After a set period (e.g., 4 days), the lenses are removed, and final measurements of refraction and vitreous chamber depth are recorded.

d. Data Analysis:

  • The change in refraction and vitreous chamber depth is calculated for each eye.

  • Statistical analysis is performed to compare the effects of the different injected compounds on the refractive compensation to the defocus stimuli.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HPASM or transfected HEK293) dissociation Dissociation & Plating cell_culture->dissociation patch_clamp Whole-Cell Patch Clamp dissociation->patch_clamp control_current Record Control Current patch_clamp->control_current apply_blocker Apply Barium Chloride or Alternative control_current->apply_blocker record_inhibition Record Inhibited Current apply_blocker->record_inhibition measure_current Measure Current Amplitudes record_inhibition->measure_current normalize Normalize to Control measure_current->normalize dose_response Generate Dose-Response Curve normalize->dose_response

Caption: Workflow for comparing potassium channel blockers using patch-clamp electrophysiology.

signaling_pathway cluster_membrane Cell Membrane kir_channel Inward Rectifier K+ Channel (Kir) K_ion_in K+ Ion (Intracellular) kir_channel->K_ion_in K_ion_out K+ Ion (Extracellular) K_ion_out->kir_channel Influx BaCl2 Barium Chloride Block Channel Block BaCl2->Block TEA Tetraethylammonium (TEA) TEA->Block Block->kir_channel

Caption: Barium chloride and TEA blocking the inward rectifier potassium channel.

References

Safety Operating Guide

Proper Disposal of Barium Chloride Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Barium chloride dihydrate (BaCl₂·2H₂O) is a common laboratory reagent that is classified as toxic and hazardous.[1][2][3] Improper disposal of this compound can pose a significant risk to human health and the environment. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Regulatory Overview

This compound is acutely toxic if swallowed and harmful if inhaled.[1][2][4] Due to its soluble nature, it can be readily absorbed into the body, affecting the cardiovascular, nervous, and renal systems. Consequently, it is regulated as a hazardous waste, and its disposal is governed by strict local, regional, national, and international regulations.[5][6] Always consult your institution's specific safety protocols and the relevant authorities before proceeding with any disposal method.

Hazard Classification & Disposal Considerations Reference
GHS Hazard Statements H301: Toxic if swallowedH332: Harmful if inhaled
UN Number UN1564
Hazard Class 6.1 (Toxic)
RCRA Waste Code D005 (Barium)
Primary Disposal Route Hazardous waste disposal facility
In-Lab Treatment Option Chemical precipitation to Barium Sulfate (B86663)
Disposal Procedures

There are two primary routes for the disposal of this compound: collection for off-site hazardous waste disposal and in-laboratory chemical treatment to render it non-hazardous. The choice of method will depend on institutional policies and local regulations.

1. Collection for Off-Site Disposal:

This is the most straightforward and often mandatory method.

  • Solid Waste: Collect solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[7]

  • Aqueous Solutions: Collect solutions containing barium chloride in a designated, leak-proof container, also clearly labeled as hazardous waste.[8]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[5]

  • Contact: Arrange for pickup and disposal by a licensed hazardous waste management company.

2. In-Laboratory Chemical Treatment: Precipitation of Barium Sulfate

For small quantities, and where permitted by institutional and local regulations, barium chloride can be converted to the insoluble and much less hazardous barium sulfate (BaSO₄).[9][10]

Experimental Protocol: Chemical Precipitation of Barium Chloride Waste

This protocol details the steps to convert aqueous barium chloride waste into insoluble barium sulfate.

Materials:

  • Aqueous barium chloride waste

  • 3M Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

  • pH indicator paper or pH meter

  • Large beaker

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Sand

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Dilution: In a well-ventilated fume hood, place the aqueous barium chloride waste in a large beaker. If the waste is solid, dissolve it in a minimal amount of water. Do not exceed a total volume of one liter.[8]

  • Precipitation: Slowly and with constant stirring, add an excess of 3M sulfuric acid to the barium chloride solution. A white precipitate of barium sulfate will form.

  • Settling: Allow the mixture to stand overnight to ensure complete precipitation.[8]

  • Filtration: Carefully filter the mixture to separate the solid barium sulfate from the liquid filtrate.

  • Washing: Wash the collected barium sulfate precipitate with deionized water to remove any remaining acid.

  • Drying: Dry the filtered barium sulfate in a drying oven.

  • Solid Waste Disposal: Mix the dried barium sulfate with an equal amount of sand and package it for disposal in a landfill, as per local regulations.[8]

  • Filtrate Neutralization: Check the pH of the filtrate. Neutralize the acidic filtrate by cautiously adding sodium hydroxide solution until the pH is between 6 and 8.

  • Liquid Waste Disposal: The neutralized filtrate can then be safely discharged into the drain with a large volume of running water.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment & Regulatory Check cluster_decision Disposal Pathway Decision cluster_path_a Pathway A: Off-Site Disposal cluster_path_b Pathway B: In-Lab Treatment start This compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds check_regs Check Institutional & Local Regulations check_sds->check_regs decision Is In-Lab Treatment Permitted? check_regs->decision package_waste Package & Label as Hazardous Waste decision->package_waste No precipitate Precipitate as Barium Sulfate decision->precipitate Yes contact_disposal Contact Licensed Disposal Company package_waste->contact_disposal disposal_complete_a Waste Disposed contact_disposal->disposal_complete_a separate Filter & Separate Solid/Liquid precipitate->separate dispose_solid Dispose of Solid BaSO₄ (Landfill) separate->dispose_solid neutralize Neutralize Liquid Filtrate separate->neutralize disposal_complete_b Waste Treated & Disposed dispose_solid->disposal_complete_b dispose_liquid Dispose of Neutralized Liquid (Drain) neutralize->dispose_liquid dispose_liquid->disposal_complete_b

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Barium chloride dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide to Handling Barium Chloride Dihydrate

For Immediate Reference: Key Safety and Handling Protocols for this compound

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (BaCl₂·2H₂O). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management. This compound is classified as toxic if swallowed and harmful if inhaled.[1][2]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound in both solid and aqueous forms.

Body Part Solid Form Aqueous Solution Applicable Standards
Respiratory Full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.[1] A full-face supplied air respirator is necessary if it's the sole means of protection.[1]Use in a well-ventilated area or under a chemical fume hood to avoid inhaling mists.[3][4]NIOSH (US) or CEN (EU)[1]
Eye/Face Face shield and safety glasses.[1]Safety glasses with side shields or chemical safety goggles.[5][6]NIOSH (US) or EN 166 (EU)[1]
Hand Nitrile or rubber gloves.[6] Inspect gloves prior to use.[1]Nitrile or rubber gloves.[6]EN 374, 511[7]
Body Protective clothing, lab coat, or apron to prevent skin contact.[3][8]Protective clothing or lab coat.[3]EN 340, 463, 468, 943-1, 943-2[7]
Operational Handling and Storage Plan

Safe handling and storage are critical to prevent accidental exposure and maintain chemical integrity.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][9]

  • Wash hands thoroughly after handling.[1][5]

  • Use the smallest possible amount for the procedure.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][11]

  • Store locked up.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents and bromine trifluoride.[3]

Emergency Procedures for Accidental Exposure

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Ingestion Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[2]
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen.[3] Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash off with soap and plenty of water.[1] Remove contaminated clothing.[10] Take the victim immediately to the hospital.[1]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Consult an ophthalmologist if irritation persists.[12]
Spill and Disposal Plan

Proper management of spills and waste is essential to protect personnel and the environment.

Spill Response:

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[1]

  • Personal Protection: Wear appropriate respiratory protection and PPE.[1][9]

  • Containment: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

  • Clean-up: For solid spills, sweep up and shovel without creating dust.[1][2] For liquid spills, absorb with an inert, dry material.[4] Place in a suitable, closed container for disposal.[1][2]

  • Decontamination: Clean the affected area thoroughly with water.[6][9]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Contact a licensed professional waste disposal service.[1]

  • Contaminated packaging should be disposed of as an unused product.[1]

  • While some sources suggest that due to its water solubility, it can be washed down the drain with large amounts of water, it is critical to follow all federal, provincial, and local regulations for disposal.[10][11]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Close Container After Use E->F K Spill Occurs E->K L Personal Exposure Occurs E->L G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J M Follow Spill Response Protocol K->M N Follow First Aid Protocol L->N

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.